molecular formula C7H12N2O3 B1386013 Methyl 2-(3-oxopiperazin-1-YL)acetate CAS No. 1039843-84-9

Methyl 2-(3-oxopiperazin-1-YL)acetate

Cat. No.: B1386013
CAS No.: 1039843-84-9
M. Wt: 172.18 g/mol
InChI Key: PUOQMDOAXJSKPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-oxopiperazin-1-YL)acetate is a useful research compound. Its molecular formula is C7H12N2O3 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(3-oxopiperazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-12-7(11)5-9-3-2-8-6(10)4-9/h2-5H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOQMDOAXJSKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651719
Record name Methyl (3-oxopiperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039843-84-9
Record name Methyl (3-oxopiperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of Methyl 2-(3-oxopiperazin-1-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-(3-oxopiperazin-1-yl)acetate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, scientifically-grounded overview of the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The document elucidates the most direct and efficient synthetic pathways, beginning with the formation of the core piperazin-2-one scaffold, followed by its functionalization via N-alkylation. The narrative emphasizes the chemical rationale behind procedural choices, offering detailed, step-by-step experimental protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this synthetic process.

Introduction and Strategic Overview

This compound is a key intermediate characterized by a piperazin-2-one (a cyclic amide) core, functionalized at the N1 position with a methyl acetate group. The piperazinone motif is considered a "privileged structure" in medicinal chemistry, frequently appearing in bioactive molecules and pharmaceuticals due to its ability to act as a peptidomimetic and engage in specific hydrogen bonding interactions.[1] This guide focuses on a robust and widely applicable two-step synthetic strategy, which is both logical and efficient for laboratory-scale preparation.

The overall synthetic approach is dissected into two primary stages:

  • Formation of the Piperazin-2-one Heterocycle: The foundational step involves the construction of the six-membered piperazin-2-one ring.

  • N-Alkylation of the Piperazin-2-one Core: The secondary amine within the heterocycle is subsequently alkylated to introduce the methyl acetate side chain.

This bifurcated approach allows for modularity and high yields, making it a preferred method for accessing the target compound and its derivatives.

Retrosynthetic Analysis and Workflow

A retrosynthetic analysis of the target molecule, this compound, logically disconnects the C-N bond formed during the alkylation step. This reveals the two key precursors: the piperazin-2-one ring and an electrophilic two-carbon synthon , such as methyl bromoacetate. The piperazin-2-one itself can be retrosynthetically derived from the cyclization of ethylenediamine and an ethyl haloacetate.

G TM Target Molecule This compound P2O Piperazin-2-one TM->P2O C-N Disconnection (N-Alkylation) MBA Methyl Bromoacetate TM->MBA ED Ethylenediamine P2O->ED C-N Disconnection (Cyclization) ECA Ethyl Chloroacetate P2O->ECA

Caption: Retrosynthetic pathway for the target molecule.

This analysis leads to the following forward synthetic workflow, which forms the basis of this guide.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: N-Alkylation ED Ethylenediamine P2O Piperazin-2-one ED->P2O Cyclization ECA Ethyl Chloroacetate ECA->P2O Cyclization P2O_input Piperazin-2-one MBA Methyl Bromoacetate Target This compound MBA->Target P2O_input->Target

Caption: Overall two-step synthetic workflow.

Synthetic Methodologies and Experimental Protocols

Part A: Synthesis of Piperazin-2-one

The most direct synthesis of the piperazin-2-one core involves the cyclization reaction between ethylenediamine and an ethyl haloacetate, such as ethyl chloroacetate.[2] This reaction proceeds via a tandem nucleophilic substitution and subsequent intramolecular amidation.

Mechanism Insight: The primary amine of ethylenediamine first acts as a nucleophile, displacing the chloride from ethyl chloroacetate. The resulting intermediate then undergoes an intramolecular cyclization, where the second amine attacks the ester carbonyl, eliminating ethanol to form the stable six-membered lactam (amide) ring.

Detailed Experimental Protocol:

  • Setup: To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylenediamine (e.g., 30 g, 0.5 mol) and a suitable solvent such as 1,4-dioxane or tetrahydrofuran (THF) (500 mL).[2]

  • Reagent Addition: While stirring, slowly add a solution of ethyl chloroacetate (e.g., 55.2 g, 0.45 mol) in the same solvent (100 mL) to the flask. The addition should be controlled to manage any exotherm.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C, depending on the solvent) and maintain for 8-12 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimal amount of hot ethyl acetate. Upon cooling, the product, piperazin-2-one, will often precipitate as a white solid. If impurities persist, column chromatography using a silica gel stationary phase with an eluent system like ethyl acetate/methanol can be employed for further purification.[2]

Part B: N-Alkylation to Yield this compound

With the piperazin-2-one core in hand, the final step is an N-alkylation reaction using methyl bromoacetate.[3] This is a classic Williamson ether synthesis analogue, applied here for C-N bond formation. A non-nucleophilic base is crucial to deprotonate the secondary amine of the piperazinone, thereby activating it for nucleophilic attack on the electrophilic methyl bromoacetate.

Mechanism Insight: The base (e.g., potassium carbonate) removes the proton from the N1 nitrogen of piperazin-2-one, creating a nucleophilic amide anion. This anion then attacks the carbon atom bearing the bromine in methyl bromoacetate in a classic SN2 reaction, displacing the bromide ion and forming the desired product.

G Piperazin-2-one-H + Base Piperazin-2-one-H + Base Piperazin-2-one Anion Piperazin-2-one Anion Piperazin-2-one-H + Base->Piperazin-2-one Anion Deprotonation Product + Br- Product + Br- Piperazin-2-one Anion->Product + Br- SN2 Attack on Methyl Bromoacetate

Caption: N-Alkylation reaction mechanism.

Detailed Experimental Protocol:

  • Setup: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend piperazin-2-one (e.g., 10 g, 0.1 mol) and a mild base such as potassium carbonate (K₂CO₃) (e.g., 20.7 g, 0.15 mol) in a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) (100 mL).[4]

  • Reagent Addition: To the stirred suspension, add methyl bromoacetate (e.g., 16.8 g, 0.11 mol) dropwise at room temperature.[3]

  • Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC until the starting material (piperazin-2-one) is consumed. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.

  • Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts (e.g., K₂CO₃ and KBr). Wash the solid residue with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The residue can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a pure compound. The organic phase should be washed with water and brine, then dried over anhydrous Na₂SO₄ before solvent removal.[5]

Data Summary and Characterization

The successful synthesis of the target compound must be confirmed through rigorous analytical characterization.

Parameter Step A: Piperazin-2-one Synthesis Step B: N-Alkylation
Key Reagents Ethylenediamine, Ethyl ChloroacetatePiperazin-2-one, Methyl Bromoacetate, K₂CO₃
Solvent 1,4-Dioxane or THFAcetonitrile or DMF
Temperature Reflux (80-100 °C)Room Temperature to 50 °C
Typical Yield 60-80%70-90%
Purification Recrystallization or Column ChromatographyColumn Chromatography

Expected Characterization Data for this compound:

  • 1H NMR: The spectrum should show a characteristic singlet for the methyl ester protons (-OCH₃) around δ 3.7 ppm. Methylene protons of the acetate side chain (-CH₂CO) and the piperazine ring will appear as multiplets in the δ 3.0-4.0 ppm region. A broad singlet corresponding to the amide proton (-NH) may also be visible.[6]

  • 13C NMR: Key signals would include two carbonyl carbons: one for the ester (~170 ppm) and one for the amide (~165 ppm). The methyl ester carbon should appear around δ 52 ppm.[7]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₇H₁₂N₂O₃, MW: 172.18 g/mol ) should be observed, typically as [M+H]⁺ in ESI-MS.[8]

Conclusion

The synthesis of this compound is reliably achieved through a sequential, two-step process involving the initial formation of the piperazin-2-one heterocycle followed by a direct N-alkylation. This methodology is robust, high-yielding, and utilizes readily available commercial starting materials. The protocols outlined in this guide provide a solid foundation for the laboratory-scale production of this important chemical intermediate, enabling further research and development in the field of medicinal chemistry.

References

  • Petkovic, M., Kusljevic, D., Jovanovic, M., Jovanovic, P., Tasic, G., Simic, M., & Savic, V. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis. [Link]

  • Thieme Chemistry. Synthesis of Piperazin-2-ones. [Link]

  • ResearchGate. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. [Link]

  • Medvedeva, S. M., et al. The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. David Publishing. [Link]

  • PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science. [Link]

  • National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • Pittelkow, T., & Christensen, J. B. A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • Google Patents.
  • Rasayan Journal of Chemistry. SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][9] OXAZIN-4-YL) ACETATE DERIV. [Link]

  • PubChem. Methyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate. [Link]

  • Google Patents. WO2017016530A1 - A method for preparing methyl (z)-3-[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl] amino]phenyl]amino]phenylmethylene)
  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • ResearchGate. Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. [Link]

Sources

An In-depth Technical Guide to Methyl 2-(3-oxopiperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-(3-oxopiperazin-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this molecule is limited in publicly available literature, this document synthesizes information on related structures and fundamental chemical principles to offer valuable insights into its properties, synthesis, and potential applications.

Introduction: The Significance of the 3-Oxopiperazine Scaffold

The 3-oxopiperazine core is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a wide range of biological pathways. Its rigid, yet three-dimensional, structure allows for the precise spatial orientation of functional groups, making it an attractive building block for the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The presence of two nitrogen atoms offers opportunities for substitution, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This compound, with its ester functionality at the N-1 position, represents a versatile intermediate for further chemical elaboration and the development of novel pharmaceutical candidates.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported. The following table summarizes its basic chemical identifiers and predicted properties based on its structure.

PropertyValueSource
CAS Number 1039843-84-9[1]
Molecular Formula C₇H₁₂N₂O₃[1]
Molecular Weight 172.18 g/mol [1]
IUPAC Name This compound
Appearance Predicted to be a solid at room temperatureGeneral knowledge
Solubility Predicted to be soluble in polar organic solvents such as methanol, ethanol, and DMSOGeneral knowledge
Melting Point Not reported
Boiling Point Not reported

Molecular Structure and Spectroscopic Analysis (Predicted)

The structure of this compound is characterized by a six-membered piperazinone ring with a methyl acetate group attached to the nitrogen atom at position 1.

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectroscopy
  • ~3.7 ppm (s, 3H): The singlet corresponds to the methyl protons of the ester group (-OCH₃).

  • ~3.4 ppm (s, 2H): A singlet for the methylene protons of the acetate group (-NCH₂CO-).

  • ~3.3 ppm (t, 2H): A triplet for the methylene protons adjacent to the amide nitrogen in the piperazinone ring (-NH-CH₂-).

  • ~3.0 ppm (t, 2H): A triplet for the methylene protons adjacent to the N-substituted nitrogen in the piperazinone ring (-N-CH₂-).

  • ~2.8 ppm (s, 2H): A singlet for the methylene protons of the piperazinone ring adjacent to the carbonyl group (-CO-CH₂-).

  • Amide Proton (-NH-): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

Predicted ¹³C NMR Spectroscopy
  • ~170 ppm: Carbonyl carbon of the ester group.

  • ~165 ppm: Carbonyl carbon of the amide group in the piperazinone ring.

  • ~52 ppm: Methyl carbon of the ester group.

  • ~50-55 ppm: Methylene carbons of the piperazinone ring and the acetate group.

Predicted Infrared (IR) Spectroscopy
  • ~3200-3300 cm⁻¹: N-H stretching vibration of the amide.

  • ~1740 cm⁻¹: C=O stretching vibration of the ester.

  • ~1650 cm⁻¹: C=O stretching vibration of the amide (Amide I band).

  • ~1200-1300 cm⁻¹: C-O stretching of the ester.

Predicted Mass Spectrometry
  • [M+H]⁺: Expected at m/z 173.0921, corresponding to the protonated molecule.

Synthesis and Mechanistic Considerations

A plausible and efficient synthesis of this compound involves the N-alkylation of a 3-oxopiperazine precursor. This approach offers a straightforward route to the target molecule.

Proposed Synthetic Pathway

G A 3-Oxopiperazine C This compound A->C N-Alkylation B Methyl bromoacetate B->C Base Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, CH₃CN) Base->C

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)
  • Reaction Setup: To a solution of 3-oxopiperazine (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine (Et₃N, 1.5 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add methyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) to facilitate the reaction. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is then concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining DMF and salts.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Mechanistic Rationale

The synthesis proceeds via a standard Sₙ2 nucleophilic substitution reaction. The base deprotonates the more acidic secondary amine at the N-1 position of the 3-oxopiperazine ring, forming a nucleophilic anion. This anion then attacks the electrophilic carbon of methyl bromoacetate, displacing the bromide leaving group to form the desired N-C bond. The choice of a polar aprotic solvent like DMF or acetonitrile is crucial as it solvates the cation of the base, thereby increasing the nucleophilicity of the piperazinone anion, while not interfering with the Sₙ2 reaction.

Reactivity and Potential for Further Functionalization

This compound is a versatile intermediate for further chemical modifications.

  • Hydrolysis of the Ester: The methyl ester can be readily hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to yield the corresponding carboxylic acid, (3-oxopiperazin-1-yl)acetic acid. This carboxylic acid provides a handle for amide bond formation, allowing for the coupling of various amines and extending the molecular framework.

  • Reduction of the Amide: The amide carbonyl can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to the corresponding piperazine derivative.

  • Functionalization at N-4: The secondary amine at the N-4 position is available for a variety of chemical transformations, including acylation, alkylation, and reductive amination, enabling the introduction of diverse substituents to modulate the compound's properties.

Applications in Drug Discovery and Development

The 3-oxopiperazine scaffold is a component of numerous biologically active compounds. The functional handles present in this compound make it a valuable building block for the synthesis of compound libraries for high-throughput screening. Potential therapeutic areas where derivatives of this compound could be explored include:

  • Oncology: As a scaffold for kinase inhibitors.

  • Neuroscience: In the development of ligands for central nervous system receptors.

  • Infectious Diseases: As a core for novel antibacterial or antiviral agents.

The ability to readily diversify the structure at both the N-1 and N-4 positions allows for a systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound, while not extensively characterized in the literature, holds significant potential as a versatile intermediate in medicinal chemistry. This guide provides a foundational understanding of its predicted chemical properties, a plausible synthetic route with mechanistic insights, and an overview of its potential applications. Further experimental investigation into this compound is warranted to fully elucidate its chemical behavior and unlock its potential in the development of new therapeutic agents.

References

Sources

Spectroscopic Data for Methyl 2-(3-oxopiperazin-1-yl)acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 2-(3-oxopiperazin-1-yl)acetate, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. In the absence of extensive publicly available experimental data for this specific molecule, this document serves as a predictive and instructional resource for researchers. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, and drawing upon spectral data from closely related analogues, we present a robust framework for the identification and structural elucidation of this compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel heterocyclic entities.

Introduction: The Significance of this compound

This compound belongs to the 2-oxopiperazine class of N-heterocycles, which are recognized as privileged structures in medicinal chemistry. The 2-oxopiperazine core is a versatile scaffold that can be readily functionalized to generate libraries of compounds with diverse biological activities. The incorporation of the methyl acetate moiety at the N-1 position introduces a key pharmacophoric element and a handle for further chemical modification.

Accurate and unambiguous structural confirmation is a cornerstone of chemical research and drug development. Spectroscopic techniques are the primary tools for achieving this, providing a detailed fingerprint of a molecule's atomic and electronic structure. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the ¹H NMR, ¹³C NMR, Mass, and IR spectra for this compound.

Synthesis and Structural Context

While a specific, detailed synthesis for this compound is not widely published, its synthesis can be logically inferred from established methods for related 2-oxopiperazines. A plausible synthetic route would involve the cyclocondensation of an N-substituted ethylenediamine derivative with a suitable C2 synthon. For instance, the reaction of ethylenediamine with an appropriate ester of a dicarboxylic acid can form the 2-oxopiperazine ring. Subsequent N-alkylation at the 1-position with methyl bromoacetate would yield the target compound.

Understanding the synthetic pathway is crucial for spectroscopic analysis as it informs the potential impurities and side-products that may be present in a sample. For example, incomplete cyclization or dialkylation products could be potential contaminants.

Synthesis_Pathway Ethylenediamine Ethylenediamine 2-Oxopiperazine 2-Oxopiperazine Ethylenediamine->2-Oxopiperazine Cyclocondensation C2 Synthon (e.g., Diethyl oxalate) C2 Synthon (e.g., Diethyl oxalate) C2 Synthon (e.g., Diethyl oxalate)->2-Oxopiperazine Target Molecule This compound 2-Oxopiperazine->Target Molecule N-Alkylation Methyl Bromoacetate Methyl Bromoacetate Methyl Bromoacetate->Target Molecule

Caption: Plausible synthetic pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar N-substituted piperazines and acetate derivatives.[1][2][3]

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.70Singlet3H-OCH₃Typical for methyl esters.
~ 3.45Singlet2H-N-CH₂-COOCH₃Methylene protons adjacent to an ester and a nitrogen atom.
~ 3.30Triplet2H-N-CH₂-CH₂-NH-Methylene protons on the piperazine ring adjacent to the NH group.
~ 3.00Triplet2H-CO-N-CH₂-CH₂-Methylene protons on the piperazine ring adjacent to the amide nitrogen.
~ 2.80Singlet2H-CO-CH₂-N-Methylene protons on the piperazine ring adjacent to the carbonyl group.
~ 6.50Broad Singlet1H-NH-Amide proton, often broad due to quadrupole broadening and exchange.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.

  • Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~ 170.0-COO-Ester carbonyl carbon.
~ 165.0-CO-N-Amide carbonyl carbon.
~ 52.0-OCH₃Methyl ester carbon.
~ 55.0-N-CH₂-COOCH₃Methylene carbon of the acetate group.
~ 50.0-CO-N-CH₂-Methylene carbon adjacent to the amide nitrogen.
~ 48.0-CO-CH₂-N-Methylene carbon adjacent to the carbonyl group.
~ 45.0-N-CH₂-CH₂-NH-Methylene carbon adjacent to the NH group.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR, although a higher concentration may be beneficial.

  • Instrument Setup: Record the spectrum on the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Sample Dissolve Sample NMR Spectrometer NMR Spectrometer Dissolve Sample->NMR Spectrometer Acquire FID Acquire FID NMR Spectrometer->Acquire FID Fourier Transform Fourier Transform Acquire FID->Fourier Transform Phase & Baseline Correction Phase & Baseline Correction Fourier Transform->Phase & Baseline Correction Structural Elucidation Structural Elucidation Phase & Baseline Correction->Structural Elucidation

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrum

For this compound (C₇H₁₂N₂O₃), the expected molecular weight is 172.18 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at an m/z of 173.19.

Table 3: Predicted ESI-MS Data for this compound

m/zIon
173.19[M+H]⁺
195.17[M+Na]⁺
Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide characteristic fragment ions. The fragmentation of piperazine derivatives is often characterized by cleavage of the C-N bonds within the ring and the bonds to the substituents.[4][5]

Predicted Fragmentation Pathways:

  • Loss of the methoxycarbonyl group (-•COOCH₃): This would result in a fragment ion at m/z 114.

  • Cleavage of the piperazine ring: This can lead to a variety of smaller fragment ions, providing further structural information.

MS_Fragmentation M_H [M+H]⁺ m/z = 173.19 Frag1 Fragment 1 m/z = 114 M_H->Frag1 - •COOCH₃ Frag2 Fragment 2 M_H->Frag2 Ring Cleavage

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument Setup: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire a full scan mass spectrum in positive ion mode. For fragmentation analysis, perform a product ion scan on the [M+H]⁺ ion.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying the functional groups present in a molecule.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the carbonyl groups and the N-H bond.[6]

Table 4: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Medium, BroadN-H stretch (amide)
~ 2950MediumC-H stretch (aliphatic)
~ 1740StrongC=O stretch (ester)
~ 1680StrongC=O stretch (amide)
~ 1200StrongC-O stretch (ester)

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire a background spectrum followed by the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application in drug discovery. This technical guide has provided a detailed predictive analysis of its ¹H NMR, ¹³C NMR, mass, and IR spectra based on established spectroscopic principles and data from analogous compounds. The experimental protocols outlined herein offer a practical framework for researchers to obtain and interpret high-quality spectroscopic data for this and related molecules. The provided tables of predicted spectral data and the illustrative diagrams of workflows and fragmentation pathways serve as a valuable reference for the structural elucidation of this important heterocyclic compound.

References

  • AIP Publishing. (n.d.). The Infrared Spectra of N-Acetylglycine and Diketopiperazine in Polarized Radiation at 25° and at -185°C. Retrieved from [Link]

  • David Publishing. (n.d.). The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • CORE. (n.d.). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) 500 MHz 1 H– 13 C HSQC spectrum of the ethyl acetate extract of.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

  • Indian Journal of Pure & Applied Physics. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Preparation, Infrared Spectra, Electronic Spectra, and Magnetic Moments of Copper(II) Complexes of N-Acetylglycine and Their Amine Adducts. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data Table of Contents. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Retrieved from [Link]

  • Arkivoc. (n.d.). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(3-oxopiperazin-2-yl)acetate. Retrieved from [Link]

  • MDPI. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]

  • De Gruyter. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link] बेसिक-1h-and-13c-nmr-spectroscopy/html

  • PubChemLite. (n.d.). Ethyl 2-(3-oxopiperazin-2-yl)acetate (C8H14N2O3). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0243942). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(2-ethyl-3-oxopiperazin-1-yl)acetate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl Acetate. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl Acetate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 2-(3-oxopiperazin-1-yl)acetate (CAS Number 1039843-84-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(3-oxopiperazin-1-yl)acetate is a heterocyclic compound featuring a 3-oxopiperazine core, a scaffold of significant interest in medicinal chemistry. The 3-oxopiperazine motif is recognized as a "privileged substructure," appearing in a variety of biologically active molecules. This guide provides a comprehensive technical overview of this compound, including its chemical properties, a proposed synthetic pathway with a detailed experimental protocol, analytical characterization methods, and a discussion of its potential applications in drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers utilizing this and similar compounds as building blocks for novel therapeutic agents.

Introduction: The Significance of the 3-Oxopiperazine Scaffold

The piperazine ring is a ubiquitous feature in pharmaceuticals, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and central nervous system effects.[1] The incorporation of an oxo group to form a 3-oxopiperazine creates a constrained peptide mimic, which can be instrumental in the design of inhibitors for protein-protein interactions.[2] This structural motif is found in compounds developed as potential treatments for a range of conditions, from obesity and pain to viral infections.[3][4][5] this compound, with its reactive ester functional group, serves as a versatile intermediate for the synthesis of more complex molecules, allowing for the exploration of diverse chemical space in the quest for new drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueSource(s)
CAS Number 1039843-84-9Multiple sources
Molecular Formula C₇H₁₂N₂O₃[6]
Molecular Weight 172.18 g/mol [6]
IUPAC Name This compound[7]
Appearance Solid (predicted)
InChI Key PUOQMDOAXJSKPO-UHFFFAOYSA-N[6]

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Workflow

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: N-Alkylation A Ethylenediamine C 3-Oxopiperazine A->C Reflux B Methyl Glycinate B->C D 3-Oxopiperazine F This compound D->F Base (e.g., K₂CO₃) Solvent (e.g., DMF) E Methyl Bromoacetate E->F

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization for yield and purity.

Step 1: Synthesis of 3-Oxopiperazine

  • To a round-bottom flask equipped with a reflux condenser, add ethylenediamine (1.0 eq) and methyl glycinate (1.0 eq) in a suitable solvent such as ethanol.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude 3-oxopiperazine may be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-oxopiperazine (1.0 eq) from Step 1 in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a suitable base, for instance, potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl bromoacetate (1.1-1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, or gently heat to 50-60 °C to drive the reaction to completion. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the addition of water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the piperazine ring, the methylene group of the acetate moiety, and the methyl ester protons. The chemical shifts and coupling patterns will be indicative of the compound's structure. For N,N'-substituted piperazines, dynamic NMR behavior, such as broadened signals at room temperature, may be observed due to rotamers.[8][9]

  • ¹³C NMR: The carbon NMR spectrum should display distinct resonances for the carbonyl carbons of the amide and ester groups, as well as the various methylene and methyl carbons in the molecule.[10]

General NMR Protocol:

  • Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[11]

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the compound.

Representative HPLC Protocol:

Since the 3-oxopiperazine core lacks a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary for sensitive UV detection, particularly for trace analysis.[6][7] For purity assessment of the bulk material, a less sensitive UV wavelength or an alternative detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be employed.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A gradient of acetonitrile and water, or an isocratic mixture such as Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 35 °C.[7]

  • Injection Volume: 10 µL.[7]

  • Detection: UV detector, wavelength dependent on the derivative or compound's absorbance.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through fragmentation patterns.[12][13]

Expected Fragmentation:

In Electrospray Ionization (ESI) mass spectrometry, this compound is expected to be observed as the protonated molecule [M+H]⁺. Fragmentation may involve cleavage of the ester group and opening of the piperazine ring.

General MS Protocol:

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

  • Acquire the mass spectrum in positive ion mode.

Biological and Research Applications

While specific biological activities for this compound have not been reported in the literature, its structural components suggest significant potential as a key intermediate in drug discovery.

A Versatile Scaffold for Medicinal Chemistry

The 3-oxopiperazine core is a valuable starting point for the synthesis of diverse compound libraries. The secondary amine at the 4-position and the methyl ester provide two points for chemical modification, allowing for the exploration of structure-activity relationships (SAR).

G A This compound B Amide/Peptide Coupling A->B Hydrolysis of ester and coupling with amines C N-Alkylation/Arylation A->C Reaction at N4-position D Diverse Library of Bioactive Compounds B->D C->D

Caption: Potential derivatization pathways for this compound.

Potential Therapeutic Areas

Based on the known biological activities of other 3-oxopiperazine derivatives, compounds synthesized from this compound could be investigated for a variety of therapeutic applications, including:

  • Antiviral Agents: The 2-oxopiperazine scaffold has been identified as a potent inhibitor of the dengue virus.[5]

  • Antiobesity Agents: Trisubstituted 2-oxopiperazines have been developed as melanocortin-4 receptor (MC4R) agonists.[3]

  • Analgesics and Antiepileptics: Oxopiperazine derivatives have been patented for the treatment of pain and epilepsy, potentially through modulation of sodium and calcium channels.[4]

  • Oncology: The piperazine motif is a key component of numerous kinase inhibitors used in cancer therapy.[14]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the hazard classifications of the structurally similar Methyl 2-(3-oxopiperazin-2-yl)acetate, the following precautions should be taken:

  • Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat when handling this compound.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable chemical intermediate with significant potential for application in drug discovery and development. Its 3-oxopiperazine core provides a rigid scaffold that can be readily functionalized to generate libraries of diverse compounds for screening against various biological targets. This guide has provided a comprehensive overview of its properties, a proposed synthetic route, and analytical methodologies to aid researchers in their work with this and related compounds. The continued exploration of derivatives of this scaffold is a promising avenue for the discovery of novel therapeutics.

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). Ovid. Retrieved from [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). PubMed. Retrieved from [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (2024). ResearchGate. Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Discovery of Orally Bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 Receptor Agonists as Potential Antiobesity Agents. (2008). PubMed. Retrieved from [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. (n.d.). Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved from [Link]

  • Calculated and experimental NMR chemical shifts of 2. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). National Center for Biotechnology Information. Retrieved from [Link]

  • Derivatized Oxopiperazine Rings from Amino Acids. (2018). ResearchGate. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Oxopiperazine derivatives for the treatment of pain and epilepsy. (2012). Google Patents.
  • Discovery of 2-oxopiperazine dengue inhibitors by scaffold morphing of a phenotypic high-throughput screening hit. (2017). PubMed. Retrieved from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). ResearchGate. Retrieved from [Link]

  • A method for preparing methyl (z)-3-[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl] amino]phenyl]amino]phenylmethylene)-oxindole-6-carboxylate (intedanib, nintedanib). (2017). Google Patents.
  • Synthesis of 3-(5-amino-2-methyl-4-oxoquinazolin-3(4h)-yl) piperidine-2,6-dione. (2015). Google Patents.
  • WO 2014/188453 A2. (2014). Google Patents.
  • 3-z- 1-(4-(n-((4-methyl-piperazin-1-yl)-methylcarbonyl)-n-me thyl-amino)-anilino)-1-phenyl-methylene -6-methoxycarbonyl-2 -indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition. (n.d.). Google Patents.
  • Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. Retrieved from [Link]

  • Accurate measurement of methyl 13C chemical shifts by solid-state NMR for the determination of protein side chain conformation: the influenza a M2 transmembrane peptide as an example. (2009). PubMed. Retrieved from [Link]

  • Pyrazolopyridine derivative having glp-1 receptor agonist effect. (2023). Google Patents.
  • Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Substituted[6][11][12]triazolo[4,3-a]pyrazines as selective NK-3 receptor antagonists. (2016). Google Patents. Retrieved from

Sources

structural analogs of Methyl 2-(3-oxopiperazin-1-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Structural Analogs of Piperazinone-Based Scaffolds: A Focus on Methyl 2-(3-oxopiperazin-1-YL)acetate

Executive Summary

The piperazine and piperazinone moieties are foundational scaffolds in modern medicinal chemistry, recognized as "privileged structures" due to their prevalence in a wide array of therapeutic agents.[1][2][3] Their unique six-membered heterocyclic structure, containing two nitrogen atoms, provides a versatile framework that allows for precise modification to tune both pharmacokinetic and pharmacodynamic properties.[1][3][4][5] This guide focuses on the , a representative of the piperazinone class. We will explore the rationale behind analog design, key synthetic methodologies, the diverse pharmacological landscape of these compounds, and the critical analytical techniques required for their characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of the piperazinone core in designing next-generation therapeutics.

Part 1: The 3-Oxopiperazine Core: A Privileged Scaffold

Introduction to the Core Molecule and Its Isomers

The central topic of this guide is this compound (CAS: 1039843-84-9).[6] This molecule features a 3-oxopiperazine ring, which is essentially a cyclic amide, with a methyl acetate group attached to the N1 nitrogen atom. It is critical to distinguish this from its structural isomer, Methyl 2-(3-oxopiperazin-2-yl)acetate (CAS: 89852-17-5), where the acetate group is attached to the C2 carbon.[7][8] While structurally similar, the point of attachment fundamentally alters the molecule's chemical properties and potential biological interactions. This guide will use the 3-oxopiperazine ring as the central scaffold, exploring modifications inspired by both isomers and the broader class of piperazine derivatives.

Physicochemical Properties and Structural Features

The 3-oxopiperazine core imparts a unique combination of properties that are highly advantageous in drug design. The two nitrogen atoms offer sites for hydrogen bonding and can be substituted to modulate solubility, lipophilicity, and target engagement.[3][4] The inherent rigidity of the ring system, compared to open-chain analogs, can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[4]

PropertyValue (for Methyl 2-(3-oxopiperazin-2-yl)acetate)Reference
Molecular Formula C₇H₁₂N₂O₃[8]
Molecular Weight 172.18 g/mol [8]
InChIKey IPEHBEGTVNYMPV-UHFFFAOYSA-N[8]
Hydrogen Bond Donors 2[8]
Hydrogen Bond Acceptors 3[8]
LogP (Calculated) -1.2[8]

Note: Data for the specific 1-YL isomer is less prevalent in public databases; data for the 2-YL isomer is provided for representative purposes.

Significance in Drug Design

The piperazine scaffold is a cornerstone of drug discovery, found in numerous approved drugs targeting a vast range of diseases, including CNS disorders, cancer, cardiovascular conditions, and infectious diseases.[2][9][10] Slight modifications to the substitution pattern on the piperazine nucleus can lead to significant differences in medicinal potential.[2] This structural versatility allows chemists to create large libraries of compounds for screening and to fine-tune the properties of lead compounds to optimize efficacy and safety profiles.[11][12] The piperazinone core, as a peptidomimetic, can mimic residues like proline in bioactive peptides, making it a valuable building block for developing inhibitors of protein-protein interactions.[13]

Part 2: Design and Synthesis of Structural Analogs

Rationale for Analog Design: A Structure-Activity Relationship (SAR) Perspective

The design of analogs is driven by the need to understand and optimize the Structure-Activity Relationship (SAR). By systematically modifying different parts of the core structure, researchers can probe the interactions with a biological target and enhance desired properties. For piperazinone derivatives, key considerations include:

  • Target Affinity and Selectivity: Introducing substituents that form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein can increase binding affinity and selectivity over off-targets.

  • Pharmacokinetic Profile (ADME): Modifications can improve Absorption, Distribution, Metabolism, and Excretion. For instance, adding a lipophilic group can enhance blood-brain barrier permeability, while introducing polar groups can increase aqueous solubility.[3][13]

  • Reducing Toxicity: Altering the structure can mitigate off-target effects or prevent the formation of toxic metabolites.

Quantitative Structure-Activity Relationship (QSAR) studies on piperazine derivatives have shown that descriptors related to electronic properties (e.g., HOMO), dipole moment, and molecular shape are critical in determining biological activity.[14]

Key Points of Molecular Diversification

The 3-oxopiperazine scaffold offers several strategic points for chemical modification to generate a diverse library of analogs.

Caption: Key points for molecular diversification on the 3-oxopiperazine scaffold.

Synthetic Strategies and Methodologies

The synthesis of piperazinone analogs typically follows a modular approach, involving the formation of the core ring followed by functionalization.

G start Starting Materials (e.g., Diamines, Glycine Derivatives) core_formation Piperazinone Core Formation (e.g., Cyclocondensation) start->core_formation derivatization Functionalization / Diversification (N-Alkylation, Acylation, etc.) core_formation->derivatization final_product Final Analog derivatization->final_product purification Purification (Chromatography, Recrystallization) final_product->purification characterization Structural Characterization & Purity Analysis (NMR, MS, HPLC) purification->characterization

Caption: General workflow for the synthesis and validation of piperazinone analogs.

Protocol 2.3.1: General Synthesis of the 3-Oxopiperazine Core via Cyclocondensation

This protocol describes a common method for forming the piperazinone ring, adapted from methodologies used for similar structures.[13][15]

  • Objective: To synthesize a 3-oxopiperazine scaffold from an N-substituted ethylenediamine and an α-haloacetyl halide.

  • Materials:

    • N-benzylethylenediamine

    • Chloroacetyl chloride

    • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

    • Dichloromethane (DCM) or Acetonitrile (ACN)

    • Sodium hydride (NaH)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Acylation: Dissolve N-benzylethylenediamine (1.0 eq) and TEA (2.2 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C.

    • Add chloroacetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the organic layer. Wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the chloroacetamide intermediate.

    • Cyclization: Dissolve the chloroacetamide intermediate (1.0 eq) in anhydrous THF.

    • Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction to 0 °C and carefully quench with saturated ammonium chloride solution.

    • Extract with ethyl acetate, dry the combined organic layers, and concentrate. Purify the crude product by flash column chromatography to obtain the N-benzyl-3-oxopiperazine core.

  • Self-Validation: The identity and purity of the product must be confirmed by ¹H NMR, ¹³C NMR, and LC-MS before proceeding.

Protocol 2.3.2: N-Alkylation of the Piperazinone Core

This protocol details the introduction of a substituent at the N1 position.

  • Objective: To synthesize Methyl 2-(4-benzyl-3-oxopiperazin-1-yl)acetate.

  • Materials:

    • N-benzyl-3-oxopiperazine (from Protocol 2.3.1)

    • Methyl bromoacetate

    • Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

    • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Procedure:

    • To a solution of N-benzyl-3-oxopiperazine (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add methyl bromoacetate (1.2 eq) dropwise.

    • Heat the reaction to 60 °C and stir for 8-12 hours until TLC indicates consumption of the starting material.

    • Cool the mixture, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product via flash column chromatography.

  • Self-Validation: Confirm the structure of the final product using NMR and Mass Spectrometry to ensure alkylation occurred at the desired nitrogen.

Part 3: Pharmacological Landscape and Therapeutic Potential

The structural diversity of piperazinone analogs translates into a broad spectrum of biological activities.[12] This scaffold is a key component in molecules designed as anticancer, antiviral, anti-inflammatory, and CNS-active agents.[2][9][16]

  • Anticancer Agents: Piperazinone compounds have been developed as inhibitors of enzymes crucial for tumorigenesis, such as geranylgeranyltransferase I (GGTase I).[16] Their ability to induce apoptosis and inhibit cell cycle progression makes them promising candidates for oncology.[17]

  • CNS Agents: The piperazine moiety is famous for its role in CNS drugs.[18] Analogs have been designed with high affinity for dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors, acting as multi-target antipsychotics or antidepressants.[19][20] The ability to tune lipophilicity is key to achieving blood-brain barrier penetration.[13]

  • Antimicrobial Agents: Various derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative pathogens.[12][21] They represent a promising class for developing new antibiotics to combat antimicrobial resistance.

Structural ModificationExample Therapeutic AreaMechanistic Rationale / Key InsightReference
N1-Aryl/Heteroaryl Substitution CNS Disorders (Antipsychotics)Provides key interactions (e.g., π-stacking) with aromatic residues in dopamine/serotonin receptor binding sites.[19][20]
N4-Large Lipophilic Group Oncology (Anticancer)Can occupy hydrophobic pockets in enzyme active sites (e.g., GGTase-I), leading to potent inhibition.[16]
Reduction of Oxo Group Opioid ModulationConversion of a piperazin-2-one to a piperazine ring was found to be critical for modulating opiate activities in dermorphin analogues.[22]
Side-Chain Carboxylic Acid Kinase InhibitionThe carboxylic acid (from ester hydrolysis) can act as a metal-chelating group, essential for binding to metalloenzymes like kinases.[13]

Part 4: Analytical Characterization and Quality Control

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of synthesized analogs, forming the basis of trustworthy and reproducible research.[23]

G crude Crude Synthesized Product purify Primary Purification (e.g., Flash Chromatography) crude->purify structure Structural Confirmation purify->structure nmr NMR Spectroscopy (¹H, ¹³C) structure->nmr ms Mass Spectrometry (LC-MS, HRMS) structure->ms purity Purity & Quantification structure->purity hplc HPLC-UV/DAD purity->hplc bioassay Biological Assay hplc->bioassay

Caption: A self-validating analytical workflow for novel piperazinone analogs.

Protocol 4.3.1: Structural Characterization by NMR and Mass Spectrometry

  • Objective: To confirm the chemical structure of the synthesized analog.

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher)

    • LC-MS system with ESI source

  • Procedure:

    • NMR Sample Prep: Dissolve ~5-10 mg of the purified, dry compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • NMR Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D spectra (e.g., COSY, HSQC) to assign all protons and carbons and confirm connectivity.

    • MS Sample Prep: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL for injection.

    • MS Acquisition: Infuse the sample into the ESI-MS. Acquire the full scan mass spectrum in positive ion mode to find the [M+H]⁺ or [M+Na]⁺ adduct. The observed mass should match the calculated exact mass of the target molecule.[21]

  • Causality: NMR provides the carbon-hydrogen framework and connectivity, while MS confirms the molecular weight. Together, they provide unambiguous structural confirmation.

Protocol 4.3.2: Purity Assessment by HPLC-UV

  • Objective: To determine the purity of the final compound.

  • Rationale: As many piperazinone cores lack a strong UV chromophore, derivatization may be needed for sensitive detection, or analysis can be performed at low wavelengths (e.g., 210-220 nm) if the amide bond provides sufficient absorbance.[23]

  • Instrumentation:

    • HPLC system with a UV or Photodiode Array (PDA) detector.

    • Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Procedure:

    • Method Development: Develop a gradient method using mobile phases such as water (with 0.1% TFA or formic acid) and acetonitrile (with 0.1% TFA or formic acid). A typical gradient might run from 5% to 95% acetonitrile over 20 minutes.

    • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

    • Injection: Inject 5-10 µL of the sample onto the column.

    • Data Analysis: Monitor the chromatogram at a suitable wavelength. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A compound is generally considered pure for biological screening if it is >95%.

  • Trustworthiness: A PDA detector is superior to a single-wavelength UV detector as it allows for peak purity analysis by comparing spectra across the entire peak, helping to identify co-eluting impurities.

Part 5: Future Perspectives and Conclusion

The 3-oxopiperazine scaffold, exemplified by this compound, remains a highly fertile ground for drug discovery. Its synthetic tractability and proven success in a multitude of therapeutic areas ensure its continued relevance.[1][24] Future research will likely focus on several key areas:

  • Novel Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally friendly synthetic routes, such as C-H functionalization and photoredox catalysis, will accelerate the discovery process.[25][26]

  • New Biological Targets: As our understanding of disease biology grows, these scaffolds will be applied to novel targets, including protein-protein interactions and allosteric modulation sites.

  • Diversity-Oriented Synthesis: Combining the piperazinone core with other privileged fragments using multicomponent reactions will unlock novel chemical space and potentially lead to compounds with entirely new pharmacological profiles.[20]

References

  • Rathi, A. K., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Expert Opinion on Therapeutic Patents, 26(7), 777-97. [Link]

  • Yamashita, T., et al. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-9. [Link]

  • Rathi, A. K., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Expert Opinion on Therapeutic Patents. [Link]

  • Google Patents.
  • Google Patents. Piperazino derivatives and methods for their manufacture. US2985654A.
  • Rathi, A. K., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Taylor & Francis Online. [Link]

  • PubChem. Methyl 2-(3-oxopiperazin-2-yl)acetate. CID 2998378. [Link]

  • Srujana, K., et al. (2016). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology. [Link]

  • Faizan, M., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]

  • Wang, Y., et al. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. European Journal of Medicinal Chemistry, 44(11), 4367-75. [Link]

  • Kumar, R., et al. (2023). Recently Adopted Synthetic Protocols for Piperazines: A Review. ResearchGate. [Link]

  • Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry. [Link]

  • Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. [Link]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synlett. [Link]

  • Rathi, A. K., et al. (2021). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

  • Li, W., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5228-32. [Link]

  • Ayurlog. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Link]

  • Carlino, C., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2963-2973. [Link]

  • Medvedeva, S. M., et al. (2014). The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. Journal of Chemistry and Chemical Engineering. [Link]

  • Bari, D. G., et al. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Gueret, R., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 431-443. [Link]

  • Butini, S., et al. (2013). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Combinatorial Science, 15(12), 671-83. [Link]

  • CoLab. Fused and Substituted Piperazines as Anticancer Agents: A Review.
  • Gueret, R., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Vrije Universiteit Amsterdam. [Link]

  • S, B., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. ResearchGate. [Link]

  • Ünver, Y., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 14(1), 10738. [Link]

Sources

reactivity of the oxopiperazine ring in acetate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Oxopiperazine Ring in Acetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxopiperazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique combination of a lactam (cyclic amide) and a secondary amine within a six-membered ring imparts a distinct profile of chemical reactivity, conformational rigidity, and biological activity. This guide provides a comprehensive technical overview of the reactivity of the 2-oxopiperazine ring system, with a particular focus on its acetate derivatives. We will delve into the electronic properties governing its reactivity, explore key transformations at the nitrogen and carbonyl centers, and provide field-proven experimental protocols for core reactions. This document is intended to serve as a practical resource for researchers engaged in the synthesis and derivatization of oxopiperazine-based compounds.

The 2-Oxopiperazine Core: A Structural and Electronic Overview

The 2-oxopiperazine ring, also known as piperazin-2-one, is a saturated six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 2.[1][2][3][4] This arrangement creates a fascinating interplay of functional groups that dictates the molecule's overall reactivity.

  • The Amide Moiety (N1-C2=O): The amide group within the ring is a key determinant of its properties. The lone pair of electrons on the N1 nitrogen is delocalized into the carbonyl group through resonance. This resonance has two major consequences:

    • It renders the N1 nitrogen significantly less basic and nucleophilic compared to a typical secondary amine.

    • It planarizes the N1-C2-C3 region of the ring, influencing its conformational preferences.

  • The Amine Moiety (N4): The N4 nitrogen behaves as a typical secondary amine. Its lone pair is localized, making it the primary center of basicity and nucleophilicity in the molecule. This site is readily susceptible to reactions with electrophiles.

  • Influence of an Acetate Substituent: The reactivity of the oxopiperazine ring can be modulated by the placement of an acetate group.

    • N4-Acetate Derivative: An acetate group on the N4 nitrogen, forming an N-acyl derivative, will significantly decrease the nucleophilicity of the N4 nitrogen due to the electron-withdrawing nature of the acetyl group.

    • C-Substituted Acetate: An acetate group attached to one of the ring carbons, for instance, as in methyl (3-oxopiperazin-2-ylidene)acetate, introduces further complexity, including the potential for tautomerization and reactions involving the acetate moiety itself.[5]

This guide will primarily focus on reactions involving the core oxopiperazine ring, with considerations for how an N4-acetate or similar acyl group influences these transformations.

Key Reactive Sites and Transformations

The reactivity of the oxopiperazine ring can be broadly categorized into reactions at the N4-amine, reactions involving the amide (lactam) bond, and, to a lesser extent, reactions at the carbon alpha to the carbonyl group.

Reactions at the N4-Amine: The Nucleophilic Hub

The N4 nitrogen is the most reactive site for electrophilic attack. Common reactions include N-acylation and N-alkylation.

N-acylation is a fundamental transformation for introducing diverse functional groups onto the oxopiperazine scaffold.[6] This reaction is typically straightforward, involving the treatment of the 2-oxopiperazine with an acylating agent in the presence of a base.

Causality in Experimental Choices: The choice of acylating agent and base is critical. Acyl chlorides and anhydrides are highly reactive and often used for efficient acylation. A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is employed to scavenge the acidic byproduct (e.g., HCl) without competing in the reaction. The solvent is typically an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid reaction with the acylating agent.

Experimental Protocol: N-Acylation of 2-Oxopiperazine

Objective: To synthesize 1-acetylpiperazin-2-one.

Materials:

  • 2-Oxopiperazine

  • Acetyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 2-oxopiperazine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel chromatography if necessary.

Reactions of the Lactam Moiety

The amide bond in the oxopiperazine ring is relatively stable but can undergo cleavage (hydrolysis) under forcing conditions or be reduced.

The hydrolysis of the lactam bond leads to the ring-opened product, an amino acid derivative. This can be achieved under either acidic or basic conditions, typically requiring heat.[7][8][9][10]

Mechanism under Acidic Conditions:

  • Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack.[11]

  • Water acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton transfers occur, leading to a good leaving group (the protonated N1).

  • The tetrahedral intermediate collapses, expelling the amine and forming the carboxylic acid. The liberated amine is protonated under the acidic conditions.[9][11]

Mechanism under Basic Conditions:

  • A hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution.

  • A tetrahedral intermediate is formed.

  • This intermediate collapses, ejecting the amide anion (a poor leaving group, hence the need for harsh conditions).

  • An acid-base reaction between the newly formed carboxylic acid and the amide anion results in a carboxylate and the neutral amine.

Experimental Protocol: Acidic Hydrolysis of an N-Acyl-2-Oxopiperazine

Objective: To hydrolyze an N-acyl-2-oxopiperazine to its corresponding ring-opened amino acid.

Materials:

  • N-acyl-2-oxopiperazine

  • 6 M Hydrochloric acid (HCl)

Procedure:

  • Place the N-acyl-2-oxopiperazine (1.0 eq) in a round-bottom flask.

  • Add 6 M HCl to the flask.

  • Heat the mixture to reflux (approximately 100-110 °C) for several hours (e.g., 12-24 hours). Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude amino acid hydrochloride salt.

  • The product can be further purified by recrystallization or ion-exchange chromatography.

The amide carbonyl can be reduced to a methylene group, transforming the 2-oxopiperazine into a piperazine derivative. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are required for this transformation.

Causality in Experimental Choices: The C=O bond of an amide is less reactive than that of a ketone or ester, necessitating a strong hydride donor like LiAlH4. The reaction is typically carried out in an anhydrous ethereal solvent like THF or diethyl ether, as LiAlH4 reacts violently with protic solvents. The reaction is usually performed at elevated temperatures (reflux) to drive it to completion.

Experimental Protocol: Reduction of an N-Acyl-2-Oxopiperazine

Objective: To reduce an N-acyl-2-oxopiperazine to the corresponding N-acyl-piperazine.

Materials:

  • N-acyl-2-oxopiperazine

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide (NaOH) solution

Procedure:

  • Carefully add LiAlH4 (2.0-3.0 eq) to a flask containing anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C.

  • Dissolve the N-acyl-2-oxopiperazine (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to 0 °C.

  • Quench the reaction carefully by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude piperazine derivative.

  • Purify by chromatography or distillation as needed.

Summary of Reactivity

The following table summarizes the key reactions of the 2-oxopiperazine ring:

Reaction TypeReactive SiteReagentsConditionsProduct
N-Acylation N4-AmineAcyl chloride, Base (e.g., Et3N)0 °C to RT, Aprotic solvent (e.g., DCM)N4-Acyl-2-oxopiperazine
N-Alkylation N4-AmineAlkyl halide, Base (e.g., K2CO3)RT to Reflux, Polar aprotic solvent (e.g., DMF)N4-Alkyl-2-oxopiperazine
Acidic Hydrolysis Amide (Lactam)Strong acid (e.g., 6M HCl)RefluxRing-opened amino acid
Basic Hydrolysis Amide (Lactam)Strong base (e.g., NaOH)RefluxRing-opened amino acid salt
Lactam Reduction Amide (Lactam)LiAlH4Reflux, Anhydrous THFSubstituted piperazine

Visualizing Reactivity: Mechanisms and Workflows

Diagrams are essential for visualizing the flow of electrons in mechanisms and the sequence of steps in a synthetic workflow.

G cluster_0 N-Acylation at N4 cluster_1 Acidic Hydrolysis (Ring Opening) cluster_2 Lactam Reduction Oxopiperazine Oxopiperazine Deprotonation Deprotonation Oxopiperazine->Deprotonation Base (Et3N) Nucleophilic Attack Nucleophilic Attack Deprotonation->Nucleophilic Attack Acyl Chloride (R-COCl) N-Acyl Oxopiperazine N-Acyl Oxopiperazine Nucleophilic Attack->N-Acyl Oxopiperazine Lactam Lactam Protonation Protonation Lactam->Protonation H+ H2O Attack H2O Attack Protonation->H2O Attack Tetrahedral Intermediate Tetrahedral Intermediate H2O Attack->Tetrahedral Intermediate Ring-Opened Product Ring-Opened Product Tetrahedral Intermediate->Ring-Opened Product Collapse Lactam Lactam Hydride Attack Hydride Attack Lactam ->Hydride Attack LiAlH4 Intermediate Intermediate Hydride Attack->Intermediate Piperazine Piperazine Intermediate->Piperazine Workup

Caption: General workflows for key reactions of the oxopiperazine ring.

G title Mechanism: Acid-Catalyzed Hydrolysis of 2-Oxopiperazine start 2-Oxopiperazine protonated Protonated Carbonyl (Enhanced Electrophilicity) start->protonated + H+ tetrahedral Tetrahedral Intermediate protonated->tetrahedral + H2O (Nucleophilic Attack) proton_transfer Protonated Amine Intermediate tetrahedral->proton_transfer Proton Transfer product Ring-Opened Amino Acid proton_transfer->product Elimination of NH3+

Caption: Mechanism of acid-catalyzed lactam hydrolysis in 2-oxopiperazine.

Conclusion

The 2-oxopiperazine ring is a versatile scaffold whose reactivity is dominated by the nucleophilic N4-amine and the electrophilic amide carbonyl. While the N4 position provides a convenient handle for derivatization via acylation and alkylation, the lactam moiety offers opportunities for ring-opening to linear amino acids or reduction to piperazines. Understanding the interplay of these functional groups and the appropriate reaction conditions is paramount for the successful synthesis of novel oxopiperazine-based molecules for drug discovery and development. This guide has outlined the core principles of reactivity and provided validated protocols to serve as a foundation for further exploration in the laboratory.

References

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available at: [Link]

  • WO2002034728A1 - 4-n-acyl-δ5-2-oxopiperazines, a process for its preparation and combinatorial libraries thereof. Google Patents.
  • (PDF) Derivatized Oxopiperazine Rings from Amino Acids. ResearchGate. Available at: [Link]

  • The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. Semantic Scholar. Available at: [Link]

  • Practical Solid-Phase Parallel Synthesis of Δ 5 -2-Oxopiperazines via N -Acyliminium Ion Cyclization. ResearchGate. Available at: [Link]

  • 2-Oxopiperazine, 97% | 641065-5G | SIGMA-ALDRICH. Scientific Laboratory Supplies. Available at: [Link]

  • Bioactive ∆ 5 -2-oxopiperazines currently under the drug. ResearchGate. Available at: [Link]

  • Piperazin-2-one | C4H8N2O | CID 231360. PubChem - NIH. Available at: [Link]

  • Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. PubMed. Available at: [Link]

  • Benzyne‐Induced Ring Opening Reactions of DABCO: Synthesis of 1,4‐Disubstituted Piperazines and Piperidines. ResearchGate. Available at: [Link]

  • The Hydrolysis of Amides. Chemistry LibreTexts. Available at: [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. Available at: [Link]

  • Nucleophiles and Electrophiles. Master Organic Chemistry. Available at: [Link]

  • the hydrolysis of amides. Chemguide. Available at: [Link]

  • Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12. YouTube. Available at: [Link]

  • Asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones as precursors for novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams. PubMed. Available at: [Link]

  • mechanism of amide hydrolysis. YouTube. Available at: [Link]

  • (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Available at: [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • N-Acylation of Oxazolidinones. ChemistryViews. Available at: [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. Available at: [Link]

  • Synthesis, characterization and Antibacterial Evaluation of Novel 1,3-Oxazepine Derivatives Using A Cycloaddition Approach. EMAN RESEARCH PUBLISHING. Available at: [Link]

  • Advances in the chemistry of β-lactam and its medicinal applications. PMC - PubMed Central. Available at: [Link]

  • 24.4: Hydrolysis of Amides. Chemistry LibreTexts. Available at: [Link]

  • 1.3: Additions- Electrophilic and Nucleophilic. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Biological Activities of[1][12]-Oxazine Derivatives. Der Pharma Chemica. Available at: [Link]

  • One ring to rule them all: Current trends in combating bacterial resistance to the β‐lactams. Wiley Online Library. Available at: [Link]

  • Nucleophilic reactivity towards electrophilic fluorinating agents: reaction with N-fluorobenzenesulfonimide ((PhSO2)2NF [ ] ). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central. Available at: [Link]

  • Parallel Evaluation of Nucleophilic and Electrophilic Chemical Probes for Sulfenic Acid: Reactivity, Selectivity and Biocompatibility. bioRxiv. Available at: [Link]

Sources

Unlocking Cellular Pathways: A Technical Guide to Piperazinone Compounds as Modulators of Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazinone Scaffold - A Privileged Structure in Modern Drug Discovery

The piperazinone core, a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group, represents a "privileged scaffold" in medicinal chemistry. Its inherent structural features, including the ability to engage in a variety of non-covalent interactions and its synthetic tractability, have positioned it as a versatile template for the design of novel therapeutics. This guide provides an in-depth exploration of the key biological targets of piperazinone-based compounds, delving into their mechanisms of action, the signaling pathways they modulate, and the experimental methodologies crucial for their validation. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource for harnessing the therapeutic potential of the piperazinone scaffold.

I. Kinase Inhibition: A Dominant Modality in Piperazinone-Based Drug Design

Protein kinases, as central nodes in cellular signaling, are a major class of targets for piperazinone compounds, particularly in the realm of oncology. The piperazinone scaffold can be adeptly functionalized to occupy the ATP-binding pocket of kinases, leading to potent and selective inhibition.

A. Targeting Receptor Tyrosine Kinases (RTKs)

1. Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs, particularly VEGFR-2, are pivotal in angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1] Piperazinone-based compounds have emerged as potent inhibitors of VEGFR-2.

  • Mechanism of Action: These compounds typically act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain. This inhibition blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling cascades.[2] Key pathways affected include the Ras/Raf/MEK/ERK pathway, which is crucial for cell proliferation, and the PI3K/Akt/mTOR pathway, a central regulator of cell survival and growth.[2]

  • Signaling Pathway:

    VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K Piperazinone Piperazinone Inhibitor Piperazinone->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

    Caption: VEGFR-2 signaling cascade and its inhibition by piperazinone compounds.

2. Epidermal Growth Factor Receptor (EGFR)

EGFR is another critical RTK implicated in various cancers. Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation.[3] Piperazinone derivatives have been developed as EGFR inhibitors.

  • Mechanism of Action: Similar to VEGFR-2 inhibitors, piperazinone-based EGFR inhibitors compete with ATP for binding to the kinase domain. This prevents receptor autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling pathways.[4]

B. Modulating Other Kinases

Beyond RTKs, piperazinone scaffolds have been incorporated into inhibitors of other kinase families, including those involved in cell cycle regulation and DNA damage repair.

1. Aurora Kinase A

Aurora kinase A is a key regulator of mitosis, and its inhibition can lead to mitotic arrest and apoptosis in cancer cells. Some piperazine-based compounds have been shown to induce mitotic arrest through the disruption of microtubule dynamics, a process in which Aurora kinase A plays a crucial role.[5]

2. Poly (ADP-ribose) Polymerase (PARP) and Nicotinamide Phosphoribosyltransferase (NAMPT)

Dual inhibitors targeting both PARP and NAMPT have been developed using piperazine-containing scaffolds. PARP is essential for DNA single-strand break repair, and its inhibition is particularly effective in cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.[6] NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which provides the necessary substrate for PARP activity.[7] By simultaneously inhibiting both enzymes, these dual-action piperazinone derivatives can induce synthetic lethality in cancer cells.[7]

  • Mechanism of Action: The piperazinone-containing compound disrupts the homologous recombination repair pathway, leading to an accumulation of DNA double-strand breaks and ultimately inducing apoptosis.[7]

II. G-Protein Coupled Receptors (GPCRs): A Major Hub for Piperazinone Activity in the Central Nervous System

GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of approved drugs. Arylpiperazine derivatives are particularly well-known for their interactions with aminergic GPCRs in the central nervous system (CNS).

A. Serotonin Receptors

Piperazinone and related piperazine compounds can act as agonists, antagonists, or partial agonists at various serotonin (5-HT) receptor subtypes, making them valuable for treating depression, anxiety, and other neuropsychiatric disorders.[8]

  • Key Subtypes:

    • 5-HT1A Receptors: Partial agonism at these receptors is a common mechanism for anxiolytic and antidepressant drugs.[9]

    • 5-HT2A Receptors: Antagonism at this receptor is a hallmark of atypical antipsychotics.[9]

    • 5-HT7 Receptors: Modulation of this receptor is being explored for the treatment of cognitive deficits and mood disorders.[10]

B. Dopamine Receptors

Dopamine receptors, particularly the D2 and D3 subtypes, are primary targets for antipsychotic medications. Piperazinone-based structures can be found in compounds that exhibit antagonist or partial agonist activity at these receptors.[11][12]

C. Other GPCRs

The versatility of the piperazinone scaffold extends to other GPCR families:

  • Adenosine Receptors: Piperazine derivatives have been developed as potent and selective antagonists of the A2A adenosine receptor, with potential applications in Parkinson's disease.[13][14]

  • Histamine Receptors: The piperazine moiety is a common feature in ligands targeting histamine H3 receptors.[15]

III. Ion Channels: Modulating Neuronal Excitability and Pain Signaling

Ion channels are critical for regulating the electrical potential across cell membranes and are key targets for a variety of therapeutic agents.

A. T-Type Calcium Channels

T-type calcium channels are low-voltage activated channels involved in neuronal excitability and pain signaling. Certain piperazine derivatives have been identified as potent blockers of these channels, suggesting their potential as analgesics.[16][17]

B. Voltage-Gated Sodium Channels

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials. Piperazine-based compounds have been shown to block these channels, particularly subtypes like NaV1.8, which are implicated in neuropathic pain.

IV. Proteases: Targeting Enzymatic Activity in Disease

Proteases are enzymes that catalyze the breakdown of proteins and are involved in a wide range of physiological and pathological processes.

  • Mechanism of Action: Piperazinone-based inhibitors can be designed to interact with the active site of a target protease, preventing substrate binding and subsequent cleavage. This can be a valuable therapeutic strategy in diseases where protease activity is dysregulated, such as in viral infections or cancer.[18]

V. Nuclear Receptors: Influencing Gene Transcription

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression.

  • Retinoic Acid Receptor Alpha (RARα): While less common than other target classes, there is evidence of piperazinone-related structures targeting nuclear receptors like RARα. Modulation of RARα has implications in various physiological processes, including cell differentiation and proliferation.

VI. Experimental Validation: A Guide to Key Methodologies

The validation of piperazinone compounds as modulators of these biological targets requires a suite of robust in vitro and cell-based assays.

A. Kinase Inhibition Assays

ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.

  • Step-by-Step Protocol:

    • Kinase Reaction: Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the piperazinone test compound at various concentrations. Incubate at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).

    • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent, which converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin. Incubate for 30-60 minutes at room temperature.

    • Signal Detection: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration and, therefore, the kinase activity.

    • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

B. GPCR Modulation Assays

Calcium Mobilization Assay for Gq-Coupled Receptors

This fluorescence-based assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs.[19]

  • Step-by-Step Protocol:

    • Cell Plating: Seed cells expressing the target GPCR into a black, clear-bottom 96-well plate and culture overnight.

    • Dye Loading: Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) solution and add it to the cells. Incubate for 1 hour at 37°C to allow the dye to enter the cells.

    • Compound Addition: Add the piperazinone test compounds at various concentrations to the wells.

    • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Inject a known agonist for the target receptor and simultaneously measure the change in fluorescence intensity over time.

    • Data Analysis: For antagonists, the reduction in the agonist-induced fluorescence signal is measured to determine the IC50. For agonists, the increase in fluorescence in the absence of a known agonist is measured to determine the EC50.

C. Ion Channel Modulation Assays

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel currents in living cells.[20]

  • Step-by-Step Protocol:

    • Cell Preparation: Plate cells expressing the ion channel of interest on coverslips.

    • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill them with an appropriate internal solution.

    • Seal Formation: Under a microscope, carefully guide the micropipette to the surface of a cell and apply gentle suction to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.

    • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

    • Voltage or Current Clamp: Clamp the cell membrane at a specific voltage (voltage-clamp) to record ionic currents or inject a specific current (current-clamp) to measure changes in membrane potential.

    • Compound Application: Perfuse the piperazinone test compound over the cell and record the changes in ion channel currents.

    • Data Analysis: Analyze the changes in current amplitude, kinetics, and voltage-dependence to characterize the modulatory effects of the compound and determine its IC50 or EC50.

D. Protease Inhibition Assays

Fluorescent Protease Assay

This assay utilizes a substrate that is quenched until it is cleaved by a protease, releasing a fluorescent signal.[21]

  • Step-by-Step Protocol:

    • Reaction Setup: In a microplate, combine the protease, a fluorogenic substrate (e.g., FITC-casein), and the piperazinone test compound at various concentrations in an appropriate buffer.

    • Incubation: Incubate the plate at the optimal temperature for the protease (e.g., 37°C) for a set time, protected from light.

    • Reaction Termination (Optional): For some substrates, the reaction may need to be stopped, for example, by adding trichloroacetic acid (TCA) to precipitate uncleaved substrate.

    • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

    • Data Analysis: The increase in fluorescence is proportional to the protease activity. Plot the fluorescence signal against the inhibitor concentration to determine the IC50 value.

E. Nuclear Receptor Modulation Assays

Hybrid Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit a nuclear receptor by quantifying the expression of a reporter gene.[21]

  • Step-by-Step Protocol:

    • Cell Transfection: Co-transfect host cells (e.g., HEK293T) with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the ligand-binding domain (LBD) of the target nuclear receptor, and another containing a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS). A third plasmid expressing a different reporter (e.g., Renilla luciferase) can be included for normalization.

    • Cell Plating and Compound Treatment: Plate the transfected cells in a multi-well plate and treat them with the piperazinone test compounds at various concentrations. Include a known agonist as a positive control. Incubate for 14-16 hours.

    • Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both luciferases using a dual-luciferase assay system and a luminometer.

    • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for differences in transfection efficiency and cell viability. For agonists, plot the normalized luciferase activity against compound concentration to determine the EC50. For antagonists, co-treat with a known agonist and measure the reduction in luciferase activity to determine the IC50.

VII. Quantitative Data Summary

The following tables summarize the reported biological activities of representative piperazinone and related piperazine compounds against various targets.

Table 1: Kinase Inhibitory Activity

Compound ClassTarget(s)IC50Cell LineReference
Rhodanine-piperazine hybridsEGFR37-168 µMMDA-MB-468[5]
Piperazine-based thiazolidinonesVEGFR-2<0.3 µM-[22]
Dual PARP/NAMPT inhibitorPARP10.7–1.0 nM-[2]
Dual PARP/NAMPT inhibitorNAMPT14-36 nM-[2]

Table 2: GPCR Ligand Binding Affinity

Compound ClassTargetKiAssay TypeReference
ArylpiperazineDopamine D20.74 nMRadioligand Binding[23]
ArylpiperazineSerotonin 5-HT1A23.9 nMRadioligand Binding[24]
ArylpiperazineSerotonin 5-HT2A39.4 nMRadioligand Binding[24]
ArylpiperazineSerotonin 5-HT742.5 nMRadioligand Binding[24]
Triazolotriazine derivativeAdenosine A2A0.2 nMRadioligand Binding[14]

Table 3: Ion Channel Blocking Activity

Compound ClassTargetIC50Cell Line/SystemReference
DiphenylbutylpiperidineT-type Ca2+ channelsMicromolar range-[17]
Piperazine derivativeASIC3117 nMHEK293 cells[17]

Table 4: Protease Inhibitory Activity

Compound ClassTargetKi / IC50Assay TypeReference
Peptidomimetic inhibitorSARS-CoV-2 PLproKi = 5.32 µMEnzymatic Assay[24]
Cystatin E-K75ALegumain19.8 nM-[25]

Table 5: Nuclear Receptor Modulatory Activity

Compound ClassTargetEC50 / IC50Cell Line/SystemReference
Chromene analogRARαIC50 = 0.54 nMGeneBLAzer Assay[8]
PPARγ partial agonistPPARγEC50 = 57 nM-[26]

Conclusion

The piperazinone scaffold continues to be a remarkably fruitful starting point for the discovery of novel modulators of a wide array of biological targets. Its structural versatility allows for fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the development of compounds with therapeutic potential across diverse disease areas, including oncology, central nervous system disorders, and infectious diseases. A thorough understanding of the target biology, coupled with the rigorous application of the experimental methodologies outlined in this guide, is paramount for unlocking the full potential of this privileged chemical scaffold. As our knowledge of cellular signaling pathways deepens, the rational design of next-generation piperazinone-based therapeutics holds immense promise for addressing unmet medical needs.

References

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. (2026-01-17). [Link]

  • Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. MDPI. (2024-11-19). [Link]

  • Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PMC - PubMed Central. (2025-06-11). [Link]

  • Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN. (2021-04). [Link]

  • T-Type Calcium Channels: A Mixed Blessing. PMC - PubMed Central. (2022-08-31). [Link]

  • IC 50 values for rhodanine-piperazine hybrids (5-17) against... ResearchGate. [Link]

  • From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. ACS Publications. (2026-01-12). [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PMC - PubMed Central. [Link]

  • Piperazine Derivatives of[7][9]Triazolo[1,5-a][7][20]triazine as Potent and Selective Adenosine A 2 a Receptor Antagonists. ACS Publications. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. (2021-05-26). [Link]

  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. (2025-11-22). [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PMC - PubMed Central. (2025-06-11). [Link]

  • Histamine H3 Receptor Ligands in the Group of (Homo)piperazine Derivatives. PubMed. [Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. . (2023-07-07). [Link]

  • The mechanism of PARP inhibitor action is identified. Drug Target Review. (2024-03-22). [Link]

  • Small Molecule Modulation of Nuclear Receptor Conformational Dynamics: Implications for Function and Drug Discovery. PMC - PubMed Central. [Link]

  • Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease. MDPI. [Link]

  • Tactical Approaches to Interconverting GPCR Agonists and Antagonists. ACS Publications. [Link]

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC. [Link]

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][7][21]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. NIH. [Link]

  • Safety Implications of Modulating Nuclear Receptors: A Comprehensive Analysis from Non-Clinical and Clinical Perspectives. MDPI. (2024-07-03). [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. ACS Publications. (2026-01-17). [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC. [Link]

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC - NIH. [Link]

  • New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. ResearchGate. [Link]

  • Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. PubMed Central. [Link]

  • Potential of EGFR Inhibitors: A Promising Avenue in Cancer Treatment. Cureus. (2024-03-29). [Link]

  • PARP inhibitors — Knowledge Hub. Genomics Education Programme. [Link]

  • Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channels. ResearchGate. [Link]

  • Novel Bicyclic Piperazine Derivatives of Triazolotriazine and Triazolopyrimidines as Highly Potent and Selective Adenosine A2A Receptor Antagonists. ACS Publications. [Link]

  • Correlation of Experimental and Calculated Inhibition Constants of Protease Inhibitor Complexes. ResearchGate. (2024-02-05). [Link]

  • Quantification of signal amplification for receptors: the K d/EC50 ratio of full agonists as a gain parameter. PubMed Central. [Link]

  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. PubMed Central. (2025-05-08). [Link]

  • What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. YouTube. (2016-11-17). [Link]

  • T-type Calcium Channel Blockers as Neuroprotective Agents. PMC - PubMed Central. [Link]

  • Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. (2020-04-15). [Link]

  • 1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: Development and Characterization of Adenosine A2B Receptor Antagonists and a New Radioligand with Subnanomolar Affinity and Subtype Specificity. ACS Publications. [Link]

  • Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. PubMed. [Link]

  • Combination treatment of ligustrazine piperazine derivate DLJ14 and adriamycin inhibits progression of resistant breast cancer through inhibition of the EGFR/PI3K/Akt survival pathway and induction of apoptosis. PubMed. [Link]

  • Reporter gene assay formats. A) A response element upstream of the... ResearchGate. [Link]

  • Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. PMC - NIH. [Link]

Sources

literature review of 3-oxopiperazine core structures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 3-Oxopiperazine Core: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged scaffolds," a concept that describes core structures with the inherent ability to bind to multiple, distinct biological targets through versatile, three-dimensional ligand-receptor interactions.[1] The piperazine ring is a quintessential example of such a scaffold, lauded for its favorable physicochemical properties, including aqueous solubility, and its synthetic tractability.[2][3] The two nitrogen atoms within the six-membered ring provide handles for chemical modification, influencing polarity, basicity, and hydrogen bonding capacity, which in turn modulates pharmacokinetic and pharmacodynamic profiles.[3][4]

This guide focuses on a specific, highly valuable derivative: the 3-oxopiperazine core. This structure, which incorporates a lactam (cyclic amide) functionality into the piperazine ring, introduces a unique combination of rigidity, polarity, and hydrogen bonding potential. The presence of the carbonyl group and the adjacent secondary amine offers distinct points for functionalization, enabling the creation of diverse chemical libraries. 3-Oxopiperazine derivatives have emerged as critical components in compounds targeting a wide array of diseases, from central nervous system (CNS) disorders to cancer, underscoring their importance for researchers, scientists, and drug development professionals.[5][6][7]

Part 1: Foundational Synthetic Strategies

The construction of the 3-oxopiperazine core is a critical first step in the development of novel therapeutics. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Most modern approaches prioritize stereochemical control, as the chirality of substituents on the ring can dramatically influence biological activity.

Cyclization of N-Substituted Ethylenediamine Precursors

A common and direct approach involves the cyclization of an N-substituted ethylenediamine with an α-haloacetyl halide or a related two-carbon electrophile. The N-substituent (R¹) often serves as a protecting group or a point for future diversification.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrohalic acid formed during the reaction without competing with the intramolecular cyclization.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to prevent side reactions with the acyl halide and to ensure good solubility of the reactants.

  • Dilution: High-dilution conditions can favor the desired intramolecular cyclization over intermolecular polymerization, which is a common side reaction.

The workflow below illustrates a generalized pathway for this synthetic strategy.

G cluster_0 Synthesis via N-Substituted Ethylenediamine start N-R¹-ethylenediamine intermediate1 N-(2-(R¹-amino)ethyl)-2-haloacetamide start->intermediate1 Acylation reagent1 α-Haloacetyl Halide (e.g., ClCOCH₂Cl) reagent1->intermediate1 product 1-R¹-3-oxopiperazine intermediate1->product Sₙ2 Cyclization reagent2 Base (e.g., K₂CO₃) Intramolecular Cyclization reagent2->product

Caption: Generalized workflow for 3-oxopiperazine synthesis.

Synthesis from α-Amino Acids

For creating chiral 3-oxopiperazines, α-amino acids serve as excellent starting materials. This approach embeds stereochemical integrity from the outset. A notable method involves the conversion of an amino acid into a chiral 1,2-diamine, which is then elaborated into the final heterocyclic core.[8] This multi-step process offers high enantiomeric purity and allows for diverse side chains (R²) derived from the natural or unnatural amino acid pool.[9]

A key intermediate in many synthetic routes is 1-Boc-3-oxopiperazine, where the tert-butyloxycarbonyl (Boc) group protects one of the ring nitrogens.[10] This intermediate is a stable, solid powder that serves as a versatile building block for further chemical modifications.[10]

Part 2: Chemical Reactivity and Library Development

The 3-oxopiperazine scaffold is endowed with multiple reactive sites, making it an ideal template for combinatorial chemistry and the generation of compound libraries. The strategic functionalization at these sites is fundamental to exploring the structure-activity relationship (SAR) for a given biological target.

The primary points of diversification are:

  • N-1 Position: The secondary amine of the lactam is nucleophilic and can be readily acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents (R¹).

  • N-4 Position: The second secondary amine is more basic and is a common site for alkylation, arylation (e.g., via Buchwald-Hartwig amination), or sulfonylation to introduce the R⁴ group.

  • C-2, C-5, C-6 Positions: Introducing substituents on the carbon backbone (R², R⁵, R⁶) is typically achieved by selecting appropriately substituted starting materials (e.g., chiral amino acids or diamines) during the initial ring synthesis.[8][9]

Caption: Key diversification points on the 3-oxopiperazine core.

Part 3: Applications in Medicinal Chemistry

The structural features of the 3-oxopiperazine core have been leveraged to develop modulators for a diverse range of biological targets. Its ability to mimic peptide turns and present substituents in defined spatial orientations makes it particularly effective.[9]

Central Nervous System (CNS) Disorders

Piperazine derivatives, in general, are well-known for their central pharmacological activity, with many approved drugs for treating psychosis, depression, and anxiety containing this moiety.[11] The 3-oxopiperazine core specifically has been incorporated into compounds designed for the treatment of pain and epilepsy.[6] Structure-activity relationship studies have shown that modifications to the aryl substituents on the piperazine nitrogens can fine-tune binding affinity and selectivity for dopamine and serotonin receptor subtypes, which are critical targets in neuropsychiatric diseases.[12]

Oncology

The piperazine scaffold is a common feature in many kinase inhibitors used in oncology. While specific examples of 3-oxopiperazine-based approved cancer drugs are less common, the scaffold is actively explored in this area. For instance, derivatives have been synthesized and evaluated for their inhibitory activity against key cancer-related targets like Kinase D-interacting substrate of 220 kDa (KDR).[13]

Other Therapeutic Areas

The broader class of piperazine derivatives demonstrates a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antihistaminic, and cardiovascular effects.[5][7] This versatility suggests that the 3-oxopiperazine core holds significant, and potentially untapped, potential in these and other therapeutic areas.

Summary of Biological Activities

The following table summarizes representative biological activities of compounds featuring the oxopiperazine or related piperazine cores.

Compound ClassTarget/ActivityPotency (IC₅₀/Kᵢ)Therapeutic AreaReference
ArylpiperazinesDopamine D₂ ReceptorKᵢ = 43.3 nMAntipsychotic[14]
ArylpiperazinesSerotonin 5-HT₂ₐ ReceptorKᵢ = 23.3 nMAntipsychotic[14]
N-Aryl-3-oxopiperazinesKDR InhibitionIC₅₀ = 6.855 µMAnticancer[13]
Oxopiperazine DerivativesT-type Calcium ChannelsNot specifiedPain, Epilepsy[6]
Prazosin Analoguesα₁-AdrenoreceptorSelectivity Ratio: 7800Antihypertensive[15]

Part 4: Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the synthesis of an N-aryl piperazine derivative, a common step in medicinal chemistry campaigns. This protocol is adapted from methodologies described in the literature for the synthesis of related compounds.[14]

Synthesis of 1-(4-Fluorophenyl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one

Objective: To couple a pre-formed piperazine core with an electrophilic side chain via nucleophilic substitution. This is a foundational reaction for elaborating the N-4 position.

Materials:

  • 1-(4-Chlorophenyl)piperazine

  • 4-Chloro-1-(4-fluorophenyl)butan-1-one

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Potassium Iodide (KI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-chlorophenyl)piperazine (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide (0.1 eq).

    • Scientist's Insight: K₂CO₃ is a mild, inexpensive base sufficient for this reaction. KI acts as a catalyst via the Finkelstein reaction, transiently forming a more reactive iodo-intermediate, which accelerates the substitution.

  • Solvent and Reagent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent). Stir the suspension for 10 minutes at room temperature to ensure good mixing. Add 4-chloro-1-(4-fluorophenyl)butan-1-one (1.1 eq) dropwise to the mixture.

    • Scientist's Insight: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, as it solvates the potassium cation while leaving the carbonate anion relatively free to act as a base. Adding the electrophile dropwise helps control any potential exotherm.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% EtOAc in hexanes).

    • Scientist's Insight: Heating is necessary to overcome the activation energy for the Sₙ2 reaction. TLC is a critical, self-validating step; the reaction is deemed complete upon the disappearance of the limiting starting material.

  • Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

    • Scientist's Insight: The aqueous work-up removes the inorganic salts (K₂CO₃, KI, KCl) and the DMF solvent. Repeated extractions with an organic solvent ensure quantitative recovery of the desired product.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

    • Scientist's Insight: Washing with brine helps to remove residual water from the organic layer, improving the efficiency of the drying agent (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Scientist's Insight: Column chromatography is the standard method for purifying organic compounds of moderate polarity. The choice of solvent system is optimized via TLC to achieve good separation between the product and any impurities.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Future Outlook

The 3-oxopiperazine core represents a powerful and versatile scaffold in the medicinal chemist's toolkit. Its synthetic accessibility, coupled with multiple points for chemical diversification, has cemented its status as a privileged structure. While it has already found application in CNS-active agents, its full potential in other disease areas like oncology and infectious diseases is still being explored. Future research will likely focus on developing novel, stereoselective synthetic routes to access more complex and diverse 3-oxopiperazine derivatives. As our understanding of molecular recognition grows, this adaptable core will undoubtedly continue to feature in the design of the next generation of targeted therapeutics.

References

  • Current time information in Lehigh County, US. (n.d.). Google.
  • What is the synthesis and application of 1-Boc-3-oxopiperazine? - FAQ. (n.d.). Guidechem.
  • Privileged Scaffolds for Library Design and Drug Discovery. (n.d.). PMC - NIH.
  • Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate.
  • Oxopiperazine derivatives for the treatment of pain and epilepsy. (n.d.). Google Patents.
  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024).
  • Derivatized Oxopiperazine Rings from Amino Acids. (2025). ResearchGate.
  • Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. (n.d.).
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). PubMed.
  • Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. (2012). PubMed.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed.
  • Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. (n.d.). PubMed.
  • The medicinal chemistry of piperazines: A review. (2024). PubMed.
  • Synthesis and biological activity of piperazine derivatives of phenothiazine. (n.d.). PubMed.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PubMed Central.

Sources

The Piperazinone Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery, Synthesis, and Therapeutic Landscape of Substituted Piperazinones

Abstract

The piperazinone nucleus, a six-membered heterocyclic motif, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1] Its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties has propelled its integration into a multitude of clinically significant therapeutic agents. This guide provides a comprehensive exploration of the discovery and historical evolution of substituted piperazinones, detailing the key synthetic strategies that have enabled their widespread application. We will delve into the causality behind experimental choices in their synthesis and explore their diverse pharmacological activities, with a particular focus on their roles in oncology and central nervous system disorders. Through detailed protocols, structure-activity relationship (SAR) analyses, and mechanistic insights, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to the advancement of novel therapeutics.

A Historical Perspective: The Emergence of a Versatile Scaffold

The story of the piperazinone core is intrinsically linked to the broader history of piperazine chemistry. Initially named for their resemblance to piperidine from the black pepper plant, piperazines are not typically plant-derived.[2] Early synthetic methods for the parent piperazine ring involved the ammoniation of 1,2-dichloroethane or ethanolamine.[2] The introduction of a carbonyl group to form the piperazin-2-one structure opened up new avenues for creating peptidomimetics and conformationally constrained molecules, which are of significant interest in drug design.

The development of robust synthetic methodologies has been a critical enabler in the exploration of the piperazinone chemical space. Classical approaches have historically relied on the cyclization of appropriately functionalized ethylenediamines with α-haloacetic acid derivatives or through intramolecular cyclization of peptide analogs.[3] These foundational methods paved the way for the creation of early libraries of substituted piperazinones, allowing for the initial exploration of their biological potential. A significant leap forward in the synthesis of complex and diverse piperazinones came with the advent of multicomponent reactions, most notably the Ugi reaction.[4][5][6] This powerful transformation allows for the rapid assembly of polysubstituted piperazinone scaffolds from simple starting materials in a single step, dramatically accelerating the drug discovery process.

Synthetic Strategies: From Classical to Contemporary

The synthetic accessibility of the piperazinone core is a key driver of its prevalence in medicinal chemistry. A variety of reliable methods have been developed to construct and functionalize this scaffold.

Reductive Amination and Cyclization

A common and versatile approach to substituted piperazinones involves a tandem reductive amination-cyclization sequence.[7][8] This method allows for the introduction of diversity at multiple points on the piperazinone ring.

Experimental Protocol: Synthesis of N-Substituted Piperazin-2-ones via Reductive Amination

  • Step 1: Imine/Iminium Ion Formation: To a solution of an amino acid methyl ester in an anhydrous solvent (e.g., dichloromethane or methanol), add an equimolar amount of an aldehyde or ketone. The reaction is often stirred at room temperature for 30-60 minutes to facilitate the formation of the imine or iminium ion intermediate.[9]

  • Step 2: Reduction: A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, is added to the reaction mixture.[10] The reaction is then stirred at room temperature for a period of 4 to 24 hours until the reduction is complete.

  • Step 3: Cyclization: Following the reductive amination, the resulting secondary amine can be induced to cyclize, often by heating or by the addition of a base, to form the piperazin-2-one ring.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired substituted piperazin-2-one.

G start Amino Acid Ester + Aldehyde/Ketone imine Imine/Iminium Ion Intermediate start->imine Imine Formation secondary_amine N-Substituted Amino Acid Ester imine->secondary_amine Reduction (e.g., NaBH(OAc)3) piperazinone Substituted Piperazin-2-one secondary_amine->piperazinone Intramolecular Cyclization

Reductive Amination-Cyclization Workflow
Ugi Multicomponent Reaction

The Ugi four-component reaction (U-4CR) provides a highly efficient and convergent route to complex piperazinones.[4][5][11] This reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to form an α-acylamino amide intermediate, which can then be cyclized to the desired piperazinone.

Experimental Protocol: Ugi Reaction for Piperazinone Synthesis

  • Step 1: Reaction Setup: In a suitable solvent such as methanol, combine the amine, carbonyl compound, and carboxylic acid components.[5]

  • Step 2: Isocyanide Addition: The isocyanide is added to the mixture, and the reaction is typically stirred at room temperature for 24 to 48 hours.

  • Step 3: Post-Condensation Cyclization: The resulting Ugi adduct is then treated with a reagent, such as a strong acid (e.g., trifluoroacetic acid) or a base, to induce cyclization to the piperazinone ring.[11]

  • Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by chromatography to isolate the polysubstituted piperazinone.

G cluster_0 Ugi Four-Component Reaction Amine Amine Ugi_Adduct α-Acylamino Amide Intermediate Carbonyl Aldehyde/ Ketone Isocyanide Isocyanide Carboxylic_Acid Carboxylic Acid Piperazinone Polysubstituted Piperazinone Ugi_Adduct->Piperazinone Cyclization

Ugi Reaction for Piperazinone Synthesis

Therapeutic Landscape of Substituted Piperazinones

The versatility of the piperazinone scaffold has led to its exploration in a wide array of therapeutic areas.

Anticancer Agents

Substituted piperazinones have emerged as a particularly promising class of anticancer agents.[12][13] Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways that are dysregulated in cancer cells.

Mechanism of Action: Inhibition of Kinase Signaling Pathways

Many piperazinone-based anticancer drugs function as kinase inhibitors.[14][15] For instance, they can target receptor tyrosine kinases like VEGFR2, which are crucial for angiogenesis, the process of new blood vessel formation that tumors require for growth and metastasis.[15] By blocking the ATP binding site of these kinases, piperazinone derivatives can halt the downstream signaling cascades that promote cell proliferation and survival.

G Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR2) Ligand->Receptor Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor->Downstream Dimerization & Autophosphorylation Piperazinone Piperazinone Inhibitor Piperazinone->Receptor Inhibition Apoptosis Apoptosis Piperazinone->Apoptosis Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response

Kinase Inhibition by Piperazinones

Structure-Activity Relationships (SAR)

The anticancer activity of substituted piperazinones is highly dependent on the nature and position of the substituents on the heterocyclic ring.[1][16]

Substitution PositionMoietyImpact on Anticancer ActivityReference
N-1Aryl, HeteroarylOften crucial for receptor binding and potency.[17]
N-4Benzyl, Substituted PhenylCan modulate solubility and pharmacokinetic properties.[18]
C-3, C-5, C-6Alkyl, ArylCan influence stereochemistry and interaction with target proteins.[12]

Quantitative Data: Anticancer Activity of Representative Piperazinones

CompoundTargetCell LineIC50 (µM)Reference
Compound 19 Src KinaseHuh7 (Liver Cancer)< 5[17]
Thiazolidinone 11 VEGFR2HepG-2 (Liver Cancer)0.03[15]
Quinoxaline 123 -HT29 (Colon Cancer)0.28[14]
Piperazine Derivative 3 -MCF7 (Breast Cancer)0.31-120.52[19]
Central Nervous System (CNS) Agents

The piperazinone scaffold is also prevalent in drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[20][21] Their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors underpins their efficacy in treating a range of neurological and psychiatric disorders.

Mechanism of Action: Modulation of Neurotransmitter Receptors

Piperazine-containing compounds often exhibit affinity for dopamine (D2) and serotonin (5-HT) receptors.[20][22] For instance, many atypical antipsychotics act as antagonists or partial agonists at these receptors, helping to alleviate the symptoms of schizophrenia. The specific substitution pattern on the piperazinone ring dictates the receptor binding profile and the resulting pharmacological effect.

Conclusion and Future Perspectives

The journey of substituted piperazinones from simple heterocyclic structures to key components of life-saving medicines is a testament to the power of medicinal chemistry. The continuous development of innovative synthetic methodologies has been instrumental in unlocking the vast therapeutic potential of this privileged scaffold. As our understanding of the molecular basis of diseases deepens, the rational design of novel piperazinone derivatives will undoubtedly continue to yield next-generation therapeutics with enhanced efficacy and safety profiles. The future of piperazinone chemistry lies in the exploration of new chemical space through advanced synthetic techniques and the application of computational modeling to guide the design of highly selective and potent drug candidates.

References

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.
  • Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condens
  • Piperazinyl fragment improves anticancer activity of Triapine. PLOS One.
  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
  • The structure‐activity relationship of anticancer activity piperazine derivatives.
  • Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed.
  • Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
  • One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry.
  • Solid-Phase Synthesis Using the Disrupted Ugi Reaction. SpringerLink.
  • Piperazine skeleton in the structural modification of n
  • A Dieckmann cyclization route to piperazine-2,5-diones. PubMed.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PMC - PubMed Central.
  • Synthesis of new piperazinylindolyl propanones and preliminary CNS pharmacological evaluation in mice.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. NIH.
  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
  • Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cycliz
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Current awareness of piperazines: pharmacology and toxicology. PubMed.
  • Intramolecular reductive amination for the preparation of piperazines.
  • Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Contents. The Royal Society of Chemistry.
  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine - SILAE.
  • Ugi Multicomponent Reaction. Organic Syntheses Procedure.
  • The Neuropharmacology of Piperazine Designer Drugs: An In-Depth Technical Guide. Benchchem.
  • Facile Synthesis of 5-Carboxylate Substituted Piperazin-2-ones as Peptidomimetic Agents. kchem.org.
  • An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals.
  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega.
  • Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. PMC - PubMed Central.
  • Inhibitory concentration (IC 50 ) and maximum tolerated concentration (MTC) in A549 cells.
  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme.
  • Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. AIR Unimi.
  • Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. PubMed.
  • Mastering chiral substituted 2-oxopiperazines.
  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central.
  • An In-depth Technical Guide to 3-piperazin-1-yl-1H-pyridazin-6-one Derivatives and Analogs: Synthesis, Biological Activity, and. Benchchem.
  • Synthesis of Piperazines by C-H Functionaliz
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Expedient Synthesis of 2-Oxopiperazines Using a SN2 / Cope-Type Hydroamination Sequence.
  • The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Benjamin Bouvier.
  • Piperazine. Wikipedia.
  • The medicinal chemistry of piperazines: A review. PubMed.

Sources

An In-depth Technical Guide to Methyl 2-(3-oxopiperazin-1-yl)acetate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Scaffolding of Pharmaceutical Innovation

In the intricate world of drug development, the final active pharmaceutical ingredient (API) often stands in the spotlight, celebrated for its therapeutic efficacy. However, behind every groundbreaking medication lies a series of meticulously designed and synthesized chemical intermediates. These molecules, while not pharmacologically active themselves, form the essential scaffolding upon which complex APIs are built. Methyl 2-(3-oxopiperazin-1-yl)acetate is one such pivotal intermediate. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, chemical behavior, and its strategic importance in the synthesis of next-generation therapeutics, all while maintaining a focus on the practical insights and causal relationships that govern its chemistry.

Introduction to this compound: A Profile

This compound, with the CAS number 1039843-84-9, is a heterocyclic compound featuring a 3-oxopiperazine core N-substituted with a methyl acetate group.[1] This unique structural arrangement provides a versatile platform for further chemical modifications, making it a valuable building block in medicinal chemistry.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a chemical intermediate is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 1039843-84-9[1]
Molecular Formula C₇H₁₂N₂O₃[1]
Molecular Weight 172.18 g/mol [1]
InChI Key PUOQMDOAXJSKPO-UHFFFAOYSA-N[1]
Appearance Expected to be a solid at room temperatureGeneral knowledge
The 3-Oxopiperazine Core: A Privileged Scaffold

The 3-oxopiperazine motif is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to mimic peptide bonds and present substituents in a well-defined three-dimensional space, enabling interactions with a variety of biological targets. Piperazinone cores are integral to the structure of numerous compounds investigated as kinase inhibitors and peptidomimetics.[2] The presence of the N-H group and the adjacent carbonyl group in the parent 3-oxopiperazine ring offers sites for hydrogen bonding, while the nitrogen atoms provide points for diversification.

Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Insights

Step 1: Synthesis of the 3-Oxopiperazine Precursor

The synthesis of the 3-oxopiperazine ring is a well-established process. A common method involves the cyclocondensation of ethylenediamine with an appropriate C2 synthon.

Synthesis_Step1 reagents Ethylenediamine + Chloroacetyl chloride intermediate N-(2-aminoethyl)-2-chloroacetamide reagents->intermediate Acylation product 3-Oxopiperazine intermediate->product Intramolecular Cyclization (Base)

Synthesis of the 3-Oxopiperazine Core.

Protocol:

  • Acylation: To a solution of ethylenediamine in a suitable solvent (e.g., dichloromethane) at 0°C, slowly add a solution of chloroacetyl chloride. An excess of ethylenediamine or the addition of a non-nucleophilic base is used to neutralize the HCl generated.

  • Cyclization: The resulting N-(2-aminoethyl)-2-chloroacetamide is then treated with a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) and heated to effect intramolecular cyclization to yield 3-oxopiperazine.

Causality Behind Experimental Choices:

  • Slow addition at low temperature: The acylation reaction is exothermic. Slow addition of chloroacetyl chloride at 0°C helps to control the reaction rate and prevent side reactions.

  • Base in cyclization: The base is crucial for deprotonating the terminal amine, which then acts as a nucleophile to displace the chloride, forming the piperazinone ring.

Step 2: N-Alkylation to Yield this compound

The final step is the N-alkylation of the 3-oxopiperazine with a methyl 2-haloacetate, typically methyl bromoacetate.

Synthesis_Step2 reagents 3-Oxopiperazine + Methyl Bromoacetate product This compound reagents->product N-Alkylation (Base, Solvent)

N-Alkylation of 3-Oxopiperazine.

Detailed Protocol:

  • Reaction Setup: To a solution of 3-oxopiperazine in a polar aprotic solvent such as acetonitrile or DMF, add a suitable base. Anhydrous potassium carbonate is a common and effective choice.

  • Addition of Alkylating Agent: To the stirred suspension, add methyl bromoacetate dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is then heated (typically to 60-80°C) and monitored for completion by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel.

Self-Validating System and Mechanistic Rationale:

  • Choice of Base and Solvent: A non-nucleophilic base like potassium carbonate is essential to deprotonate the N-H of the piperazinone without competing in the alkylation reaction. Polar aprotic solvents are used to dissolve the reactants and facilitate the SN2 reaction mechanism.

  • Monitoring Reaction Progress: Regular monitoring by TLC or LC-MS is a self-validating step. By comparing the reaction mixture to the starting materials, one can determine the extent of the reaction and identify the formation of the desired product and any potential side products. The disappearance of the starting material spot/peak and the appearance of a new product spot/peak with a different retention factor/time indicates a successful reaction.

The Role of this compound in Drug Development

This compound is a versatile intermediate due to the presence of two key functional groups available for further modification: the ester and the second secondary amine in the piperazinone ring.

Functional_Groups intermediate This compound ester Ester Group intermediate->ester Site for Hydrolysis, Amidation, etc. amine Secondary Amine (N4) intermediate->amine Site for further N-Alkylation, Acylation, etc.

Reactive Sites for Further Functionalization.
Modification of the Ester Group

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid moiety can then be used to form amide bonds by coupling with various amines, a common strategy in the synthesis of complex molecules.

Modification of the Secondary Amine

The remaining N-H at the 4-position of the piperazinone ring can undergo a variety of reactions, including:

  • N-Alkylation: Introduction of further alkyl or aryl groups.

  • N-Acylation: Formation of amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

This dual functionality allows for the construction of a diverse library of compounds from a single, readily accessible intermediate, accelerating the drug discovery process.

Analytical Characterization

While specific, publicly available spectral data for this compound is limited, we can predict the expected signals based on the analysis of closely related structures.[2]

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR - Singlet for the methyl ester protons (~3.7 ppm).- Signals for the methylene protons of the acetate group.- Signals for the methylene protons of the piperazinone ring.- A broad signal for the N-H proton.
¹³C NMR - Carbonyl signal for the ester (~170 ppm).- Carbonyl signal for the amide in the piperazinone ring (~165 ppm).- Signal for the methyl carbon of the ester.- Signals for the methylene carbons of the acetate and piperazinone moieties.
IR Spectroscopy - C=O stretching frequency for the amide.- C=O stretching frequency for the ester.- N-H stretching frequency.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound (172.18 g/mol ).

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors. While a specific safety data sheet for the title compound is not widely available, related compounds are known to be harmful if swallowed and can cause skin and eye irritation.[3]

General Handling Guidelines:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Conclusion and Future Outlook

This compound represents a quintessential example of a modern chemical intermediate – a molecule that, while not the final therapeutic agent, provides a crucial and versatile platform for the synthesis of complex and potentially life-saving drugs. Its synthesis, though requiring careful control of reaction conditions, is based on fundamental and well-understood organic chemistry principles. As the demand for novel therapeutics with complex architectures continues to grow, the importance of strategically designed intermediates like this compound will only increase. Further research into optimizing its synthesis and exploring its application in the creation of new APIs will undoubtedly contribute to the advancement of medicinal chemistry and the development of the next generation of pharmaceuticals.

References

  • This guide is a synthesis of established chemical principles and data from various sources.
  • General principles of N-alkylation and piperazinone synthesis are drawn from standard organic chemistry liter
  • PubChem. (n.d.). Methyl 2-(3-oxopiperazin-2-yl)acetate. National Center for Biotechnology Information.
  • Vulcanchem. (n.d.). Methyl [1-(4-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate.
  • Information on the utility of the 3-oxopiperazine scaffold is based on its prevalence in medicinal chemistry liter
  • The synthesis of the 3-oxopiperazine core is based on well-established cyclocondens
  • The N-alkylation protocol is based on general methods for the alkyl
  • Finetech Industry Limited. (n.d.). This compound. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of Methyl 2-(3-oxopiperazin-1-YL)acetate in Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-oxopiperazine core is a recognized privileged scaffold in medicinal chemistry, frequently incorporated into a diverse range of biologically active compounds.[1][2] Methyl 2-(3-oxopiperazin-1-yl)acetate is a versatile building block that offers multiple points for diversification, making it an ideal starting material for the synthesis of combinatorial libraries aimed at drug discovery. This document provides a detailed guide for the utilization of this reagent, outlining key synthetic strategies, step-by-step protocols, and the scientific rationale behind the experimental choices.

Introduction: The Strategic Value of the 3-Oxopiperazine Scaffold

The piperazine moiety is a cornerstone in drug design, valued for its favorable physicochemical properties, including aqueous solubility and basicity, which can significantly influence the pharmacokinetic profile of a drug candidate.[2] The introduction of a ketone functionality to form a 3-oxopiperazine, as seen in this compound, imparts conformational rigidity to the ring system. This pre-organization of the molecule can lead to higher binding affinities for biological targets.[3]

This compound presents two primary vectors for chemical diversification:

  • The Secondary Amine (N4-Position): This position is amenable to a wide range of functionalization reactions, including N-alkylation, N-arylation, and acylation, allowing for the introduction of various substituents to explore the surrounding chemical space of a binding pocket.

  • The Methyl Ester: This functional group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse array of amines to generate a library of amides. This strategy is particularly effective for mimicking peptide bonds and exploring interactions with protein backbones.[4]

The strategic combination of modifications at these two positions enables the generation of large and diverse chemical libraries from a single, readily available starting material.

Core Synthetic Strategies and Workflows

The construction of a chemical library using this compound typically follows a two-stage diversification strategy. The following diagram illustrates the general workflow:

G A This compound B N4-Functionalization (e.g., N-Alkylation) A->B R1-X, Base C Ester Hydrolysis B->C LiOH or NaOH D Amide Coupling C->D R2-NH2, Coupling Agent E Diversified Library D->E

Caption: General workflow for library synthesis.

This workflow allows for the systematic introduction of two points of diversity (R1 and R2) to the 3-oxopiperazine scaffold.

Detailed Protocols and Methodologies

Stage 1: N4-Functionalization via Reductive Amination or N-Alkylation

The secondary amine at the N4 position can be readily functionalized. N-alkylation with alkyl halides is a common approach.

Protocol 3.1.1: General Procedure for N-Alkylation of this compound

This protocol is adapted from general N-alkylation procedures for piperazines and other secondary amines.[5][6]

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF (0.1-0.2 M), add a non-nucleophilic base (1.5-2.0 eq.). A common choice is potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).

  • Addition of Alkylating Agent: To the stirred suspension, add the desired alkyl halide (R1-X) (1.1-1.2 eq.) at room temperature. For highly reactive alkylating agents, the addition may be performed at 0 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature or gently heated (40-60 °C) for 2-16 hours until completion.

  • Work-up: Upon completion, the reaction mixture is filtered to remove any inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the N4-alkylated product.

Parameter Condition Rationale
Solvent Acetonitrile, DMFAprotic polar solvents that solubilize the reactants and do not interfere with the reaction.
Base K₂CO₃, DIPEATo neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.[5]
Temperature Room Temperature to 60 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions.
Stage 2: Ester Hydrolysis

The methyl ester of the N4-functionalized intermediate is hydrolyzed to the corresponding carboxylic acid to prepare it for amide coupling.

Protocol 3.2.1: Saponification of the Methyl Ester

  • Reaction Setup: Dissolve the N4-functionalized methyl ester (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).

  • Addition of Base: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 eq.) to the solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, the THF is removed under reduced pressure. The remaining aqueous solution is cooled to 0 °C and acidified to a pH of 3-4 with a 1 M HCl solution.

  • Extraction: The resulting aqueous solution is extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the carboxylic acid, which is often used in the next step without further purification.

Stage 3: Amide Coupling

The final diversification step involves the coupling of the carboxylic acid with a library of primary or secondary amines. A variety of coupling reagents can be employed for this transformation.[7][8]

Protocol 3.3.1: HATU-Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that often leads to high yields and minimal racemization.[9]

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq.) in DMF (0.1-0.2 M), add HATU (1.1-1.2 eq.) and a tertiary amine base such as DIPEA or triethylamine (TEA) (2.0-3.0 eq.). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: Add the desired amine (R2-NH2) (1.0-1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • Purification: The combined organic layers are washed successively with a saturated aqueous solution of sodium bicarbonate, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or preparative HPLC to yield the final amide product.

Parameter Condition Rationale
Coupling Reagent HATUA highly effective activating agent for carboxylic acids, promoting rapid amide bond formation with low epimerization.[9]
Base DIPEA, TEAA non-nucleophilic base to neutralize the acid formed and facilitate the coupling reaction.
Solvent DMFA polar aprotic solvent that effectively dissolves the reactants and intermediates.

The following diagram illustrates the key chemical transformations in the library synthesis:

Sources

Application Notes and Protocols for the Derivatization of Methyl 2-(3-oxopiperazin-1-yl)acetate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-Oxopiperazine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperazine ring is a ubiquitous motif in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms that allow for modulation of polarity and the ability to engage in multiple hydrogen bond interactions, make it a highly versatile scaffold.[2] The 3-oxopiperazine core, a lactam derivative of piperazine, offers a more rigidified structure, which can be advantageous for optimizing ligand-target interactions and improving metabolic stability. The inherent chirality and multiple points for substitution on the 3-oxopiperazine ring make it an excellent starting point for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3]

Methyl 2-(3-oxopiperazin-1-yl)acetate is a particularly attractive starting material for SAR exploration. It presents three primary points for diversification: the secondary amine at the N4 position, the ester functionality of the acetate side chain, and the potential for substitution on the piperazinone ring itself. This application note provides a detailed guide for the derivatization of this compound, offering field-proven insights and step-by-step protocols for key chemical transformations. We will explore strategies for N-alkylation and acylation, as well as modifications of the acetate side chain through hydrolysis and subsequent amide bond formation.

Strategic Derivatization of the this compound Core

The strategic derivatization of the this compound scaffold allows for a systematic exploration of the chemical space around the core structure. The primary objectives of these modifications in the context of SAR studies are to probe the steric and electronic requirements of the target binding pocket, modulate physicochemical properties such as solubility and lipophilicity, and improve pharmacokinetic profiles.

The main points of derivatization are:

  • N4-Position: The secondary amine at the N4 position is a prime site for introducing a wide variety of substituents. This can be achieved through N-alkylation with alkyl halides or via reductive amination with aldehydes and ketones. These modifications directly impact the overall shape, polarity, and basicity of the molecule.

  • Acetate Side Chain: The methyl ester of the acetate group can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines to form amides, introducing new functional groups and interaction points for target binding.

  • Piperazinone Ring: While this guide focuses on N4 and side chain modifications, it is worth noting that the methylene carbons of the piperazinone ring can also be functionalized, although this often requires more complex synthetic routes.

The following diagram illustrates the key derivatization pathways for this compound:

G cluster_0 Starting Material cluster_1 N4-Derivatization cluster_2 Side Chain Modification A This compound B N-Alkylated Derivatives A->B N-Alkylation (Alkyl Halides) C N-Arylated Derivatives A->C Reductive Amination (Aldehydes/Ketones) D 2-(3-Oxopiperazin-1-yl)acetic Acid A->D Ester Hydrolysis E Amide Derivatives D->E Amide Coupling

Caption: Key derivatization pathways for SAR studies starting from this compound.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N-Alkylation of this compound with Alkyl Halides

This protocol describes the direct alkylation of the secondary amine at the N4 position using an alkyl halide in the presence of a base. The choice of base and solvent is crucial for achieving good yields and minimizing side reactions.

Rationale: The secondary amine in the piperazinone ring is nucleophilic and can react with electrophilic alkyl halides. A base is required to neutralize the hydrohalic acid byproduct, driving the reaction to completion. Potassium carbonate is a mild and effective base for this transformation, and DMF is a suitable polar aprotic solvent.[4]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination of this compound

Reductive amination is a versatile method for N-alkylation, particularly for introducing more complex alkyl groups from aldehydes and ketones. Sodium triacetoxyborohydride is a mild and selective reducing agent for this transformation.[5][6]

Rationale: The reaction proceeds via the formation of an intermediate iminium ion from the condensation of the secondary amine and the carbonyl compound. Sodium triacetoxyborohydride then selectively reduces the iminium ion to the corresponding tertiary amine. Acetic acid can be used as a catalyst to facilitate iminium ion formation.[5]

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (glacial)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in 1,2-dichloroethane, add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Hydrolysis of the Methyl Ester to the Carboxylic Acid

Hydrolysis of the methyl ester is a key step to enable further derivatization via amide bond formation. Lithium hydroxide is a commonly used reagent for the saponification of esters, particularly in complex molecules, as it can be used under mild conditions.[7][8][9]

Rationale: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and methanol. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid. A mixture of THF, methanol, and water is often used to ensure the solubility of both the starting material and the reagents.[7]

Materials:

  • This compound derivative (from Protocol 1 or 2)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the this compound derivative (1.0 eq) in a mixture of THF:MeOH:H₂O (3:1:1).

  • Add lithium hydroxide monohydrate (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.

  • Remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the carboxylic acid, which can often be used in the next step without further purification.

Protocol 4: Amide Bond Formation using HATU

The resulting carboxylic acid can be coupled with a variety of amines to generate a library of amides. HATU is a highly efficient coupling reagent, particularly for sterically hindered amines or electron-deficient anilines.[1][10]

Rationale: HATU reacts with the carboxylic acid in the presence of a non-nucleophilic base (like DIPEA) to form a highly reactive OAt-active ester. This activated intermediate is then readily attacked by the amine nucleophile to form the stable amide bond.[1]

Materials:

  • 2-(3-Oxopiperazin-1-yl)acetic acid derivative (from Protocol 3)

  • Amine (e.g., aniline, morpholine)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The following workflow diagram summarizes the synthesis and purification process for generating an amide derivative:

G cluster_0 Synthesis cluster_1 Purification & Analysis A Starting Ester B Hydrolysis A->B C Carboxylic Acid B->C D Amide Coupling C->D E Crude Amide D->E F Column Chromatography E->F G Pure Amide F->G H Characterization (NMR, MS, HPLC) G->H I SAR Studies H->I

Caption: A typical workflow from starting ester to purified amide for SAR studies.

Characterization of Derivatives

Thorough characterization of all synthesized compounds is essential to confirm their identity, purity, and structure. A combination of spectroscopic and chromatographic techniques should be employed.

TechniquePurposeExpected Observations for a Hypothetical N-benzylated Amide Derivative
¹H NMR To determine the proton environment and confirm structural features.Appearance of new aromatic signals for the benzyl group and amide N-H proton. Shift in the signals of the piperazinone ring protons adjacent to the N4-position.
¹³C NMR To determine the carbon skeleton of the molecule.Appearance of new signals corresponding to the carbons of the introduced substituent. Shift in the chemical shift of the piperazinone ring carbons.
Mass Spectrometry (MS) To determine the molecular weight and confirm the molecular formula.Observation of the [M+H]⁺ ion corresponding to the calculated molecular weight of the derivative. Characteristic fragmentation patterns of the piperazinone ring can also be observed.[11][12]
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound.A single major peak indicating a high level of purity (typically >95%).

Structure-Activity Relationship (SAR) Insights

The derivatization strategies outlined above allow for a systematic investigation of the SAR for a given biological target.

  • N4-Substituents: By introducing a variety of alkyl and aryl groups at the N4-position, researchers can probe the size and nature of the binding pocket. For example, comparing the activity of a small methyl substituent with a bulky benzyl group can provide information about steric tolerance. The introduction of polar groups can explore potential hydrogen bonding interactions.

  • Amide Derivatives: The amide linkage introduces a hydrogen bond donor (N-H) and acceptor (C=O), which can form crucial interactions with the target protein. Varying the amine component of the amide allows for the exploration of a wide range of functionalities, from simple alkyl chains to complex heterocyclic moieties. This can significantly impact potency and selectivity.[13][14]

The data generated from these studies can be used to build a comprehensive SAR model, guiding the design of more potent and selective compounds with improved drug-like properties.

Conclusion

This compound is a valuable and versatile scaffold for the generation of diverse chemical libraries for SAR studies. The protocols detailed in this application note provide a robust framework for the derivatization of this core at the N4-position and the acetate side chain. By systematically exploring the chemical space around this privileged structure, researchers can gain crucial insights into the structural requirements for biological activity and accelerate the discovery of novel therapeutic agents.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18179637, 2-(3-Oxopiperazin-1-yl)acetamide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2998378, Methyl 2-(3-oxopiperazin-2-yl)acetate. PubChem. [Link]

  • David Publishing. (n.d.). The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]

  • Zhang, Y., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 481-488.
  • Kucinska, M., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 198, 114001.
  • Myers, A. (n.d.). Chem 115. Harvard University. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • ResearchGate. (n.d.). Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). [Link]

  • Basha, F. Z., & DeBernardis, J. F. (1990). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Steroids, 55(5), 233–237. [Link]

  • Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Bouvier, B., et al. (2016). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines: A computational investigation. Computational and Theoretical Chemistry, 1078, 1-8.
  • ResearchGate. (n.d.). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. [Link]

  • Surleraux, D., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters, 23(8), 2453-2458.
  • Bouvier, B., Cézard, C., & Carlier, P. R. (2016). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Computational and Theoretical Chemistry, 1078, 1-8. [Link]

  • I. U. Khan et al. (2019). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 10(4).
  • Sharma, P., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). SAR of piperazine bearing phthalazinone derivatives. [Link]

  • Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5- YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][15] OXAZIN-4-YL) ACETATE DERIV. [Link]

  • National Institutes of Health. (n.d.). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. [Link]

  • National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][10][16]naphthyrin-5(6H)-one. [Link]

  • ResearchGate. (n.d.). synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n- (2-phenyl. [Link]

  • National Institutes of Health. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

Sources

Application Notes and Protocols for the Incorporation of Methyl 2-(3-oxopiperazin-1-YL)acetate into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidomimetic Toolbox with Piperazinone Scaffolds

In the landscape of modern drug discovery and chemical biology, the modification of peptide structures is a cornerstone for enhancing therapeutic potential. Native peptides, while exhibiting high potency and selectivity, are often hampered by poor metabolic stability and low oral bioavailability. The introduction of non-natural amino acids and cyclic constraints are proven strategies to overcome these limitations. The 3-oxopiperazine moiety, a conformationally constrained scaffold, has emerged as a valuable building block in the design of peptidomimetics.[1][2] Its rigid structure can induce specific secondary structures in peptides, such as beta-turns, which are often crucial for receptor binding and biological activity.[3]

This document provides a detailed guide for researchers on the incorporation of Methyl 2-(3-oxopiperazin-1-YL)acetate into peptide scaffolds. This reagent offers a unique opportunity to introduce a functionalized piperazinone core into a peptide sequence, providing a handle for further modification or for modulating the pharmacokinetic properties of the final molecule. We present two primary, theoretically grounded strategies for its incorporation: Strategy A , acylation of the piperazinone's secondary amine with a resin-bound peptide's C-terminus, and Strategy B , hydrolysis of the methyl ester to a carboxylic acid followed by its coupling to the N-terminus of a peptide chain. These protocols are designed to be adaptable for both solid-phase and solution-phase synthesis, though the focus here will be on solid-phase peptide synthesis (SPPS) for its efficiency and ease of purification.

Chemical Properties of this compound

A thorough understanding of the reagent's properties is crucial for successful implementation in peptide synthesis.

PropertyValueSource
Chemical Name This compound[4]
CAS Number 1039843-84-9[5]
Molecular Formula C₇H₁₂N₂O₃[6]
Molecular Weight 172.18 g/mol [6]
Appearance Solid[4]
Key Structural Features Contains a secondary amine within the piperazinone ring and a methyl ester.

Strategic Planning for Incorporation

The choice between the two proposed strategies will depend on the desired final structure and the overall synthetic plan.

G cluster_0 Synthetic Strategies cluster_1 Key Considerations Strategy_A Strategy A: C-Terminal Modification (Acylation of Piperazinone) Peptide_Orientation Desired Peptide Orientation Strategy_A->Peptide_Orientation Piperazinone at C-terminus Steric_Hindrance Potential Steric Hindrance Strategy_A->Steric_Hindrance Coupling to secondary amine Strategy_B Strategy B: N-Terminal Modification (Coupling of Piperazinone Acid) Strategy_B->Peptide_Orientation Piperazinone within the chain or at N-terminus Strategy_B->Steric_Hindrance Coupling of a bulky building block Protecting_Groups Orthogonal Protecting Group Scheme Protecting_Groups->Strategy_A Protecting_Groups->Strategy_B

Caption: Decision workflow for choosing the synthetic strategy.

Strategy A: C-Terminal Modification via Acylation of the Piperazinone

This approach involves the coupling of a resin-bound peptide with an activated C-terminus to the secondary amine of this compound. This method is advantageous for creating peptides with a C-terminal piperazinone modification.

Protocol A1: Solid-Phase Synthesis

1. Peptide Synthesis on Solid Support:

  • Synthesize the desired peptide sequence on a suitable resin (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[7]

  • The C-terminal amino acid should remain attached to the resin with its carboxyl group available for activation.

2. C-Terminal Carboxyl Group Activation:

  • Swell the peptide-resin in an appropriate solvent like N,N-Dimethylformamide (DMF).

  • Activate the C-terminal carboxylic acid using a suitable coupling reagent. For coupling to a secondary amine, which can be sterically hindered, potent activating agents are recommended.[8]

Coupling ReagentEquivalents (relative to resin loading)Additive (Equivalents)Base (Equivalents)Reaction Time
HATU 3.0HOAt (3.0)DIPEA (6.0)2-4 hours
PyBOP 3.0HOBt (3.0)DIPEA (6.0)2-4 hours
COMU 3.0NoneDIPEA (6.0)1-2 hours

Rationale: HATU, PyBOP, and COMU are highly efficient coupling reagents known to facilitate difficult couplings, including those involving N-methylated amino acids or other secondary amines.[4][9] The addition of HOAt or HOBt can further enhance coupling efficiency and suppress racemization.[10][11]

3. Coupling of this compound:

  • Dissolve this compound (5.0 equivalents) in DMF.

  • Add the solution of the piperazinone derivative to the activated peptide-resin.

  • Allow the reaction to proceed at room temperature with gentle agitation.

  • Monitor the reaction progress using a qualitative test (e.g., Kaiser test on a small sample of resin beads; a negative result indicates complete coupling).

4. Washing:

  • After the coupling is complete, thoroughly wash the resin with DMF, Dichloromethane (DCM), and Methanol (MeOH) to remove excess reagents and by-products.

5. Cleavage and Deprotection:

  • Treat the resin with a cleavage cocktail to release the modified peptide and remove side-chain protecting groups. A standard cleavage cocktail for Fmoc-SPPS is Reagent K or a mixture of Trifluoroacetic acid (TFA), water, and Triisopropylsilane (TIS).[12]

  • Recommended Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS. For peptides containing sensitive residues like tryptophan or methionine, the addition of scavengers like 1,2-ethanedithiol (EDT) is advised.

  • React for 2-3 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether.

6. Purification and Characterization:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

G Start Start SPPS 1. Standard SPPS of Peptide Start->SPPS Activation 2. C-Terminal Activation (HATU/DIPEA) SPPS->Activation Coupling 3. Couple Piperazinone Derivative Activation->Coupling Wash 4. Wash Resin Coupling->Wash Cleavage 5. Cleavage & Deprotection (TFA Cocktail) Wash->Cleavage Purification 6. RP-HPLC Purification Cleavage->Purification Characterization 7. MS & NMR Analysis Purification->Characterization End End Characterization->End

Caption: Workflow for Strategy A: C-Terminal Modification.

Strategy B: N-Terminal or Intra-sequence Modification

This strategy involves first converting this compound into its corresponding carboxylic acid, which is then used as a building block in SPPS. This allows for the incorporation of the piperazinone moiety at the N-terminus or at any position within the peptide chain.

Protocol B1: Synthesis of 2-(3-Oxopiperazin-1-YL)acetic acid

1. Hydrolysis of the Methyl Ester:

  • Dissolve this compound in a mixture of Methanol and Water.

  • Add an excess of a base, such as Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5-2.0 equivalents).

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-(3-Oxopiperazin-1-YL)acetic acid.[13]

Protocol B2: Incorporation into Peptide via SPPS

1. Peptide Synthesis on Solid Support:

  • Synthesize the peptide chain up to the desired point of incorporation of the piperazinone moiety using standard Fmoc-SPPS.

  • Perform the final Fmoc deprotection to expose the free N-terminal amine.

2. Coupling of 2-(3-Oxopiperazin-1-YL)acetic acid:

  • Dissolve 2-(3-Oxopiperazin-1-YL)acetic acid (3.0 equivalents) and a suitable coupling additive (e.g., HOAt or HOBt, 3.0 equivalents) in DMF.

  • Add a coupling reagent such as HBTU (2.9 equivalents) or HATU (2.9 equivalents) and a base like DIPEA (6.0 equivalents).

  • Pre-activate the mixture for a few minutes before adding it to the resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

3. Continuation of Peptide Synthesis (if applicable):

  • If the piperazinone is not at the N-terminus, continue the peptide synthesis by coupling the next Fmoc-protected amino acid to the secondary amine of the incorporated piperazinone. Note that this coupling may be sterically hindered and require optimized conditions (e.g., extended coupling times, use of stronger coupling reagents like PyAOP).[4]

4. Cleavage, Deprotection, and Purification:

  • Follow the same procedures as outlined in Strategy A (steps 5 and 6) for the final cleavage, deprotection, and purification of the modified peptide.

G cluster_0 Building Block Synthesis cluster_1 Peptide Synthesis Hydrolysis 1. Hydrolyze Methyl Ester to Carboxylic Acid Couple_Acid 3. Couple Piperazinone Acid Hydrolysis->Couple_Acid SPPS_to_N 2. SPPS to N-terminus SPPS_to_N->Couple_Acid Continue_SPPS 4. Continue SPPS (Optional) Couple_Acid->Continue_SPPS Cleavage_Purification 5. Cleavage, Deprotection, & Purification Continue_SPPS->Cleavage_Purification

Caption: Workflow for Strategy B: N-Terminal/Intra-sequence Modification.

Characterization of the Modified Peptide

Thorough characterization is essential to confirm the successful incorporation of the piperazinone moiety and to determine the purity of the final product.

Mass Spectrometry (MS):

  • Expected Mass: The molecular weight of the final peptide should correspond to the sum of the amino acid residues plus the mass of the incorporated piperazinone moiety (C₇H₁₀N₂O₂ for the acylated form, or C₆H₈N₂O₂ for the acid-coupled form, minus water).

  • Fragmentation Analysis: Tandem MS (MS/MS) can provide sequence confirmation. The fragmentation patterns of piperazine-containing compounds often show characteristic cleavage of the C-N bonds within the piperazine ring.[14][15] Expect to see fragment ions corresponding to the loss of parts of the piperazinone ring or cleavage at the newly formed amide bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The incorporation of the piperazinone will introduce new, characteristic signals. Protons on the piperazinone ring are expected to appear in the aliphatic region (typically 2.5-4.0 ppm). The methylene protons of the acetate group will also have a distinct chemical shift.

  • ¹³C NMR: The carbonyl carbon of the piperazinone lactam will appear around 165-170 ppm.[1]

  • 2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for assigning the proton and carbon signals of the piperazinone moiety and confirming its covalent linkage to the peptide chain. For cyclic peptidomimetics, NMR is also a powerful tool for conformational analysis.[3][16][17][18]

Troubleshooting and Expert Insights

  • Incomplete Coupling: The secondary amine of the piperazinone ring is less nucleophilic and more sterically hindered than a primary amine. If coupling is incomplete, consider using stronger coupling reagents (e.g., PyAOP), increasing the reaction time, or performing a double coupling.[8][19]

  • Side Reactions during Cleavage: The lactam bond in the piperazinone is generally stable to TFA. However, for complex peptides, it is always advisable to perform a small-scale test cleavage to optimize conditions and check for any unexpected degradation.

  • Purification Challenges: Piperazine-containing compounds can be highly polar. This may require adjustments to the RP-HPLC gradient (e.g., a shallower gradient or the use of a different mobile phase modifier) to achieve good separation.

  • Conformational Isomers: The presence of the piperazinone can lead to the existence of multiple conformers in solution, which may result in broadened or multiple peaks in NMR spectra and HPLC chromatograms.[16] Temperature-dependent NMR studies can help to analyze these dynamic processes.

Conclusion

The incorporation of this compound into peptide scaffolds represents a promising strategy for the development of novel peptidomimetics with potentially enhanced pharmacological properties. The two detailed synthetic strategies provide a robust framework for researchers to access these modified peptides. Careful selection of coupling reagents, orthogonal protecting groups, and cleavage conditions, coupled with thorough analytical characterization, will be key to the successful synthesis and application of these next-generation peptide-based molecules.

References

  • Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society. [Link]

  • Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. (2024-03-13). [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (2011-08-26). [Link]

  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate. (2025-08-07). [Link]

  • Structural characterization of cyclic peptide 2 a by NMR spectroscopy. ResearchGate. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. (2025-08-28). [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. MBL International. (2024-08-19). [Link]

  • Design and NMR Studies of Cyclic Peptides Targeting the N-Terminal Domain of the Protein Tyrosine Phosphatase YopH. PMC - NIH. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

  • What do you do when your peptide synthesis fails?. Biotage. (2023-02-07). [Link]

  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. (2025-08-10). [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

  • Scheme of the peptide synthesis, deprotection, reduction, cleavage, and purification process. ResearchGate. [Link]

  • Peptide Hand Synthesis Part 8: Cleaving. YouTube. (2022-07-12). [Link]

  • Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Semantic Scholar. [Link]

  • Solid phase organic synthesis of piperazinone containing enkephalin mimetics: a readily derivatized, traceless scaffold. PubMed. [Link]

  • Structure of Various Protecting Groups Used In SPPS. ResearchGate. [Link]

  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. PubMed. [Link]

  • Avoiding Peptide Assay Failure: Hidden Problems and Solutions. GenScript. (2014-06-25). [Link]

  • Synthesis of (a) DL-2-(4-Ethyl-2,3-dioxopiperazin-1-ylcarbonylamino)-2-(1,2,3-thiadiazol-4-yl)acetic acid. PrepChem.com. [Link]

  • 2-(3-Oxopiperazin-2-yl)acetic acid. MySkinRecipes. [Link]

  • Solid phase organic synthesis of piperazinone containing enkephalin mimetics: a readily derivatized, traceless scaffold. PubMed. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Why does my peptide synthesis not work?. ResearchGate. [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI. [Link]

  • Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Journal of the American Chemical Society. [Link]

  • Methyl 2-(3-oxopiperazin-2-yl)acetate. PubChem. [Link]

  • Direct N-acylation of sulfoximines with carboxylic acids catalyzed by the B3NO2 heterocycle. Chemical Communications. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC - NIH. [Link]

  • Direct Access to Acylboranes via Formal Condensation of Carboxylic Acids with Ligated Boranes. PMC - NIH. [Link]

  • (PDF) Recent development in peptide coupling reagents. ResearchGate. [Link]

  • Acylation of hydrazides with acetic acid and formic acid. PubMed. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. (2023-03-10). [Link]

Sources

The Strategic Application of Methyl 2-(3-oxopiperazin-1-YL)acetate in Fragment-Based Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Privileged Piperazine Scaffold in Fragment-Based Discovery

In the landscape of modern drug discovery, Fragment-Based Drug Design (FBDD) has emerged as a potent strategy for identifying novel lead compounds.[1][2][3] This approach, which utilizes low molecular weight fragments (typically < 300 Da) to probe the binding landscape of biological targets, offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[1][4] The piperazine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in approved drugs and its versatile physicochemical properties.[5][6][7][8] Its inherent solubility, tunable basicity, and conformational flexibility make it an invaluable component for modulating pharmacokinetic and pharmacodynamic profiles.[5][6]

This guide focuses on a specific, strategically designed fragment: Methyl 2-(3-oxopiperazin-1-YL)acetate . This molecule combines the advantageous piperazine core with a methyl ester handle, providing a poised vector for rapid, structure-guided elaboration once a binding event is confirmed. We will explore the rationale for its inclusion in a fragment library and provide detailed protocols for its application in a typical FBDD campaign, from initial screening to hit-to-lead optimization.

Fragment Profile: this compound

This fragment is characterized by its simple, yet functionally rich, structure. The 3-oxopiperazine core offers a rigidified amide bond and two nitrogen atoms that can act as hydrogen bond donors or acceptors, while the N-acetic acid methyl ester provides a readily modifiable point for chemical elaboration.

PropertyValueSource
Chemical Name This compoundFINETECH INDUSTRY LIMITED[9]
CAS Number 1039843-84-9FINETECH INDUSTRY LIMITED[9]
Molecular Formula C₇H₁₂N₂O₃PubChem[10]
Molecular Weight 172.18 g/mol PubChem[10]
ClogP (Predicted) -1.2PubChem[10]
Hydrogen Bond Donors 1PubChem[10]
Hydrogen Bond Acceptors 3PubChem[10]
Rotatable Bonds 2PubChem[10]

This fragment adheres to the "Rule of Three," a guiding principle for fragment library design (MW < 300, ClogP < 3, H-bond donors/acceptors < 3, rotatable bonds < 3), suggesting favorable properties for screening and optimization.[1][4]

The FBDD Workflow: A Phased Approach

The journey from a fragment hit to a lead candidate is a multi-step, iterative process. The following sections detail the key experimental stages, with specific considerations for utilizing this compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Screening Primary Screening (SPR or NMR) Validation Orthogonal Validation (e.g., MST, DSF) Screening->Validation Initial Hits Xray X-ray Crystallography Validation->Xray Validated Hits NMR_Structure NMR Structural Studies Validation->NMR_Structure Bio_Assay Biological Assays Comp_Chem Computational Chemistry (Fragment Growing/Linking) Xray->Comp_Chem Structural Data Med_Chem Medicinal Chemistry (Synthesis) Comp_Chem->Med_Chem Design Ideas Med_Chem->Bio_Assay New Compounds Bio_Assay->Comp_Chem SAR Data Xray_Workflow A Obtain Apo-Protein Crystals B Fragment Soaking (High Concentration, e.g., 10-50 mM) A->B C Cryo-protection & Freezing B->C D X-ray Diffraction Data Collection (Synchrotron Source) C->D E Data Processing & Structure Solution D->E F Electron Density Map Analysis (e.g., PanDDA) E->F G Refinement of Protein-Fragment Complex F->G

Sources

Amide Coupling Reactions with Methyl 2-(3-oxopiperazin-1-yl)acetate: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Introduction

The amide bond is a ubiquitous functional group in pharmaceutical sciences, forming the backbone of peptides and proteins and appearing in approximately 25% of all available drugs. Consequently, amide bond formation is one of the most frequently performed reactions in medicinal chemistry and drug discovery.[1][2] The development of robust, efficient, and selective methods for creating these linkages is paramount. This guide provides a detailed technical overview and step-by-step protocols for the amide coupling of Methyl 2-(3-oxopiperazin-1-yl)acetate (CAS: 1039843-84-9), a versatile secondary amine building block, with various carboxylic acids.

This document is intended for researchers, synthetic chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the reaction. We will focus on two of the most reliable and widely adopted coupling methodologies: the carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, and the aminium/uronium salt-based approach using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3][4]

Reaction Scheme & Workflow

The fundamental transformation involves the activation of a generic carboxylic acid (R-COOH) and its subsequent reaction with the secondary amine of this compound to form the target amide.

reaction_scheme cluster_product Product r1 This compound (Amine) reagents Coupling Reagent (e.g., HATU or EDC/HOBt) Base (e.g., DIPEA) Anhydrous Solvent (e.g., DMF) plus + r2 R-COOH (Carboxylic Acid) p1 Target Amide reagents->p1

Caption: General scheme for amide coupling.

The experimental process follows a logical sequence from preparation to purification, which is critical for achieving high yield and purity.

Caption: Standard experimental workflow for amide coupling.

Mechanistic Insights: Why Reagents Are Chosen

Understanding the reaction mechanism is key to troubleshooting and optimization. While thermodynamically favorable, the direct reaction between a carboxylic acid and an amine is kinetically slow, requiring the carboxylic acid to be converted into a more reactive electrophile.[3]

  • EDC/HOBt Pathway : This is a classic carbodiimide-mediated coupling.

    • The carboxylic acid attacks EDC to form a highly reactive O-acylisourea intermediate.[5] This intermediate is unstable and prone to racemization if the acid has a chiral center.

    • To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is used. HOBt acts as a nucleophile, intercepting the O-acylisourea to form an HOBt-active ester. This ester is more stable than the O-acylisourea, minimizing racemization, and is highly reactive towards the amine.[3][6][7]

    • The amine (this compound) then attacks the active ester to form the desired amide bond, regenerating HOBt.[7]

  • HATU Pathway : HATU is an aminium/uronium salt that provides rapid and efficient couplings, particularly for sterically hindered or electron-deficient substrates.[4][8]

    • In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate.[9]

    • The carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[3][9]

    • The amine attacks this active ester to yield the final amide. The pyridine nitrogen in the HOAt moiety is believed to accelerate the coupling through a stabilized transition state.[9]

Comparative Overview of Protocols

The choice between EDC/HOBt and HATU often depends on the substrate's complexity, cost considerations, and desired reaction speed.

ParameterProtocol A: EDC/HOBtProtocol B: HATURationale & Field Insights
Coupling Reagent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HATUEDC is cost-effective and its urea byproduct is water-soluble, simplifying workup.[10] HATU is more expensive but offers higher efficiency and speed, especially for challenging couplings like those involving N-methylated residues or secondary amines.[4]
Additive HOBt (1-Hydroxybenzotriazole)None (HOAt is part of the HATU structure)HOBt is crucial for suppressing racemization and increasing reaction efficiency in EDC couplings.[10] Anhydrous HOBt is explosive and is commercially supplied with water; this must be considered for strictly anhydrous reactions.[11]
Base DIPEA or Triethylamine (1.5-3.0 eq.)DIPEA (2.0-3.0 eq.)A non-nucleophilic base is required to neutralize acid salts and facilitate the deprotonation of the carboxylic acid.[12] Excess base can promote racemization, so stoichiometry should be optimized.[4]
Solvent Anhydrous DMF or DCMAnhydrous DMFDimethylformamide (DMF) is an excellent polar aprotic solvent for dissolving most reactants. Dichloromethane (DCM) is also effective. Anhydrous conditions are critical to prevent hydrolysis of the activated intermediates.[4]
Temperature 0 °C to Room Temperature0 °C to Room TemperatureReactions are typically started at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature.[12]
Reaction Time 4-18 hours1-4 hoursHATU-mediated couplings are generally much faster than EDC/HOBt couplings.[9]
Workup Standard aqueous washStandard aqueous washWorkup involves quenching the reaction and washing with dilute aqueous acid (to remove base), aqueous base (to remove unreacted acid/HOBt), and brine.

Detailed Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Peptide coupling reagents like EDC and HATU are known sensitizers and can cause dermal and respiratory allergic reactions.[3][13][14] Handle these reagents with care.

Protocol A: Amide Coupling using EDC/HOBt

This protocol is a reliable and cost-effective method for standard amide bond formation.

Reagents & Equipment:

  • This compound (1.0 eq.)

  • Carboxylic acid (1.1 eq.)

  • EDC·HCl (1.2 eq.)

  • HOBt (hydrated, 1.2 eq.)

  • DIPEA (2.5 eq.)

  • Anhydrous DMF (to make a 0.1-0.5 M solution)

  • Round-bottom flask with stir bar

  • Nitrogen or Argon line

  • Ice bath

  • Standard workup and purification glassware/reagents (separatory funnel, ethyl acetate, 1M HCl, saturated NaHCO₃, brine, Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq.) and HOBt (1.2 eq.).

  • Dissolve the solids in anhydrous DMF (to achieve a final concentration of 0.1-0.5 M based on the limiting reagent).

  • Add this compound (1.0 eq.) to the solution, followed by DIPEA (2.5 eq.).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-18 hours.

  • Monitor Progress: Check the reaction's progress by TLC or LC-MS. The disappearance of the limiting starting material (typically the amine) indicates completion.

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This removes the DIPEA·HCl salt, excess acid/HOBt, and the water-soluble urea byproduct from EDC.[3]

  • Isolation & Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude amide by flash column chromatography on silica gel or recrystallization to yield the pure product.[15][16]

Protocol B: Amide Coupling using HATU

This protocol is preferred for more challenging substrates where high reactivity and speed are required.

Reagents & Equipment:

  • This compound (1.1 eq.)

  • Carboxylic acid (1.0 eq.)

  • HATU (1.2 eq.)

  • DIPEA (3.0 eq.)

  • Anhydrous DMF (to make a 0.1-0.5 M solution)

  • Round-bottom flask with stir bar

  • Nitrogen or Argon line

  • Ice bath

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.) and dissolve it in anhydrous DMF.

  • Add HATU (1.2 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath and add DIPEA (3.0 eq.) dropwise.[3]

  • Stir the solution at 0 °C for 15-30 minutes. This "pre-activation" step generates the reactive OAt-ester.[3]

  • Add a solution of this compound (1.1 eq.) in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor Progress: Use TLC or LC-MS to monitor the consumption of the carboxylic acid.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic phase sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x) to remove byproducts and excess reagents.

  • Isolation & Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography or recrystallization.

References

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem.
  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (PMC).
  • HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Inhibitor Research Hub.
  • HATU. Wikipedia.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry.
  • Bonding with Caution: Understanding the Hazards of Peptide Couplers. American Chemical Society.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
  • What is the best technique for amide purification?. ResearchGate.
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
  • Methyl [1-(4-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate. Vulcanchem.
  • The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. David Publishing.
  • Amide Synthesis. Fisher Scientific.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • An Evaluation of the Occupational Health Hazards of Peptide Couplers. National Institutes of Health (PMC).
  • Amide Synthesis. Fisher Scientific.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health (PMC).
  • Peptide Synthesis – Safety Topics. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Coupling Reagents. Aapptec Peptides.
  • Coupling Reagents in Amide Synthesis - Organic-Reaction. Scribd.
  • Amide synthesis by acylation. Organic Chemistry Portal.
  • This compound. FINETECH INDUSTRY LIMITED.

Sources

The Emerging Role of Piperazinone Esters in CNS Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutics for central nervous system (CNS) disorders necessitates the exploration of innovative chemical scaffolds. Among these, the piperazinone core has garnered significant attention due to its versatile structure and ability to interact with a range of CNS targets.[1][2] This guide delves into a specific and promising subclass: piperazinone esters. By integrating an ester moiety, medicinal chemists can fine-tune physicochemical properties such as lipophilicity and metabolic stability, which are critical for effective drug delivery to the brain.[3] This document provides an in-depth overview of the synthesis, biological evaluation, and potential applications of piperazinone esters in the discovery of next-generation CNS drugs.

The Piperazinone Scaffold: A Privileged Structure in Neuropharmacology

The piperazine ring is a ubiquitous feature in a multitude of FDA-approved CNS drugs, underscoring its "privileged" status in medicinal chemistry.[4][5] Its two nitrogen atoms provide opportunities for substitution, influencing the molecule's interaction with biological targets and its pharmacokinetic profile.[1] The introduction of a carbonyl group to form a piperazinone creates a lactam structure that imparts a degree of conformational rigidity, potentially leading to higher receptor affinity and selectivity.[6]

The addition of an ester functional group to the piperazinone scaffold offers a strategic advantage in drug design. Esters can act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid, or they can directly contribute to the pharmacophore, influencing receptor binding and overall efficacy. Furthermore, the nature of the ester's alcohol component can be systematically varied to optimize properties like blood-brain barrier (BBB) permeability.[3]

Crafting the Molecules: Synthesis of Piperazinone Esters

The synthesis of piperazinone esters is a multi-step process that begins with the construction of the core piperazinone ring, followed by the introduction of the ester functionality.

Protocol: Synthesis of a Chiral Piperazinone Core

This protocol outlines a general method for the synthesis of a chiral piperazinone derivative, adapted from established procedures.[7] This process involves a reductive amination followed by deprotection and cyclization.

Materials:

  • Protected ethanolamine (e.g., N-Boc-ethanolamine)

  • L- or D-amino acid ester (e.g., methyl L-alaninate)

  • Oxidizing agent (e.g., Dess-Martin periodinane)

  • Reducing agent (e.g., sodium triacetoxyborohydride)

  • Palladium on carbon (Pd/C)

  • Hydrogen source

  • Appropriate solvents (e.g., dichloromethane, methanol)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Oxidation of Protected Ethanolamine: Dissolve the protected ethanolamine in an appropriate solvent like dichloromethane. Add the oxidizing agent portion-wise at 0 °C and stir until the reaction is complete (monitored by TLC).

  • Reductive Amination: In a separate flask, dissolve the amino acid ester in a suitable solvent. Add the crude aminoacetaldehyde from the previous step, followed by the reducing agent. Stir the reaction at room temperature until completion.

  • Deprotection and Cyclization: Purify the product from the previous step. Dissolve the purified intermediate in an alcohol solvent and add Pd/C. Subject the mixture to hydrogenation to remove the protecting group, which will be followed by spontaneous cyclization to form the piperazinone ring.[7]

  • Purification: Purify the final piperazinone core using column chromatography.

Protocol: Esterification of the Piperazinone Core

Once the piperazinone core with a suitable functional handle (e.g., a carboxylic acid) is synthesized, the ester can be introduced via standard esterification methods.

Materials:

  • Piperazinone-carboxylic acid derivative

  • Desired alcohol (e.g., ethanol, isopropanol)

  • Acid catalyst (e.g., sulfuric acid) or coupling agent (e.g., DCC/DMAP)

  • Appropriate solvent (e.g., toluene, dichloromethane)

  • Standard laboratory glassware and purification equipment

Procedure (Fischer Esterification):

  • Dissolve the piperazinone-carboxylic acid in an excess of the desired alcohol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, neutralize the reaction mixture and remove the excess alcohol under reduced pressure.

  • Purify the resulting piperazinone ester by column chromatography.

Unveiling the Biological Activity: In Vitro and In Vivo Evaluation

A comprehensive understanding of the biological effects of newly synthesized piperazinone esters is crucial. This involves a tiered approach, starting with in vitro assays to determine target engagement and culminating in in vivo studies to assess efficacy and safety in a physiological context.

In Vitro Evaluation: Target-Based and Phenotypic Screening

Receptor Binding Assays: To determine the affinity of piperazinone esters for specific CNS targets, radioligand binding assays are commonly employed.[8][9] These assays measure the ability of the test compound to displace a known radiolabeled ligand from its receptor.

Functional Assays: Beyond binding, it is essential to determine whether a compound acts as an agonist, antagonist, or modulator of its target. This can be assessed through various functional assays, such as measuring second messenger levels (e.g., cAMP) or ion flux.

Enzyme Inhibition Assays: For targets such as monoamine oxidase (MAO) or acetylcholinesterase (AChE), enzyme inhibition assays are critical to quantify the potency of the piperazinone esters.[3]

Assessing CNS Penetration: Blood-Brain Barrier Permeability

For a CNS drug to be effective, it must cross the blood-brain barrier. Several in vitro models can predict BBB permeability.[10][11]

Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a rapid assessment of a compound's passive diffusion across an artificial membrane, simulating the BBB.

Cell-Based Assays: Co-culture models using brain endothelial cells, pericytes, and astrocytes provide a more physiologically relevant in vitro model of the BBB. Permeability is assessed by measuring the transport of the compound from the apical to the basolateral side of the cell monolayer.[10]

In Vivo Evaluation: Preclinical Models of CNS Disorders

Promising candidates from in vitro studies are advanced to in vivo testing in animal models of CNS diseases.[12][13][14]

Behavioral Models:

  • Depression: The forced swim test and tail suspension test are common models to assess antidepressant-like activity.[3][15]

  • Anxiety: The elevated plus-maze and light-dark box tests are used to evaluate anxiolytic effects.[16]

  • Schizophrenia: Models such as amphetamine-induced hyperlocomotion are used to screen for antipsychotic potential.[8]

  • Alzheimer's Disease: Transgenic mouse models that overexpress amyloid-beta or tau are utilized to assess cognitive enhancement and disease-modifying effects.[12][14]

Pharmacokinetic and Safety Pharmacology Studies: These studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, as well as their potential for adverse effects on the cardiovascular, respiratory, and central nervous systems.[17]

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the piperazinone ester structure allows for the elucidation of the structure-activity relationship (SAR).[1][8][9] This involves synthesizing a library of analogs with variations in the ester group, substituents on the piperazinone ring, and aryl moieties.

Table 1: Hypothetical SAR Data for a Series of Piperazinone Esters Targeting the 5-HT1A Receptor

Compound IDR (Ester Group)Aryl Group5-HT1A Ki (nM)BBB Permeability (Pe, 10-6 cm/s)
PZE-001-CH3Phenyl50.23.5
PZE-002-CH2CH3Phenyl25.85.2
PZE-003-CH(CH3)2Phenyl15.17.8
PZE-004-CH2CH32-Methoxyphenyl8.76.1
PZE-005-CH2CH33-Chlorophenyl35.44.9

This is a representative table with hypothetical data for illustrative purposes.

Visualizing the Concepts

To aid in the understanding of the concepts discussed, the following diagrams illustrate key workflows and pathways.

Synthesis_Workflow cluster_synthesis Synthesis of Piperazinone Ester Protected Ethanolamine Protected Ethanolamine Oxidation Oxidation Protected Ethanolamine->Oxidation Oxidizing Agent Reductive Amination Reductive Amination Oxidation->Reductive Amination Amino Acid Ester Amino Acid Ester Amino Acid Ester->Reductive Amination Reducing Agent Deprotection & Cyclization Deprotection & Cyclization Reductive Amination->Deprotection & Cyclization H2, Pd/C Piperazinone Core Piperazinone Core Deprotection & Cyclization->Piperazinone Core Esterification Esterification Piperazinone Core->Esterification Alcohol, Acid Catalyst Piperazinone Ester Piperazinone Ester Esterification->Piperazinone Ester

Caption: General workflow for the synthesis of piperazinone esters.

Drug_Discovery_Pipeline Synthesis Synthesis In Vitro Screening In Vitro Screening Synthesis->In Vitro Screening Target Binding & Functional Assays BBB Permeability BBB Permeability In Vitro Screening->BBB Permeability PAMPA, Cell-based Assays In Vivo Efficacy In Vivo Efficacy BBB Permeability->In Vivo Efficacy Animal Models Pharmacokinetics & Safety Pharmacokinetics & Safety In Vivo Efficacy->Pharmacokinetics & Safety ADME & Toxicology Lead Optimization Lead Optimization Pharmacokinetics & Safety->Lead Optimization Lead Optimization->Synthesis SAR

Caption: The iterative drug discovery pipeline for CNS agents.

Future Perspectives and Conclusion

The exploration of piperazinone esters in CNS drug discovery is still in its early stages, yet the foundational chemistry and pharmacology of the parent piperazine and piperazinone scaffolds suggest immense potential. The ability to modulate key drug-like properties through the ester functionality provides a powerful tool for medicinal chemists. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to access a wider diversity of piperazinone esters. Furthermore, the application of computational modeling will aid in the rational design of compounds with improved target selectivity and pharmacokinetic profiles. As our understanding of the complex neurobiology of CNS disorders deepens, the versatility of the piperazinone ester scaffold will undoubtedly position it as a valuable asset in the development of novel and effective therapies.

References

  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Mokrosz, M. J., et al. (2009). Synthesis of new piperazinylindolyl propanones and preliminary CNS pharmacological evaluation in mice. ResearchGate. Available at: [Link]

  • Anonymous. (2015). Journal of Chemical and Pharmaceutical Research, 2015, 7(5):281-301 Review Article Piperazine and morpholine: Synthetic - JOCPR. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Singhal, P. K., et al. (2025). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. Available at: [Link]

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. Drug Design and Discovery. Available at: [Link]

  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. National Institutes of Health. Available at: [Link]

  • Anonymous. (2020). CN108129404B - Synthesis method of chiral piperazinone derivative. Google Patents.
  • Paluchowska, M. H., et al. (1999). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Archiv der Pharmazie. Available at: [Link]

  • Grün, M., et al. (2008). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Sriram, D., & Yogeeswari, P. (2010). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Available at: [Link]

  • Kumar, S., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • de Brito, A. F., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology. Available at: [Link]

  • Armstrong, C., et al. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience. Available at: [Link]

  • Armstrong, C., et al. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PubMed. Available at: [Link]

  • Eigenmann, D. E., et al. (2016). In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. European Journal of Pharmaceutics and Biopharmaceutics. Available at: [Link]

  • Sriram, D., & Yogeeswari, P. (2010). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available at: [Link]

  • Di Pietro, G., et al. (2011). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Jones, C. K., et al. (2018). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Anonymous. (n.d.). In vivo toxicology and safety pharmacology. Nuvisan. Available at: [Link]

  • Sharma, A., et al. (2023). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie. Available at: [Link]

  • Kaczor, A. A., et al. (2011). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules. Available at: [Link]

  • Sharma, A., et al. (2023). Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective. ResearchGate. Available at: [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]

  • Ferlin, M. G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Anonymous. (n.d.). Structure of CNS active drugs bearing N‐methyl piperazine moiety. ResearchGate. Available at: [Link]

  • Sharma, A., et al. (2023). The medicinal chemistry of piperazines: A review. ResearchGate. Available at: [Link]

  • Yabanoglu-Ciftci, S., et al. (2024). Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. Current Medicinal Chemistry. Available at: [Link]

  • Sharma, A., et al. (2023). The medicinal chemistry of piperazines: A review. PubMed. Available at: [Link]

  • Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. Available at: [Link]

  • de Oliveira, M. A., et al. (2021). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules. Available at: [Link]

  • Pettibone, D. J., et al. (1984). Serotonin-releasing effects of substituted piperazines in vitro. Journal of Neurochemistry. Available at: [Link]

  • Bernardi, L., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, A., et al. (2020). Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • Anonymous. (n.d.). Blood Brain Barrier Permeability Assay Background. Neuromics. Available at: [Link]

  • de Brito, A. F., et al. (2020). Neuropharmacological assessment in mice and molecular docking of piperazine derivative LQFM212. Behavioural Brain Research. Available at: [Link]

  • Vadodaria, D. J., et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry. Available at: [Link]

  • da Silva, D. D., et al. (2020). Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. Journal of Applied Toxicology. Available at: [Link]

  • Anonymous. (2025). Multistage Molecular Simulations, Design, Synthesis, and Anticonvulsant Evaluation of 2-(Isoindolin-2-yl) Esters of Aromatic Ami. Preprints.org. Available at: [Link]

  • Anonymous. (2016). Animal models for CNS safety pharmacology under the spotlight. NC3Rs. Available at: [Link]

  • Sharma, A., et al. (2023). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. Available at: [Link]

  • Eigenmann, D. E., et al. (2016). In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Anonymous. (2024). Review on allosteric modulators of dopamine receptors so far. ResearchGate. Available at: [Link]

  • Basit, A., et al. (2019). Allosteric Modulators of G Protein-Coupled Dopamine and Serotonin Receptors: A New Class of Atypical Antipsychotics. Molecules. Available at: [Link]

  • Singh, H., et al. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. Archiv der Pharmazie. Available at: [Link]

  • Kim, J., et al. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Pharmaceutics. Available at: [Link]

  • Kaczor, A. A., et al. (2020). Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. Molecules. Available at: [Link]

  • Sabat, M., et al. (2015). Prediction of Blood-Brain Barrier Permeation of α-adrenergic and Imidazoline Receptor Ligands Using PAMPA Technique and Quantitative-Structure Permeability Relationship Analysis. Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Synthetic Strategies for Novel Antipsychotics Featuring the Piperazine Moiety: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a cornerstone in the architecture of modern atypical antipsychotics, prized for its ability to modulate physicochemical properties and engage with key neurological targets. This guide provides an in-depth exploration of the primary synthetic routes used to construct these critical therapeutic agents. We delve into the mechanistic underpinnings of cornerstone reactions such as the Buchwald-Hartwig amination and classical N-alkylation, explaining the rationale behind their application in process chemistry. Through detailed case studies of leading drugs—Aripiprazole, Cariprazine, and Brexpiprazole—we provide validated, step-by-step protocols for the synthesis of key intermediates and final products. This document is intended for researchers, chemists, and drug development professionals, offering both a strategic overview and practical guidance for the synthesis of novel piperazine-based antipsychotics.

Introduction: The Piperazine Scaffold in Antipsychotic Drug Design

Schizophrenia is a complex neuropsychiatric disorder for which therapeutic intervention has been historically dominated by agents targeting the dopamine D2 receptor. Modern atypical antipsychotics have evolved to embrace a multi-target approach, modulating not only D2 receptors but also various serotonin receptors, particularly 5-HT1A and 5-HT2A, to achieve a superior side-effect profile and broader efficacy.

Within this paradigm, the piperazine moiety has emerged as a "privileged scaffold." Its unique six-membered heterocyclic structure, with two opposing nitrogen atoms, offers a combination of structural rigidity and synthetic versatility. This allows it to serve as a highly adaptable linker, correctly positioning pharmacophoric groups to interact with multiple receptors while its inherent basicity and polarity can be fine-tuned to optimize crucial pharmacokinetic properties like solubility and oral bioavailability. The successful application of this scaffold is exemplified by blockbuster drugs such as Aripiprazole, Cariprazine, and Brexpiprazole, which form the basis of our procedural analysis.

Core Synthetic Strategies for Key Piperazine Intermediates

The construction of the N-arylpiperazine core is a frequent and critical step in the synthesis of many antipsychotics. The choice of method depends on the electronic properties of the aryl group, scalability, and cost.

Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction has become a dominant method for forming C(sp²)–N bonds due to its broad substrate scope and relatively mild reaction conditions. It involves the palladium-catalyzed cross-coupling of an aryl halide or sulfonate with an amine (in this case, piperazine or a derivative).

Causality and Mechanistic Insight: The reaction is favored over traditional methods like the Ullmann condensation because it avoids the harsh, high-temperature conditions and proceeds with a wider array of functional groups. The catalytic cycle, shown below, involves oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylpiperazine and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the key steps of the cycle.

Buchwald_Hartwig_Cycle cluster_caption pd0 Pd(0)L2 oxidative_add Oxidative Addition Intermediate pd0->oxidative_add + Ar-X amine_complex Amine Complex oxidative_add->amine_complex + Piperazine (R-NH-R') deprotonation Deprotonation amine_complex->deprotonation + Base product_complex Product Complex deprotonation->product_complex Reductive Elimination product_complex->pd0 - Ar-N(R)R' - L2 - HX•Base caption General catalytic cycle for C-N cross-coupling.

Figure 1: Buchwald-Hartwig Catalytic Cycle

Classical Nucleophilic Substitution (SN2 and SNAr)
  • SN2 N-Alkylation: This is a fundamental and widely used reaction where a nucleophilic piperazine nitrogen attacks an electrophilic carbon atom, displacing a leaving group (e.g., Br, Cl, OTs). This is the key coupling step in the synthesis of Aripiprazole. Its effectiveness relies on a non-hindered electrophilic center and a good leaving group.

  • Nucleophilic Aromatic Substitution (SNAr): This pathway is viable when the aromatic ring is "activated" by strongly electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. This creates a highly electron-deficient ring system that is susceptible to direct attack by the nucleophilic piperazine, proceeding through a Meisenheimer complex intermediate. This method offers the advantage of being transition-metal-free.

Case Studies: Synthetic Workflows and Protocols

We will now examine the practical application of these strategies in the synthesis of three major antipsychotics.

Aripiprazole Synthesis

The synthesis of Aripiprazole is a classic example of a convergent synthesis, where two key intermediates are prepared separately and then joined in a final step. The core reaction is a straightforward SN2 N-alkylation.

Aripiprazole_Synthesis cluster_caption hq 7-Hydroxy-3,4-dihydro- quinolin-2(1H)-one intermediate1 Intermediate 1 7-(4-bromobutoxy)-3,4- dihydroquinolin-2(1H)-one hq->intermediate1 O-Alkylation (Base, Solvent) dbb 1,4-Dibromobutane dbb->intermediate1 aripiprazole Aripiprazole intermediate1->aripiprazole N-Alkylation (S_N2) (Base, Solvent) dcp 1-(2,3-Dichlorophenyl)piperazine dcp->aripiprazole caption Convergent synthesis via N-alkylation.

Figure 2: Aripiprazole Synthetic Workflow

Protocol 1: Synthesis of Aripiprazole via N-Alkylation

  • Objective: To couple 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one with 1-(2,3-dichlorophenyl)piperazine.

  • Materials:

    • 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (1.0 equiv)

    • 1-(2,3-dichlorophenyl)piperazine (1.1 equiv)

    • Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)

    • Acetonitrile (CH₃CN), anhydrous

    • Potassium iodide (KI), catalytic amount

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, potassium carbonate, and potassium iodide.

    • Add anhydrous acetonitrile to create a slurry (approx. 10 mL per gram of starting quinolinone).

    • Add 1-(2,3-dichlorophenyl)piperazine to the mixture.

    • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

    • Causality Check: The use of KI as a catalyst facilitates the reaction via the Finkelstein reaction, transiently forming a more reactive iodo-intermediate. Potassium carbonate acts as the base to neutralize the HBr formed.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purification: Recrystallize the crude solid from ethanol or isopropanol to yield pure Aripiprazole as a white crystalline solid.

  • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The purity of intermediates directly impacts the quality of the final product.

Brexpiprazole Synthesis

The synthesis of Brexpiprazole highlights the power of the Buchwald-Hartwig amination for constructing a key intermediate that is otherwise difficult to access. The route is also convergent.

Brexpiprazole_Synthesis cluster_caption bt_halide 4-Bromobenzo[b]thiophene intermediate1 Intermediate 1 1-(Benzo[b]thiophen-4-yl)piperazine bt_halide->intermediate1 Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) piperazine Piperazine piperazine->intermediate1 brexpiprazole Brexpiprazole intermediate1->brexpiprazole N-Alkylation (S_N2) (Base, Solvent) hq_sidechain 7-(4-Chlorobutoxy)- quinolin-2(1H)-one hq_sidechain->brexpiprazole caption Convergent synthesis using Buchwald-Hartwig amination.

Figure 3: Brexpiprazole Synthetic Workflow

Protocol 2: Synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine via Buchwald-Hartwig Amination

  • Objective: To couple 4-bromobenzo[b]thiophene with piperazine using a palladium catalyst.

  • Materials:

    • 4-Bromobenzo[b]thiophene (1.0 equiv)

    • Piperazine, anhydrous (1.5 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.02 equiv)

    • Xantphos or similar bulky phosphine ligand (0.02-0.04 equiv)

    • Sodium tert-butoxide (NaOᵗBu) (1.4 equiv)

    • Toluene, anhydrous

  • Procedure:

    • Inert Atmosphere: This reaction is sensitive to air and moisture. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.

    • To a dry Schlenk flask, add Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.

    • Add 4-bromobenzo[b]thiophene and piperazine to the flask.

    • Add anhydrous toluene via cannula or syringe.

    • Heat the reaction mixture to 100-110°C and stir for 8-16 hours. Monitor reaction progress by TLC or LC-MS.

    • Causality Check: Sodium tert-butoxide is a strong, non-nucleophilic base required for the deprotonation step in the catalytic cycle. The bulky phosphine ligand promotes the reductive elimination step and prevents catalyst decomposition.

    • After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purification: The crude product is typically purified by column chromatography on silica gel (using a gradient of dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to yield the desired intermediate.

Cariprazine Synthesis

The synthesis of Cariprazine is more complex, often involving the construction of a unique trans-cyclohexyl urea fragment. The final key step frequently involves coupling this fragment with the N-arylpiperazine moiety.

Cariprazine_Synthesis cluster_caption dcp 1-(2,3-Dichlorophenyl)piperazine cariprazine Cariprazine dcp->cariprazine Reductive Amination (Reducing Agent, e.g., NaBH(OAc)₃) sidechain_aldehyde Sidechain Aldehyde (trans-4-(dimethylureido)- cyclohexyl)acetaldehyde sidechain_aldehyde->cariprazine caption Key reductive amination step.

Figure 4: Cariprazine Synthetic Workflow (Final Step)

Protocol 3: Synthesis of Cariprazine via Reductive Amination

  • Objective: To form the C-N bond between the piperazine nitrogen and the cyclohexyl sidechain via reductive amination.

  • Materials:

    • 1-(2,3-Dichlorophenyl)piperazine hydrochloride (1.0 equiv)

    • 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetaldehyde (1.0 equiv)

    • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv)

    • Triethylamine (Et₃N) (1.1 equiv, to free-base the piperazine salt)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, suspend 1-(2,3-dichlorophenyl)piperazine hydrochloride in anhydrous DCM.

    • Add triethylamine and stir for 15-20 minutes to generate the free piperazine base in situ.

    • Add the sidechain aldehyde to the mixture and stir for 1 hour at room temperature. This allows for the formation of the iminium ion intermediate.

    • Causality Check: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive than NaBH₄ and does not readily reduce the aldehyde starting material in the absence of the amine, minimizing side reactions.

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture, controlling any mild exotherm.

    • Stir the reaction at room temperature for 12-24 hours until the reaction is complete as monitored by LC-MS.

    • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel or by crystallization to yield Cariprazine.

Purification Challenges and Optimization

The purification of piperazine-containing compounds presents unique challenges due to the basicity and high polarity of the piperazine nucleus.

Challenge Cause & Explanation Troubleshooting & Optimization Strategy
Tailing on Silica Gel The basic nitrogen atoms of piperazine interact strongly with the acidic silanol groups on the silica gel surface, leading to poor peak shape and difficult separation.Strategy 1: Add a small amount (0.5-1%) of a volatile base like triethylamine or ammonia (in methanol) to the mobile phase to neutralize the silanol groups. Strategy 2: Use an alternative stationary phase, such as alumina (basic) or a polymer-based reverse-phase column.
Poor Crystallization The high polarity and flexibility of some piperazine derivatives can make them difficult to crystallize, sometimes forming oils or amorphous solids.Strategy 1: Convert the final product to a salt (e.g., hydrochloride, fumarate) which often has a more rigid crystal lattice and is easier to crystallize. Strategy 2: For intermediates, consider forming a specific salt like piperazine diacetate or precipitating as a hexahydrate to selectively isolate it from impurities.
Water Solubility / Emulsions The hydrophilic nature of the piperazine moiety can lead to high water solubility, complicating aqueous workups and causing emulsions during extractions.Strategy 1: Use brine (saturated NaCl solution) during washes to decrease the solubility of the organic product in the aqueous phase ("salting out"). Strategy 2: If the product is sufficiently basic, adjust the pH of the aqueous layer to >10 to ensure the piperazine is in its free base form, which is typically less water-soluble.
Structurally Similar Impurities Side reactions can lead to impurities (e.g., N-alkylated byproducts, dimers) that have very similar polarity to the desired product, making chromatographic separation difficult.Strategy 1: Optimize the reaction stoichiometry. For mono-N-functionalization of piperazine, using a large excess of piperazine can suppress di-alkylation. Strategy 2: Employ derivatization. Temporarily protect one nitrogen of piperazine (e.g., with a Boc group), perform the reaction, and then deprotect.

Conclusion and Future Perspectives

The piperazine scaffold remains an invaluable tool in the development of novel antipsychotics. Mastery of key synthetic transformations—notably Buchwald-Hartwig amination and strategic N-alkylations—is essential for the efficient construction of these complex molecules. As demonstrated in the syntheses of Aripiprazole, Brexpiprazole, and Cariprazine, a rational, often convergent approach allows for the flexible and scalable production of these life-changing medicines.

Future research will likely focus on developing even more efficient, greener synthetic methods and exploring novel functionalizations of the piperazine ring itself, such as direct C-H functionalization, to unlock new areas of chemical space and create the next generation of multi-target antipsychotic agents.

References

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). Google Books.
  • Taverne, T., Diouf, O., Depreux, P., Poupaert, J. H., Lesieur, D., Guardiola-Lemaître, B., Renard, P., Rettori, M. C., Caignard, D. H., & Pfeiffer, B. (1998). Novel benzothiazolin-2-

Application Notes & Protocols: Development of Kinase Inhibitors from Oxopiperazine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small-molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery.[1] The oxopiperazine moiety has emerged as a "privileged scaffold" in medicinal chemistry, offering a unique combination of structural rigidity, synthetic tractability, and hydrogen bonding capabilities that make it an ideal starting point for inhibitor design.[2] This guide provides a comprehensive overview of the workflow for developing novel kinase inhibitors based on the oxopiperazine scaffold, from initial synthesis and biochemical screening to cellular validation and structure-activity relationship (SAR) optimization.

The Oxopiperazine Scaffold: Rationale for a Privileged Core

The six-membered oxopiperazine ring is an attractive scaffold for several key reasons. Its inherent conformational rigidity helps to pre-organize appended functional groups into a defined three-dimensional orientation, which can reduce the entropic penalty upon binding to the target kinase.[2] The scaffold contains both hydrogen bond donors (the N-H group) and acceptors (the two carbonyl and amine nitrogens), which can engage in crucial interactions within the ATP-binding pocket of a kinase.[2] Furthermore, the multiple substitution points on the ring allow for systematic chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_scaffold Core Oxopiperazine Scaffold Scaffold R1 R¹: Selectivity, Lipophilicity Scaffold->R1 N-substitution R2 R²: Hinge-Binding, Potency Scaffold->R2 C3-substitution R3 R³: Solvent Front, Properties Scaffold->R3 C5/C6-substitution

Caption: Core oxopiperazine scaffold with key substitution points for SAR exploration.

General Workflow for Oxopiperazine-Based Inhibitor Development

The development process follows a logical progression from chemical synthesis to biological validation. This iterative cycle is designed to refine initial hits into potent and selective lead compounds.

Caption: Iterative workflow for the discovery and optimization of kinase inhibitors.

Target Selection: The PI3K/Akt/mTOR Pathway

A frequent target for oxopiperazine-based inhibitors is the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival and is one of the most commonly hyperactivated signaling cascades in human cancer.[3][4] Inhibitors targeting key nodes like PI3K or mTOR can effectively shut down these pro-tumorigenic signals.[5]

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR, FGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Oxopiperazine Inhibitor Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by an oxopiperazine inhibitor.

Synthetic Protocol: Solid-Phase Synthesis of an N-Aryl Oxopiperazine Library

Solid-phase synthesis is a highly efficient method for generating a library of analogs for screening. The following protocol is a representative example.

Protocol 4.1: Library Synthesis

  • Resin Loading: Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour. Couple a suitably protected amino acid (e.g., Fmoc-Gly-OH) to the resin using standard peptide coupling reagents like HBTU/DIPEA. Monitor reaction completion with a Kaiser test.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF.

  • Reductive Amination: To the free amine on the resin, add the desired aldehyde (R¹-CHO) and a reducing agent such as sodium triacetoxyborohydride (STAB) in dichloroethane (DCE) with 1% acetic acid. Allow to react overnight.

  • Acylation: Acylate the secondary amine with bromoacetyl bromide in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Cyclization & Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. This step simultaneously cleaves the molecule from the resin and catalyzes the intramolecular cyclization to form the oxopiperazine ring.

  • Workup: Precipitate the crude product in cold diethyl ether, centrifuge, and decant the ether. Purify the resulting oxopiperazine core by reverse-phase HPLC.

  • Diversification (N-Arylation): In solution, couple the purified oxopiperazine core with various aryl halides (R²-X) using a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos) in a solvent like dioxane. This is a crucial step for installing the hinge-binding moiety.

  • Final Purification: Purify the final products by reverse-phase HPLC to yield the desired library of inhibitors for screening.

Biochemical Evaluation Protocols

The first step in evaluating the synthesized library is to measure direct inhibition of the target kinase in a purified, cell-free system.

Protocol 5.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[6]

  • Rationale: The ADP-Glo™ system is robust, highly sensitive, and compatible with high-throughput screening. It measures kinase activity by detecting the ADP product, making it a universal assay for any kinase.[7]

Materials:

  • Purified recombinant kinase (e.g., PI3Kα)

  • Kinase-specific substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the oxopiperazine compounds in DMSO. Dispense 1 µL of each compound dilution into the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction: Prepare a master mix containing the kinase and substrate in assay buffer. Add 2 µL of this mix to each well.

  • Initiate Reaction: Prepare a solution of ATP in assay buffer at a concentration close to its Km for the kinase. Add 2 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ATP Generation (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase back into ATP. Incubate for 30 minutes at room temperature.

  • Readout: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Compound ID R¹ Group R² Group Kinase IC₅₀ (nM)
OXO-001Phenyl4-Morpholinophenyl850
OXO-002Cyclohexyl4-Morpholinophenyl1200
OXO-003 Phenyl 3-Aminopyridine 45
OXO-004Phenyl3-Chlorophenyl210
Table 1: Example biochemical screening data for a hypothetical set of oxopiperazine analogs against PI3Kα.

Cell-Based Validation Protocols

Once potent hits are identified biochemically, their activity must be confirmed in a cellular context to ensure they can cross the cell membrane and engage the target in a physiological environment.[8][9]

Protocol 6.1: Western Blot for Downstream Target Inhibition

This protocol assesses if the compound inhibits the kinase inside the cell by measuring the phosphorylation status of a known downstream substrate. For the PI3K/Akt pathway, a key substrate is Akt itself at Serine 473.

  • Rationale: A reduction in phospho-Akt (p-Akt) levels upon compound treatment provides direct evidence of target engagement and pathway inhibition within the cell.[8] This is a more direct measure of target modulation than a proliferation assay.

Procedure:

  • Cell Culture: Seed cancer cells known to have an active PI3K pathway (e.g., MCF-7 breast cancer cells) in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium for 12-24 hours to reduce basal pathway activity.

  • Compound Treatment: Pre-treat the cells with various concentrations of the oxopiperazine inhibitor (or DMSO control) for 2 hours.

  • Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-Akt (Ser473).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol 6.2: Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Rationale: This assay provides a functional readout of the inhibitor's overall effect on the cancer cells. A potent inhibitor of a critical survival pathway like PI3K should reduce cell proliferation.[10]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the oxopiperazine inhibitor for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Compound ID p-Akt Inhibition (EC₅₀, nM) MCF-7 GI₅₀ (nM)
OXO-0011100>10,000
OXO-003 95 250
OXO-0044501500
Table 2: Example cell-based data correlating target engagement (p-Akt inhibition) with functional outcome (growth inhibition).

Structure-Activity Relationship (SAR) Insights

Systematic modification of the oxopiperazine core is essential for improving potency and drug-like properties. The data from biochemical and cellular assays guide this process.

Scaffold Position Modification Observed Effect on Activity Rationale/Interpretation
N-Arylation (R²) Phenyl -> Aminopyridine>10-fold increase in potencyThe nitrogen in the aminopyridine likely forms a key hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, a critical interaction for high-affinity binding. This is a common feature in many successful kinase inhibitors.[11]
N-Substitution (R¹) Phenyl -> Cyclohexyl~1.5-fold decrease in potencyThe phenyl group may engage in favorable π-stacking or hydrophobic interactions in a specific pocket. Replacing it with a non-aromatic cyclohexyl group disrupts this interaction, leading to a slight loss of affinity.
C3-Position H -> Methyl2-fold increase in potencyA small alkyl group at this position can fill a small hydrophobic pocket near the gatekeeper residue, improving van der Waals contacts and overall binding affinity.
Table 3: Example Structure-Activity Relationship (SAR) table guiding the optimization process.

References

  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Ouellette SB, Noel BM, Parker LL. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. Available at: [Link]

  • protocols.io. (2023). In vitro kinase assay. Available at: [Link]

  • PubMed Central. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Available at: [Link]

  • PubMed. (2023). Development of novel PEX5-PEX14 protein-protein interaction (PPI) inhibitors based on an oxopiperazine template. Available at: [Link]

  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (2024). Current Issues in Pharmacy and Medical Sciences.
  • ResearchGate. Selective inhibitory activity against FGFR1, FGFR2, and FGFR3. Available at: [Link]

  • PubMed. (2017). Discovery of 2-oxopiperazine dengue inhibitors by scaffold morphing of a phenotypic high-throughput screening hit. Available at: [Link]

  • PubMed Central. (2021). Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability. Available at: [Link]

  • ResearchGate. (2025). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Available at: [Link]

  • PubMed Central. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Available at: [Link]

  • Preprints.org. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Available at: [Link]

  • PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available at: [Link]

  • MDPI. FGFR Pathway Inhibition in Gastric Cancer: The Golden Era of an Old Target?. Available at: [Link]

  • ResearchGate. The structure‐activity relationship of anticancer activity piperazine derivatives. Available at: [Link]

  • ResearchGate. Structure-activity relationship of piperazine-linked aminopyridine 6. Available at: [Link]

  • Adooq Bioscience. PI3K/Akt/mTOR inhibitors. Available at: [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2021). Pharmaceuticals. Available at: [Link]

  • PubMed. (2013). Differential Effects of Selective Inhibitors Targeting the PI3K/AKT/mTOR Pathway in Acute Lymphoblastic Leukemia. Available at: [Link]

  • Nature. (2025). BTK inhibitors and next-generation BTK-targeted therapeutics for B-cell malignancies. Available at: [Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2017). Journal of Medicinal Chemistry. Available at: [Link]

  • OneSearch. Attacking the PI3K/Akt/mTOR signaling pathway for targeted therapeutic treatment in human cancer. Available at: [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available at: [Link]

  • PubMed Central. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. Available at: [Link]

  • MDPI. Repurposing the Tyrosine Kinase Inhibitors Targeting FGFR and VEGFR Pathways for Cancer Therapy: A Comprehensive Review. Available at: [Link]

  • MDPI. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Available at: [Link]

  • Drug Hunter. (2025). The BTK Bonanza. Available at: [Link]

  • Targeted Oncology. (2023). Keeping Track of FGFR Inhibitor AEs Leads to Optimal Outcomes. Available at: [Link]

  • UPCommons. Structure-Activity Studies of Novel di-substituted[6][8][12]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. Available at: [Link]

  • Annals of Clinical Case Reports. (2023). The Efficacy and Safety of FGFR-Selective Inhibitors for Cancer Patients. Available at: [Link]

  • The Pharmaceutical Journal. (2023). BTK inhibitors: what pharmacists need to know. Available at: [Link]

Sources

Application Notes and Protocols for the Utilization of Methyl 2-(3-oxopiperazin-1-YL)acetate in the Development of Novel Anti-Infective Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold as a Privileged Structure in Anti-Infective Drug Discovery

The relentless evolution of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent development of new therapeutic agents with novel mechanisms of action.[1][2] Within the landscape of medicinal chemistry, the piperazine nucleus has emerged as a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds.[3][4] Its prevalence in marketed drugs, spanning a wide range of therapeutic areas including infectious diseases, underscores its favorable physicochemical properties and versatile synthetic accessibility. Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and antitubercular effects.[1][2]

This technical guide focuses on the strategic use of Methyl 2-(3-oxopiperazin-1-YL)acetate as a versatile starting material for the generation of novel anti-infective agent libraries. The inherent structural features of this compound, including two modifiable nitrogen atoms and a reactive ester group, provide multiple avenues for chemical elaboration. This document will provide a comprehensive overview of its synthesis, proposed derivatization strategies, detailed protocols for in vitro screening, and an exploration of potential mechanisms of action.

Synthesis of the Core Scaffold: this compound

The synthesis of the piperazinone core is a critical first step in the development of a diverse library of anti-infective candidates. A reliable and scalable synthetic route is paramount. Based on established methodologies for similar 2-oxopiperazine structures, a plausible and efficient synthesis of this compound can be achieved through a cyclocondensation reaction.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the target compound from commercially available starting materials.

Materials:

  • Ethylenediamine

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Methanol (anhydrous)

  • Acetic acid (glacial)

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus (rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl acetylenedicarboxylate (1.0 equivalent) in anhydrous methanol.

  • Addition of Ethylenediamine: To the stirred solution, add ethylenediamine (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Cyclization: After the initial reaction subsides, add a catalytic amount of glacial acetic acid. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a solid.

  • Characterization: Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Strategic Derivatization of this compound for Anti-Infective Activity

The core scaffold of this compound offers multiple points for chemical modification to generate a library of diverse compounds for screening. The primary sites for derivatization are the two nitrogen atoms of the piperazine ring and the methyl ester.

Structure-Activity Relationship (SAR) Guided Derivatization

Structure-activity relationship (SAR) studies of known piperazine-based anti-infectives provide valuable insights for designing new derivatives.[5][6] Key strategies include:

  • N-Alkylation and N-Arylation: Introduction of various alkyl and aryl groups on the piperazine nitrogens can significantly influence potency and spectrum of activity.

  • Amide Bond Formation: The secondary amine of the piperazine ring can be acylated with a variety of carboxylic acids to introduce diverse functionalities.

  • Modification of the Acetate Moiety: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a range of amides or other functional groups.

Proposed Derivatization Workflow

The following workflow outlines a strategic approach to generating a library of derivatives from the core scaffold.

Caption: Proposed derivatization workflow for this compound.

Protocol 2: N-Alkylation of the Piperazine Core

This protocol describes a general procedure for the N-alkylation of the piperazine ring.

Materials:

  • This compound

  • Alkyl or benzyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in ACN or DMF, add K₂CO₃ (2.0 equivalents) or TEA (2.0 equivalents).

  • Addition of Alkylating Agent: Add the alkyl or benzyl halide (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to 50-60 °C until the starting material is consumed (monitor by TLC).

  • Work-up: Filter the reaction mixture to remove the base and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 3: Amide Coupling at the N4-Position

This protocol outlines the formation of an amide bond at the N4 position of the piperazine ring.

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous DMF or DCM

Procedure:

  • Activation of Carboxylic Acid: To a solution of the carboxylic acid (1.1 equivalents) in DMF or DCM, add the coupling agent (1.2 equivalents) and the base (2.0 equivalents). Stir for 15-30 minutes at room temperature.

  • Amine Addition: Add a solution of this compound (1.0 equivalent) in the same solvent to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography.

In Vitro Screening of Anti-Infective Activity

A systematic in vitro screening cascade is essential to identify promising lead compounds from the synthesized library. This should include assays for antibacterial, antifungal, and antiviral activity.

Antibacterial Activity Screening

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][8]

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[9]

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in CAMHB in the 96-well plate.[9]

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[9]

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 5: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.[10][11]

Procedure:

  • Subculturing: Following MIC determination, take an aliquot from the wells showing no visible growth and plate it onto Mueller-Hinton Agar (MHA) plates.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[11]

  • Reading Results: The MBC is the lowest concentration that results in no more than 0.1% of the original inoculum surviving.[11]

Antiviral Activity Screening

Protocol 6: Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect host cells from virus-induced damage.[12][13]

Materials:

  • Test compounds

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock (e.g., Herpes Simplex Virus, Influenza virus)

  • Cell culture medium

  • Sterile 96-well cell culture plates

  • Cell viability reagent (e.g., Neutral Red, MTT)

Procedure:

  • Cell Seeding: Seed the 96-well plates with the host cells and incubate until a confluent monolayer is formed.

  • Compound Addition: Add serial dilutions of the test compounds to the cell monolayers.

  • Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

  • Incubation: Incubate the plates until CPE is observed in the virus control wells (typically 2-5 days).[14]

  • Quantification of Cell Viability: Add the cell viability reagent and measure the absorbance or fluorescence to determine the extent of cell survival. The 50% effective concentration (EC₅₀) is calculated as the compound concentration that reduces CPE by 50%.[13]

In Silico ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial in drug discovery to identify compounds with favorable pharmacokinetic profiles.[4][15] In silico tools can provide rapid and cost-effective predictions of these properties.[16]

Table 1: Key In Silico ADME/Tox Parameters

ParameterDescriptionImportance in Drug Discovery
Solubility The ability of a compound to dissolve in a solvent.Affects absorption and bioavailability.
Permeability The ability of a compound to cross biological membranes.Crucial for oral absorption and distribution.
Metabolic Stability The resistance of a compound to metabolism by enzymes.Influences the half-life and duration of action.
CYP450 Inhibition Inhibition of cytochrome P450 enzymes.Can lead to drug-drug interactions.
hERG Inhibition Inhibition of the hERG potassium channel.Associated with cardiotoxicity.
Toxicity Prediction Prediction of various toxicities (e.g., hepatotoxicity, mutagenicity).Early identification of potential safety issues.

A variety of commercial and open-source software can be used for these predictions (e.g., SwissADME, admetSAR).

Elucidation of Potential Mechanisms of Action

The piperazine scaffold is known to interact with a variety of biological targets. Based on the anti-infective class, several potential mechanisms of action can be hypothesized for the newly synthesized derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(3-oxopiperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl 2-(3-oxopiperazin-1-yl)acetate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction yields and overcome common synthetic challenges. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

I. Synthesis Overview: The N-Alkylation of Piperazin-2-one

The synthesis of this compound is most commonly achieved through the N-alkylation of piperazin-2-one with a suitable methyl haloacetate, such as methyl bromoacetate or methyl chloroacetate. This reaction is a nucleophilic substitution where the secondary amine of the piperazin-2-one ring attacks the electrophilic carbon of the methyl haloacetate.

Reaction Scheme:

Reaction_Scheme piperazinone Piperazin-2-one reaction_plus + piperazinone->reaction_plus methyl_haloacetate Methyl Haloacetate (X = Br, Cl) methyl_haloacetate->reaction_plus base Base reaction_arrow base->reaction_arrow Solvent product This compound reaction_plus->reaction_arrow

Caption: General reaction for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Question 1: Why is my reaction yield consistently low?

Low yield is a frequent challenge in N-alkylation reactions of lactams and related heterocycles.[1][2] Several factors can contribute to this issue.

Potential Cause Troubleshooting Steps & Explanation
Incomplete Deprotonation The nucleophilicity of the piperazin-2-one nitrogen is crucial. A weak base may not sufficiently deprotonate the N-H, leading to a low concentration of the reactive nucleophile. Solution: Switch to a stronger, non-nucleophilic base. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).[3] The choice of base can significantly impact the reaction rate and yield.
Poor Solubility If the reactants or the base are not well-solvated, the reaction will be slow and incomplete. Solution: Select an appropriate polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (CH₃CN). These solvents are effective at dissolving the reactants and facilitating the SN2 reaction.
Side Reactions The primary competing reaction is the hydrolysis of the methyl haloacetate ester, especially in the presence of a strong base and water. Solution: Ensure all reagents and solvents are anhydrous. Using an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Low Reactivity of Alkylating Agent The nature of the leaving group on the methyl haloacetate is important. Solution: Methyl bromoacetate is generally more reactive than methyl chloroacetate due to the better leaving group ability of bromide.[3] If using the chloro-variant, consider switching to the bromo-variant.
Question 2: I am observing multiple spots on my TLC, indicating side products. What are they and how can I minimize them?

The formation of multiple products often points to over-alkylation or side reactions with the solvent.

Side_Reactions Start Piperazin-2-one + Methyl Haloacetate Desired_Product Desired Product (Mono-alkylation) Start->Desired_Product Controlled Conditions Side_Product_1 Side Product 1 (Di-alkylation) Start->Side_Product_1 Excess Alkylating Agent / Strong Base Side_Product_2 Side Product 2 (Solvent Reaction) Start->Side_Product_2 Reactive Solvent

Caption: Potential reaction pathways leading to desired and side products.

Side Product Formation Mechanism & Prevention
Di-alkylation Product The product, this compound, still possesses a reactive methylene group adjacent to the ester and the piperazinone ring. A strong base can deprotonate this position, leading to a second alkylation. Prevention: Use a stoichiometric amount of the base or a slight excess (1.1-1.2 equivalents). Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[3]
Reaction with Solvent Solvents like DMF can decompose under strongly basic conditions to form dimethylamine, which can then react with the methyl haloacetate. Prevention: Use a more stable solvent like DMSO or acetonitrile. If DMF is necessary, consider running the reaction at a lower temperature.
Question 3: The reaction is very slow or does not go to completion. How can I increase the reaction rate?

Several factors can influence the kinetics of the N-alkylation.

Factor Optimization Strategy
Temperature Increasing the reaction temperature will generally increase the reaction rate. Strategy: Gradually increase the temperature in 10-20 °C increments, while monitoring for decomposition by TLC. A common temperature range for these reactions is 60-100 °C.
Catalyst The use of a phase-transfer catalyst (PTC) can be beneficial, especially in biphasic systems or when using solid bases. Strategy: Add a catalytic amount (1-5 mol%) of a PTC such as tetrabutylammonium bromide (TBAB). Microwave irradiation in conjunction with a PTC has also been shown to accelerate N-alkylation of amides and lactams.[4]
Concentration The concentration of reactants can impact the reaction rate. Strategy: Ensure the reactants are sufficiently concentrated. However, be mindful of solubility limits.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product?

Purification of this compound is typically achieved through column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes or dichloromethane in methanol is often effective. Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, can also be employed for further purification.[5]

Q2: How can I confirm the identity and purity of my product?

Standard analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule. Key signals to look for include the methyl ester singlet (~3.7 ppm), the methylene protons of the acetate group, and the protons of the piperazinone ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₇H₁₂N₂O₃, MW: 172.18 g/mol ).[6][7]

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system indicates a high degree of purity.

Q3: Are there alternative synthetic routes to this compound?

While N-alkylation is the most direct route, other methods for synthesizing substituted piperazinones exist. These often involve multi-step sequences, such as the cyclocondensation of glycine derivatives with ethylenediamine analogs.[8] However, for this specific target molecule, direct alkylation of the readily available piperazin-2-one is the most efficient approach.

Q4: What are the safety precautions I should take when running this synthesis?

  • Methyl haloacetates are lachrymators and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong bases like sodium hydride are flammable and react violently with water. Handle them under an inert atmosphere and quench any excess reagent carefully.

  • Polar aprotic solvents like DMF and DMSO can be harmful. Avoid skin contact and inhalation.

IV. Experimental Protocols

General Procedure for the N-Alkylation of Piperazin-2-one
  • To a solution of piperazin-2-one (1.0 eq) in anhydrous DMF (or another suitable solvent), add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

V. References

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis.

  • Guidechem. (2025). What is the synthesis method of 2-Piperazinone?.

  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones.

  • ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF.

  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of Piperazin-2-one-d6.

  • Google Patents. (n.d.). US3661894A - Method of producing n-alkyl lactams.

  • Vulcanchem. (n.d.). Methyl [1-(4-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate.

  • Bouvier, B. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines.

  • Wikipedia. (n.d.). Piperazine.

  • David Publishing. (n.d.). The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides.

  • Sci-Hub. (2014). N-alkylation of lactams with secondary heterobenzylic bromides.

  • ACS Publications. (2025). Precise N-Alkylation via Cs-LTA Zeolites: Mechanistic Insights and Green Catalytic Synthesis of High-Yield BBIT through Ion-Exchange Optimization.

  • MDPI. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation.

  • Ambeed.com. (n.d.). Reactions of Piperazines.

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

  • FINETECH INDUSTRY LIMITED. (n.d.). This compound | CAS: 1039844-84-9.

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.

  • Benchchem. (2025). Technical Support Center: Optimization of N-alkylation of 2-aminobenzylamine Derivatives.

  • BOC Sciences. (n.d.). CAS 5625-67-2 2-Oxopiperazine.

  • PubMed. (n.d.). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization.

  • ResearchGate. (2025). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications.

  • CymitQuimica. (n.d.). Methyl 2-(3-oxopiperazin-2-yl)acetate.

  • Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][9][10] OXAZIN-4-YL) ACETATE DERIV.

  • BLDpharm. (n.d.). 1039844-84-9|this compound.

  • Hindawi. (2013). Research Article Design and Synthesis of Two Oxazine Derivatives Using Several Strategies.

  • PubChem. (n.d.). Methyl 2-(3-oxopiperazin-2-yl)acetate | C7H12N2O3 | CID 2998378.

  • Google Patents. (n.d.). EP1660433A2 - Preparation and use of alkylating agents.

  • NIH. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine.

  • ResearchGate. (2014). How can I remove excess of methyl bromoacetate from a reaction mixture?.

  • Tikrit Journal of Pure Science. (2023). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity.

  • Google Patents. (n.d.). WO2017016530A1 - A method for preparing methyl (z)-3-[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl] amino]phenyl]amino]phenylmethylene)-oxindole-6-carboxylate (intedanib, nintedanib).

  • ResearchGate. (2025). End-group functionalization of poly(2-oxazoline)s using methyl bromoacetate as initiator followed by direct amidation | Request PDF.

Sources

Technical Support Center: Purification of Substituted Piperazinone Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of substituted piperazinone esters. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the purification of this important class of heterocyclic compounds. The inherent physicochemical properties of piperazinone esters, stemming from the presence of multiple nitrogen atoms, a carbonyl group, and an ester functionality, can present unique purification hurdles. This resource aims to provide a logical framework for overcoming these challenges, ensuring the isolation of your target compounds with high purity.

Frequently Asked questions (FAQs)

This section addresses common questions regarding the purification of substituted piperazinone esters, providing concise and actionable answers.

Q1: What are the most common impurities encountered in the synthesis of substituted piperazinone esters?

A1: Common impurities often include unreacted starting materials, diastereomeric byproducts (if a chiral center is present), over-alkylated or acylated piperazinone species, and hydrolysis products of the ester functionality. Side-reaction products such as pyrazines can also form under certain synthetic conditions.[1]

Q2: How do the substituents on the piperazinone ring and the ester group affect the choice of purification method?

A2: The nature and polarity of substituents dramatically influence the solubility and chromatographic behavior of the molecule. Bulky, nonpolar substituents may render the compound more amenable to normal-phase chromatography and crystallization from nonpolar solvents. Conversely, polar substituents can increase water solubility, making liquid-liquid extraction more challenging and often necessitating the use of more polar eluents in chromatography. The ester group itself adds a moderately polar handle that can be susceptible to hydrolysis under acidic or basic conditions, a critical consideration during extractive workups or when using acidic or basic mobile phase modifiers in chromatography.[2][3]

Q3: My piperazinone ester is a thick oil that refuses to crystallize. What are my options?

A3: Oily products are a frequent challenge. The primary alternative to crystallization is column chromatography. If the compound is thermally stable, vacuum distillation could be an option for removing non-volatile impurities. Another effective strategy for basic piperazinone esters is salt formation. Treatment with an acid (e.g., HCl, fumaric acid) can yield a crystalline salt which is often easier to purify by recrystallization. The purified salt can then be neutralized to regenerate the pure, oily free base.

Q4: How can I assess the purity of my final substituted piperazinone ester?

A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC), both reversed-phase and normal-phase, is a powerful tool for quantifying purity.[4][5][6] Thin-Layer Chromatography (TLC) provides a quick qualitative assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can reveal the presence of impurities. Mass Spectrometry (MS) confirms the molecular weight of the desired product. For chiral compounds, chiral HPLC or Capillary Electrophoresis (CE) is necessary to determine enantiomeric or diastereomeric purity.[7][8][9]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification of your substituted piperazinone ester.

Column Chromatography Issues

Problem: My compound is streaking or tailing badly on the silica gel column.

  • Cause: The basic nitrogen atoms of the piperazinone ring are interacting strongly with the acidic silanol groups on the surface of the silica gel.[1][10]

  • Solution:

    • Add a basic modifier to the eluent. A small amount of triethylamine (0.1-1%) or ammonia in methanol (1-2%) in your mobile phase will neutralize the acidic sites on the silica, significantly improving peak shape.[10]

    • Switch to a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

    • Use a deactivated silica gel. Commercially available end-capped silica gels have fewer free silanol groups and can reduce tailing.

Problem: I have poor separation between my desired piperazinone ester and a closely related impurity.

  • Cause: The mobile phase does not provide sufficient selectivity for the two compounds.

  • Solution:

    • Systematically screen different solvent systems using TLC. The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurity.[11] A good starting point is a mixture of a nonpolar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol or dichloromethane).[12]

    • Try a different class of solvents. If a standard ethyl acetate/hexane system fails, explore other solvent combinations such as dichloromethane/methanol or toluene/acetone.[11]

    • Reduce the column loading. Overloading the column can lead to broad peaks and decreased resolution.[1]

    • Employ gradient elution. Starting with a less polar mobile phase and gradually increasing its polarity can improve the separation of compounds with similar retention times.

Crystallization Challenges

Problem: My piperazinone ester "oils out" instead of forming crystals.

  • Cause: The compound is precipitating from a supersaturated solution too rapidly for an ordered crystal lattice to form. This can be due to the solvent being too nonpolar, the cooling rate being too fast, or the presence of impurities inhibiting crystallization.

  • Solution:

    • Use a more polar solvent or a co-solvent system. This will increase the solubility of your compound and allow for slower, more controlled crystal growth upon cooling.

    • Slow down the cooling process. Allow the solution to cool to room temperature undisturbed before transferring it to a refrigerator or freezer.

    • Try seeding the solution. Adding a few crystals of the pure compound can induce crystallization. If you don't have seed crystals, try scratching the inside of the flask with a glass rod at the air-solvent interface.

    • Purify the material further by column chromatography to remove impurities that may be inhibiting crystallization.

Problem: The recovery from my crystallization is very low.

  • Cause: The compound has high solubility in the chosen solvent, even at low temperatures.

  • Solution:

    • Use a less polar solvent system. Your compound will be less soluble in a nonpolar solvent, leading to greater precipitation upon cooling.

    • Reduce the amount of solvent used. Dissolve your compound in the minimum amount of hot solvent required to achieve a clear solution.

    • Cool the solution to a lower temperature. Using a dry ice/acetone bath can sometimes induce further precipitation.

    • Concentrate the mother liquor (the solution left after filtering the crystals) and attempt a second crystallization.

Liquid-Liquid Extraction Issues

Problem: An emulsion has formed at the interface of the organic and aqueous layers, making separation difficult.

  • Cause: Emulsions are common when there are compounds present that can act as surfactants, or when the two phases are shaken too vigorously.

  • Solution:

    • Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase and can help to break up the emulsion.[13]

    • Gently swirl the separatory funnel instead of shaking it vigorously.

    • Filter the entire mixture through a pad of Celite® or glass wool.

    • Allow the separatory funnel to stand undisturbed for a longer period.

Problem: My basic piperazinone ester is being extracted into the aqueous layer during an acidic wash.

  • Cause: The acidic wash is protonating the basic nitrogen atoms of the piperazinone, forming a water-soluble salt.[13]

  • Solution:

    • Use a milder acidic wash. A dilute solution of a weak acid, such as 1% acetic acid, may be sufficient to remove basic impurities without fully protonating your product.

    • Perform a back-extraction. After the acidic wash, basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide and extract your product back into an organic solvent.[13]

Experimental Protocols & Data

Protocol 1: General Procedure for Column Chromatography of a Substituted Piperazinone Ester
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for many piperazinone esters is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.[12] For basic compounds, add 0.5-1% triethylamine to the eluent.[10] The ideal Rf value for the target compound is between 0.2 and 0.4.[14]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and crack-free packing.

  • Sample Loading: Dissolve the crude piperazinone ester in a minimal amount of the eluent or a stronger solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the elution of your compound by TLC. Spot each fraction on a TLC plate, develop the plate in the appropriate solvent system, and visualize the spots (e.g., under UV light or by staining with potassium permanganate or ninhydrin for compounds without a UV chromophore).[10]

  • Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification via Crystallization
  • Solvent Selection: Choose a solvent or solvent pair in which your piperazinone ester is sparingly soluble at room temperature but readily soluble when heated. Common choices include ethanol, isopropanol, ethyl acetate, or mixtures with hexanes.

  • Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data Presentation

Table 1: Recommended TLC Solvent Systems for Substituted Piperazinone Esters

Compound PolarityRecommended Solvent System (v/v)Modifier (if needed)
Nonpolar10-30% Ethyl Acetate in Hexanes-
Moderately Polar50-80% Ethyl Acetate in Hexanes or 1-5% Methanol in Dichloromethane0.5% Triethylamine
Polar5-10% Methanol in Dichloromethane1% Triethylamine or 1% Acetic Acid
Very Polar10-20% Methanol in Dichloromethane with 1-2% Ammonium Hydroxide1-2% Ammonium Hydroxide

Note: These are starting points and may require optimization for specific compounds.[10][12]

Visualizations

Decision-Making Workflow for Purification

Purification_Workflow start Crude Piperazinone Ester is_solid Is the crude material a solid? start->is_solid try_crystallization Attempt Crystallization is_solid->try_crystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) is_crystalline Crystalline solid obtained? try_crystallization->is_crystalline is_crystalline->column_chromatography No is_pure Is the product pure? is_crystalline->is_pure Yes column_chromatography->is_pure pure_product Pure Substituted Piperazinone Ester is_pure->pure_product Yes oily_product Oily Product is_pure->oily_product No oily_product->column_chromatography Re-purify

Caption: A decision-making workflow for selecting an appropriate purification strategy for substituted piperazinone esters.

Troubleshooting Peak Tailing in Chromatography

Tailing_Troubleshooting start {Problem: Peak Tailing in Chromatography} cause Potential Cause Strong interaction of basic nitrogens with acidic silica gel start->cause solution1 Solution 1 Add Basic Modifier to Eluent (e.g., 0.1-1% Triethylamine) cause->solution1 solution2 Solution 2 Change Stationary Phase (e.g., Alumina, Deactivated Silica) cause->solution2 solution3 Solution 3 Reduce Column Loading cause->solution3 outcome {Result|Improved Peak Shape and Resolution} solution1->outcome solution2->outcome solution3->outcome

Sources

stability of the oxopiperazine ring under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols concerning the chemical stability of the oxopiperazine ring, a privileged scaffold in modern medicinal chemistry.[1][2] Our goal is to equip you with the foundational knowledge and practical methodologies to anticipate and address stability challenges in your experimental workflows.

Frequently Asked Questions (FAQs)

This guide is structured as a series of questions that our application scientists frequently encounter. We will explore the stability of the oxopiperazine core under conditions relevant to synthesis, purification, and biological assays.

Section 1: Stability Under Acidic Conditions

Question 1: Is the oxopiperazine ring stable to standard solid-phase peptide synthesis (SPPS) cleavage cocktails, such as 95% Trifluoroacetic Acid (TFA)?

Answer: Generally, the 2-oxopiperazine ring is robust enough to withstand typical Fmoc-based SPPS conditions, including the final cleavage from the resin using concentrated TFA.[3][4] The widespread use of this scaffold in creating peptidomimetics, which are often assembled on solid support, attests to its compatibility with repetitive acid treatments (e.g., for Fmoc group removal) and the final cleavage step.[5]

However, the stability is not absolute. The endocyclic amide (lactam) bond is the primary site of potential acid-catalyzed hydrolysis. While conformationally more constrained and generally less reactive than a linear secondary amide, prolonged exposure to strong acid, especially at elevated temperatures, can lead to ring-opening.

Causality & Expert Insights: The mechanism involves protonation of the amide carbonyl, making it more electrophilic and susceptible to nucleophilic attack by water, which is typically present in cleavage cocktails. The stability is often dependent on the substitution pattern on the ring. Steric hindrance around the amide bond can further shield it from hydrolysis.

Troubleshooting & Best Practices:

  • Minimize Cleavage Time: Limit the exposure to the TFA cocktail to the minimum time required for complete removal of protecting groups and cleavage from the resin (typically 1-3 hours).

  • Control Temperature: Perform the cleavage at room temperature. Avoid heating unless absolutely necessary, as this will significantly accelerate the rate of hydrolysis.

  • Use Scavengers: While scavengers like triisopropylsilane (TIS) and water are intended to capture reactive carbocations, the presence of a controlled amount of water (e.g., 2.5-5%) is necessary, but excessive water can shift the equilibrium towards hydrolysis.

Question 2: How can I quantitatively assess the stability of my specific oxopiperazine-containing molecule to acidic conditions?

Answer: A straightforward method is to perform a time-course stability study using HPLC or LC-MS. This involves incubating your compound in the acidic medium of interest and monitoring the disappearance of the parent compound and the appearance of degradation products over time. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Section 2: Stability Under Basic Conditions

Question 1: Will the oxopiperazine ring hydrolyze during Fmoc deprotection with 20% piperidine in DMF?

Answer: The oxopiperazine ring is highly stable to the basic conditions used for Fmoc deprotection. Standard protocols involve treating the resin-bound peptide with 20% piperidine in DMF for several minutes, a process that is repeated at each cycle of the synthesis.[5] The successful automated synthesis of oligooxopiperazines validates the ring's stability under these conditions.[3] The amide bond is not susceptible to cleavage by a secondary amine base like piperidine under these anhydrous, room-temperature conditions.

Question 2: Is the oxopiperazine ring susceptible to saponification with strong aqueous bases like NaOH or LiOH?

Answer: Yes, the oxopiperazine ring is susceptible to hydrolysis under strong aqueous basic conditions, such as those used for ester saponification. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. This process will irreversibly open the ring to yield an N-(2-aminoethyl)amino acid derivative.

Causality & Expert Insights: This reaction is generally slower than the hydrolysis of a corresponding ester but is a common reaction for lactams. If your molecule contains an ester group that requires saponification and you wish to preserve the oxopiperazine ring, this method is not recommended. Alternative, non-basic ester deprotection strategies should be considered.

Troubleshooting & Best Practices:

  • Avoid Strong Aqueous Base: If possible, design your synthetic route to avoid ester saponification in the final steps. Use protecting groups for carboxylic acids that can be removed under acidic or neutral conditions (e.g., t-butyl or benzyl esters).

  • Screen Milder Conditions: If basic hydrolysis is unavoidable, screen milder conditions first. This could include using weaker bases (e.g., K₂CO₃ in methanol/water) or carefully controlling stoichiometry and temperature to find a window where ester cleavage is faster than amide hydrolysis.

Workflow for Assessing Chemical Stability

The following diagram outlines a general workflow for testing the stability of an oxopiperazine-containing compound under any given chemical condition.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Define Test Condition (e.g., 95% TFA, 1M NaOH) prep_stock Prepare Stock Solution of Compound in Inert Solvent start->prep_stock prep_control Prepare Control Sample (Stock + Quenching Solution) prep_stock->prep_control incubate Incubate Compound in Test Condition prep_stock->incubate analyze Analyze by LC-MS / HPLC prep_control->analyze aliquot Take Aliquots at Time Points (t=0, 1h, 4h, 24h) incubate->aliquot quench Immediately Quench Reaction (e.g., with Base or Acid) aliquot->quench quench->analyze quantify Quantify Parent Peak Area vs. Degradant Peaks analyze->quantify end Determine Degradation Rate quantify->end

Caption: General workflow for kinetic stability analysis.

Section 3: Reductive and Oxidative Stability

Question: Can the amide carbonyl of the oxopiperazine ring be reduced, and is the ring stable to common oxidizing agents?

Answer: Reductive Stability: The amide bond of the oxopiperazine ring is generally stable to many reducing agents used in organic synthesis, such as NaBH₄ or catalytic hydrogenation conditions (e.g., H₂/Pd-C) used for deprotecting benzyl groups. However, it can be reduced by very strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This reduction would convert the 2-oxopiperazine to the corresponding piperazine. This reaction is not a degradation but a planned chemical transformation.

Oxidative Stability: The oxopiperazine ring does not contain functionalities that are easily oxidized under common laboratory conditions. The tertiary amine and the amide are relatively electron-poor. However, harsh oxidative conditions could potentially lead to degradation, though this is not a commonly reported issue. The stability of piperazine itself to oxidation has been studied, particularly in the context of industrial applications, where copper ions can catalyze oxidation.[6] While the electronic properties of 2-oxopiperazine are different, caution is advised when using strong oxidants in the presence of transition metal catalysts.

Section 4: Stability Summary Table

The following table summarizes the stability of the 2-oxopiperazine ring under various common reaction conditions.

Condition Category Reagent/Condition Severity Observed Stability Potential Issues & Notes
Acidic 20-50% TFA in DCMMildHighStable during repeated Fmoc deprotection cycles in SPPS.
95% TFA, 1-3 hours, RTHarshGenerally HighMinor hydrolysis possible with extended exposure. Monitor with LC-MS.
6M HCl, refluxVery HarshLowExpected to cause complete hydrolysis of the amide bond.
Basic 20% Piperidine in DMFMildHighStandard condition for Fmoc deprotection; ring is stable.[5]
1M NaOH (aq), RTHarshLowSusceptible to base-catalyzed ring-opening (saponification).
DBU, DIPEA in organic solventMildHighStable in the presence of non-nucleophilic organic bases.
Reductive H₂, Pd/CMildHighAmide is stable; useful for removing Cbz, Benzyl groups.
NaBH₄MildHighCarbonyl is not reduced by sodium borohydride.
LiAlH₄, BH₃HarshLowAmide is reduced to the corresponding amine (piperazine).
Peptide Coupling HBTU, HCTU, HATU, DICMildHighCompatible with all common peptide coupling reagents.[7][8]
Experimental Protocols
Protocol 1: Assessing Stability to Acidic Cleavage Cocktail

This protocol provides a method to quantify the stability of an oxopiperazine-containing compound in a standard TFA cleavage cocktail.

1. Materials & Reagents:

  • Oxopiperazine-containing compound of interest.

  • TFA Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Quenching Solution: 1:1 Acetonitrile/Water with 0.1% Formic Acid.

  • HPLC or LC-MS system with a C18 column.

2. Procedure:

  • Prepare Stock Solution: Create a ~10 mg/mL stock solution of your compound in a suitable solvent (e.g., DCM or DMF).

  • Time Point Zero (t=0):

    • Take 10 µL of the stock solution.

    • Immediately dilute it into 990 µL of the Quenching Solution. This is your t=0 reference sample.

  • Initiate Stability Test:

    • Add 100 µL of the stock solution to 900 µL of the pre-chilled TFA Cleavage Cocktail.

    • Vortex briefly and start a timer. Let the reaction proceed at room temperature.

  • Collect Time Points:

    • At desired time points (e.g., 1 hour, 2 hours, 4 hours, 24 hours), take a 20 µL aliquot from the reaction mixture.

    • Immediately quench it by diluting into 980 µL of the Quenching Solution.

  • Analysis:

    • Analyze all time point samples, including the t=0 reference, by LC-MS or HPLC.

    • Integrate the peak area of the parent compound in each sample.

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • % Remaining = (Peak Area at t=x / Peak Area at t=0) * 100

    • A loss of >5-10% of the parent compound may indicate a stability issue that requires optimization (e.g., shorter cleavage time).

Potential Degradation Pathway

The primary degradation pathway of concern for the 2-oxopiperazine ring is hydrolysis of the endocyclic amide bond.

Caption: Primary hydrolytic degradation pathway for the 2-oxopiperazine ring.

References
  • Arora, P. S. (2011). Oxopiperazine Helix Mimetics. In Peptidomimetics in Organic and Medicinal Chemistry. Wiley-VCH.
  • Suwal, S., & Kodadek, T. (2013). Synthesis of libraries of peptidomimetic compounds containing a 2-oxopiperazine unit in the main chain. Organic & Biomolecular Chemistry, 11(13), 2088-2092. [Link]

  • Jedhe, G., & Arora, P. S. (n.d.). Fully Automated Synthesis of Oxopiperazine Helix Mimetics on Prelude® X. Gyros Protein Technologies. [Link]

  • Roy, A., et al. (2016). Oligooxopiperazines as Nonpeptidic α-Helix Mimetics. ResearchGate. [Link]

  • Suwal, S., & Kodadek, T. (2013). Synthesis of libraries of peptidomimetic compounds containing a 2-oxopiperazine unit in the main chain. PubMed. [Link]

  • Medvedeva, S. M., et al. (2016). The Synthesis of Novel Annelated 2-Oxopiperazines. American Journal of Chemistry, 6(2), 31-34. [Link]

  • Che, Y., et al. (2014). Rational Design of Topographical Helix Mimics as Potent Inhibitors of Protein–Protein Interactions. Journal of the American Chemical Society, 136(24), 8798-8809. [Link]

  • Mohamed, N., & Al-Ghorbani, M. (2015). Derivatized Oxopiperazine Rings from Amino Acids. ResearchGate. [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • CEM Corporation. (n.d.). Unparalleled Solid Phase Peptide Synthesis. [Link]

Sources

Technical Support Center: Functionalization of Methyl 2-(3-oxopiperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of Methyl 2-(3-oxopiperazin-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its chemical modification.

Troubleshooting Guide

This section addresses specific issues that may arise during the functionalization of this compound, providing insights into the root causes and offering detailed protocols for resolution.

Issue 1: Low Yield in N-Alkylation or N-Acylation Reactions

Question: I am experiencing low yields when attempting to functionalize the N4-position of this compound. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in N-functionalization reactions of the piperazinone core are a common challenge. The primary causes often revolve around suboptimal reaction conditions, steric hindrance, and the reactivity of the starting material.

Potential Causes and Solutions:

  • Insufficient Basicity: The secondary amine at the N4 position requires a suitable base to be sufficiently deprotonated for effective nucleophilic attack.

    • Troubleshooting: If using a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) results in low conversion, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The choice of base should be tailored to the specific electrophile being used.

  • Steric Hindrance: Bulky electrophiles or substituents on the piperazinone ring can sterically hinder the approach to the N4-nitrogen.

    • Troubleshooting: If steric hindrance is suspected, consider increasing the reaction temperature to overcome the activation energy barrier. Alternatively, using a less sterically demanding electrophile, if possible for your synthetic route, can improve yields.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates and yields.

    • Troubleshooting: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (ACN) are generally effective for N-alkylation and N-acylation reactions as they can solvate the cation of the base and promote the nucleophilicity of the amine.

  • Reaction Time and Temperature: Incomplete reactions are a frequent cause of low yields.

    • Troubleshooting: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction appears to have stalled, consider increasing the reaction time or temperature.

Optimized Protocol for N-Alkylation:

  • Preparation: To a solution of this compound (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the N4-amine.

  • Electrophile Addition: Add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Issue 2: Formation of Di-substituted Byproducts

Question: During the functionalization of the piperazine ring, I am observing the formation of di-substituted products. How can I improve the selectivity for mono-substitution?

Answer:

The presence of two reactive nitrogen atoms in the piperazine scaffold can lead to the formation of di-substituted byproducts, especially under forcing reaction conditions.[1] Achieving mono-substitution requires careful control of stoichiometry and reaction conditions.

Strategies to Promote Mono-substitution:

  • Stoichiometric Control: Use a slight excess of the piperazine starting material relative to the electrophile. This statistical approach favors the formation of the mono-substituted product. A molar ratio of 1.2:1 (piperazine derivative:electrophile) is a good starting point.

  • Protecting Group Strategy: The most robust method to ensure mono-substitution is to use a protecting group on one of the nitrogen atoms.[2][3] The tert-butyloxycarbonyl (Boc) group is a common choice for protecting amines.

    • Rationale: The Boc group can be selectively introduced onto one of the nitrogens, allowing for the functionalization of the other. Subsequent removal of the Boc group under acidic conditions regenerates the free amine for further modification if desired.

  • Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity by favoring the kinetic product over the thermodynamic di-substituted product.

Diagram: Logic for Improving Mono-substitution Selectivity

G start Di-substitution Observed strategy1 Adjust Stoichiometry (Excess Piperazine) start->strategy1 strategy2 Employ Protecting Group (e.g., Boc) start->strategy2 strategy3 Lower Reaction Temperature start->strategy3 outcome Increased Mono-substitution strategy1->outcome strategy2->outcome strategy3->outcome

Caption: Strategies to enhance mono-substitution.

Issue 3: Epimerization at the C2 Position

Question: I am observing epimerization at the chiral center adjacent to the ester group (C2 position) during my functionalization reaction, leading to a diastereomeric mixture. What causes this and how can it be prevented?

Answer:

Epimerization at the α-carbon to a carbonyl group is a known side reaction that can occur under basic or acidic conditions.[4] The acidic proton at the C2 position can be abstracted to form an enolate intermediate, which is planar and achiral. Subsequent reprotonation can occur from either face, leading to a mixture of epimers.[5]

Factors Influencing Epimerization:

  • Base Strength: Strong bases can readily deprotonate the α-carbon, promoting enolate formation and subsequent epimerization.[5]

  • Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for enolization.

  • Prolonged Reaction Times: Extended exposure to basic or acidic conditions increases the likelihood of epimerization.

Mitigation Strategies:

StrategyDescriptionRationale
Use of Milder Bases Employ weaker bases such as triethylamine or diisopropylethylamine instead of strong bases like sodium hydride.Reduces the rate of enolate formation.
Lower Reaction Temperature Conduct the reaction at the lowest temperature at which a reasonable reaction rate is observed.Minimizes the thermal energy available for the epimerization process.
Minimize Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed.Limits the exposure of the product to conditions that promote epimerization.
Use of Non-Protic Solvents Solvents like THF or dichloromethane are less likely to participate in proton transfer, which can facilitate epimerization.Reduces the availability of protons for the reprotonation of the enolate intermediate.

Diagram: Epimerization Mechanism

G Start Chiral C2 Center Enolate Planar Enolate Intermediate Start->Enolate Base/Acid End Epimeric Mixture Enolate->End Reprotonation

Caption: Mechanism of C2 epimerization.

Issue 4: Hydrolysis of the Methyl Ester

Question: My final product shows a significant amount of the corresponding carboxylic acid, indicating hydrolysis of the methyl ester. How can I avoid this?

Answer:

Ester hydrolysis is a common side reaction, particularly when using strongly basic or acidic conditions, or when aqueous work-up procedures are not carefully controlled.

Preventative Measures:

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use to minimize the presence of water, which can act as a nucleophile.

  • Choice of Base: If using a base, opt for non-nucleophilic bases. While hydroxide-containing bases (e.g., NaOH, KOH) are strong, they can also directly hydrolyze the ester. Bases like sodium hydride or potassium carbonate are preferable.

  • Controlled Work-up: During the aqueous work-up, it is crucial to maintain a neutral or slightly acidic pH to prevent base-catalyzed hydrolysis. If the reaction was performed under basic conditions, neutralize the mixture carefully with a mild acid (e.g., NH4Cl solution) before extraction.

  • Protecting Group for the Carboxylic Acid: If the synthetic route allows, the ester can be converted to a more robust functional group, such as an amide, or the carboxylic acid can be protected with a group that is stable to the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the relative reactivity of the two nitrogen atoms in this compound?

The N1 nitrogen is part of a lactam (an amide within a cyclic system), and its lone pair of electrons is delocalized into the adjacent carbonyl group. This resonance stabilization makes the N1 nitrogen significantly less nucleophilic than the N4 nitrogen, which behaves as a typical secondary amine. Therefore, functionalization reactions such as alkylation and acylation will preferentially occur at the N4 position.

Q2: Are there any specific safety precautions I should take when working with this compound?

According to available safety data, this compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[6] It may also cause respiratory irritation.[6] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Q3: What are the recommended purification techniques for functionalized derivatives of this compound?

The choice of purification method will depend on the physical properties of the synthesized derivative.

  • Column Chromatography: This is the most common method for purifying piperazine derivatives.[7] Due to the basic nature of the piperazine nitrogen, tailing may be observed on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to improve peak shape and separation.[7]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.

  • Salt Formation: For oily or difficult-to-crystallize basic products, conversion to a salt (e.g., hydrochloride or fumarate) can induce crystallization, allowing for purification by recrystallization.[7] The purified salt can then be neutralized to regenerate the free base.[7]

Q4: Can I perform functionalization on the carbon backbone of the piperazinone ring?

Yes, C-H functionalization of the piperazine ring is possible, though it often requires more specialized reaction conditions, such as those involving photoredox catalysis or directed metalation.[8][9][10] These methods allow for the introduction of substituents at the carbon atoms adjacent to the nitrogen atoms.

References

  • Wagner, P. J. (1976). Chemistry of Excited Triplet Organic Carbonyl Compounds. Topics in Current Chemistry, 66, 1–52.
  • Kawabata, T., Yahiro, K., & Fuji, K. (n.d.). Memory of chirality: enantioselective alkylation reactions at an asymmetric carbon adjacent to a carbonyl group. Journal of the American Chemical Society.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2022). 12.
  • BenchChem. (2025).
  • MacMillan, D. W. C., et al. (2025). Photocatalyzed Epimerization of Quaternary Stereocenters. Journal of the American Chemical Society.
  • Durand, C., & Szostak, M. (2021).
  • Durand, C., & Szostak, M. (2025). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC.
  • Vulcanchem. (n.d.). Methyl [1-(4-ethoxybenzyl)
  • Bouvier, B. (n.d.).
  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme.
  • Wikipedia. (n.d.). Protecting group.
  • Google Patents. (n.d.).
  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
  • O'Brien, P., et al. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
  • (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. NIH.
  • (2022).
  • TCI Chemicals. (n.d.). Protecting Agents.
  • Encyclopedia MDPI. (n.d.).
  • (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • (2021). Maytansinol Derivatives: Side Reactions as a Chance for New Tubulin Binders.
  • AIR Unimi. (n.d.). Maytansinol Derivatives: Side Reactions as a Chance for New Tubulin Binders.
  • (n.d.). Protonation of the β-lactam nitrogen is the trigger event in the catalytic action of class A β-lactamases. PMC.
  • (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • PubChem. (n.d.). Methyl 2-(3-oxopiperazin-2-yl)
  • Beilstein Journals. (n.d.).
  • ResearchGate. (n.d.). Deprotection of lactam nitrogen with ammonia-free Birch reduction. Reagents and reaction conditions.
  • (n.d.).
  • Holland-Frei Cancer Medicine. (n.d.).
  • ResearchGate. (n.d.).
  • (n.d.). Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)
  • ResearchGate. (2019).
  • (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central.
  • (2023). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity.
  • MDPI. (2023).
  • Sigma-Aldrich. (n.d.). Methyl (3-oxopiperazin-2-yl)
  • (n.d.). Ethyl 2-[4-(4-methoxybenzyl)
  • ResearchGate. (2025).

Sources

Technical Support Center: Optimization of Coupling Conditions for Methyl 2-(3-oxopiperazin-1-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 2-(3-oxopiperazin-1-YL)acetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing the N-alkylation reaction required to produce this key chemical intermediate. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a framework for systematic optimization.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound.

Q1: What is the primary reaction for synthesizing this compound?

The synthesis is achieved via a nucleophilic substitution reaction, specifically the N-alkylation of the 2-oxopiperazine core. In this reaction, the nitrogen atom of the piperazinone ring acts as a nucleophile, attacking an electrophilic alkylating agent such as methyl bromoacetate or methyl chloroacetate. A base is required to deprotonate the nitrogen, enhancing its nucleophilicity.

Diagram: Core N-Alkylation Reaction

Caption: N-alkylation of 2-oxopiperazine with methyl haloacetate.

Q2: Which nitrogen on the 2-oxopiperazine ring is the target for alkylation, and what challenges does this present?

The 2-oxopiperazine ring has two distinct nitrogen atoms:

  • N1: An amide nitrogen, adjacent to the carbonyl group.

  • N4: An amine nitrogen, distal to the carbonyl group.

The target product, Methyl 2-(3-oxopiperazin-1-YL )acetate, requires alkylation at the N1 position. The primary challenge is achieving regioselectivity. The N4 amine is inherently more nucleophilic than the N1 amide. However, the N-H proton at N1 is more acidic due to the electron-withdrawing effect of the adjacent carbonyl group. This dichotomy is the central challenge of the optimization: reaction conditions must favor the deprotonation and subsequent alkylation of the less nucleophilic N1 position over the more nucleopoliphic N4 position.

Q3: What are the most common side reactions to be aware of?

Several side reactions can reduce the yield and purity of the desired product:

  • N4-Alkylation: Due to the higher intrinsic nucleophilicity of the N4 amine, formation of the isomeric product, Methyl 2-(2-oxopiperazin-4-YL)acetate, is a common problem.

  • Di-alkylation: If the N4-alkylated product forms, its remaining N1-H can be deprotonated and react with another molecule of the alkylating agent. This is less common if N1 alkylation is achieved first, as the resulting tertiary amine at N1 is less reactive.

  • O-Alkylation: The enolate form of the amide can undergo alkylation on the oxygen atom, though this is generally less favorable than N-alkylation.

  • Ester Hydrolysis: The methyl ester of the product or reactant can be hydrolyzed to the corresponding carboxylic acid if conditions are not anhydrous or if a strong aqueous base is used during workup.

Troubleshooting and Optimization Guide

This section provides a problem-oriented approach to refining your reaction conditions.

Problem 1: Low or No Yield of the Desired N1-Alkylated Product

A low yield often points to issues with base selection, the reactivity of the alkylating agent, or reagent solubility.

The choice of base directly controls which nitrogen is deprotonated.

  • Weak Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These bases may not be strong enough to efficiently deprotonate the N1 amide proton. Their use can lead to low conversion or preferential reaction at the more nucleophilic N4 position, resulting in the wrong isomer.

  • Strong Bases (e.g., NaH, KHMDS, n-BuLi): Strong, non-nucleophilic bases are typically required to completely deprotonate the N1 amide. Sodium hydride (NaH) is a common and effective choice. It irreversibly deprotonates the N1 position, forming the sodium salt of the amide (an "amidate"), which is a potent nucleophile, and hydrogen gas.

BasepKa of Conjugate AcidTypical SolventComments
K₂CO₃~10.3DMF, AcetonitrileOften insufficient for N1 deprotonation; may promote N4 alkylation.
Cs₂CO₃~10.3DMF, AcetonitrileMore soluble than K₂CO₃, but may still lack the strength for efficient N1 reaction.[1]
NaH~36DMF, THFRecommended starting point. Highly effective for deprotonating amides. Requires anhydrous conditions.
KHMDS~37THFVery strong, non-nucleophilic base. Good alternative to NaH.

Actionable Advice: Start your optimization using sodium hydride (NaH) in an anhydrous solvent like DMF or THF. Add the 2-oxopiperazine to a suspension of NaH and allow it to stir for 30-60 minutes at 0 °C to room temperature to ensure complete deprotonation before adding the alkylating agent.

The leaving group on the methyl acetate moiety impacts reaction rate.

  • Reactivity Order: I > Br > Cl.

  • Methyl Bromoacetate: A good balance of reactivity and stability. It is generally more reactive than the chloro-analogue.[2]

  • Methyl Chloroacetate: Less expensive but may require harsher conditions (higher temperature or longer reaction times).

  • Finkelstein Reaction: If using methyl chloroacetate, the addition of a catalytic amount (0.1 eq) of sodium iodide (NaI) or potassium iodide (KI) can significantly improve the reaction rate. The iodide in-situ converts the alkyl chloride to the more reactive alkyl iodide.[3]

Actionable Advice: Use methyl bromoacetate for initial trials. If cost is a concern and methyl chloroacetate is used, add 10 mol% of KI to accelerate the reaction.[3]

Problem 2: Predominant Formation of the N4-Alkylated Isomer

This is the most common regioselectivity issue. It indicates that the reaction conditions favor the intrinsic nucleophilicity of N4 over the base-activated nucleophilicity of N1.

As discussed, if the base is not strong enough to deprotonate N1, the free N4 amine will be the primary reacting species.

Actionable Advice:

  • Switch to a Stronger Base: Move from K₂CO₃ or other weak bases to NaH.

  • Confirm Deprotonation: Ensure the deprotonation step is complete before adding the alkylating agent. After adding the piperazinone to NaH, the cessation of hydrogen gas evolution is a good visual indicator.

  • Temperature Control: Perform the deprotonation at 0 °C and then allow the reaction to slowly warm to room temperature. Add the alkylating agent at 0 °C to control the initial rate of reaction.

If optimizing conditions fails to provide the desired selectivity, a protection-alkylation-deprotection sequence is a robust, albeit longer, alternative.

  • Protect N4: Selectively protect the N4 amine using a protecting group such as tert-butyloxycarbonyl (Boc). This is typically done using di-tert-butyl dicarbonate (Boc₂O).[4] The mono-Boc protected piperazinone is readily prepared and purified.[4]

  • Alkylate N1: With N4 blocked, the alkylation can only occur at the N1 position. The standard NaH/DMF conditions can be used.

  • Deprotect N4: Remove the Boc group using an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

Diagram: N4-Protection Workflow

G start 2-Oxopiperazine protect Protect N4 with Boc₂O start->protect Step 1 alkylate Alkylate N1 (NaH, Methyl Bromoacetate) protect->alkylate Step 2 deprotect Deprotect N4 (TFA/DCM) alkylate->deprotect Step 3 product Final Product (N1-Alkylated) deprotect->product

Caption: A robust three-step synthesis via N4-protection.

Problem 3: Product Contains Impurities or is Unstable

Impurities can arise from side reactions or degradation during workup and purification.

Actionable Advice:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous.

  • Non-Aqueous Workup: Quench the reaction by carefully adding saturated ammonium chloride (NH₄Cl) solution at 0 °C instead of water or acidic/basic solutions.

  • Avoid Strong Bases in Workup: Do not use NaOH or KOH solutions during extraction, as this will saponify the ester. Use a mild base like saturated sodium bicarbonate (NaHCO₃) if necessary.

The product and the N4-isomer can have similar polarities, making chromatographic separation difficult.

Actionable Advice:

  • Optimize Chromatography: Use a high-performance silica gel and test various solvent systems. A gradient elution from a non-polar solvent (e.g., Hexanes/Ethyl Acetate) to a more polar system (e.g., Dichloromethane/Methanol) may be required.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane) can be a highly effective method for removing isomeric impurities.

Experimental Protocols
Protocol 1: Recommended Starting Procedure for N1-Alkylation

This protocol uses a strong base to favor the desired regioselectivity.

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

  • Solvent Addition: Wash the NaH with anhydrous hexane (3x) to remove the mineral oil. Decant the hexane carefully under nitrogen. Add anhydrous DMF to the flask to achieve a final concentration of ~0.5 M with respect to the starting material.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Add 2-oxopiperazine (1.0 eq) portion-wise over 15 minutes.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Cessation of bubbling should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add methyl bromoacetate (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Troubleshooting Decision Tree

This diagram provides a logical path for addressing common issues.

G cluster_outcomes Initial Outcome cluster_solutions_yield Troubleshooting Low Yield cluster_solutions_isomer Troubleshooting Isomer Formation start Reaction Complete. Analyze Crude Product (LCMS/NMR) low_yield Low Yield / No Reaction start->low_yield wrong_isomer Wrong Isomer (N4-Alkylation) start->wrong_isomer good_result High Yield of N1-Product start->good_result check_base Is base strong enough? (e.g., NaH) low_yield->check_base confirm_deprot Ensure complete N1 deprotonation before adding alkylating agent wrong_isomer->confirm_deprot purify Proceed to Purification good_result->purify check_reagent Is alkylating agent reactive? (Use Bromo > Chloro) check_base->check_reagent Yes add_ki Add catalytic KI with alkyl chloride check_reagent->add_ki Using Chloro lower_temp Lower reaction temperature (e.g., add alkylating agent at -20°C) confirm_deprot->lower_temp Still an issue protect_n4 Use N4-Boc protection strategy lower_temp->protect_n4 Still an issue

Caption: A decision tree for troubleshooting common synthesis problems.

References
  • VulcanChem Advanced Research. Methyl [1-(4-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate.5

  • S. F. M. Ali, et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Link

  • BenchChem (2025). Preventing di-substitution in piperazine N-alkylation reactions.Link

  • Aapptec Peptides. Coupling Reagents.Link

  • Medvedeva, S. M., et al.The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. David Publishing.
  • Bouvier, B. (2015).The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Elsevier B.V.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.Link

  • RSC Publishing (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation.Link

  • FINETECH INDUSTRY LIMITED. this compound | CAS: 1039843-84-9.Link

  • PubChem. Methyl 2-(3-oxopiperazin-2-yl)acetate.Link

  • CymitQuimica. Methyl 2-(3-oxopiperazin-2-yl)acetate.Link

  • Bachem (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • Rasayan Journal of Chemistry (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][5][6] OXAZIN-4-YL) ACETATE DERIV.Link

  • ResearchGate (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?Link

  • BenchChem (2025).
  • Reddit r/chemistry (2016). Help with N-Alkylation gone wrong.Link

  • MDPI (2021). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles.Link

  • National Institutes of Health.Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)
  • Google Patents. WO2017016530A1 - A method for preparing methyl (z)-3-[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl] amino]phenyl]amino]phenylmethylene)-oxindole-6-carboxylate (intedanib, nintedanib).Link

  • ResearchGate (2018).Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity.
  • MDPI (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity.Link

Sources

Technical Support Center: Navigating the Challenges in Large-Scale Piperazinone Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of piperazinone intermediates. Piperazinones are a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1] However, transitioning their synthesis from the laboratory bench to a large-scale industrial setting is fraught with challenges. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during these critical scale-up operations. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the robustness and reproducibility of your synthetic routes.

Section 1: Frequently Asked Questions (FAQs)

Q1: My piperazinone synthesis suffers from consistently low yields upon scale-up. What are the likely culprits?

Low yields during the large-scale synthesis of piperazinones can often be attributed to a combination of factors that are less pronounced at the bench scale.[2] Key areas to investigate include:

  • Incomplete Cyclization: The ring-closing step to form the piperazinone core is often the most critical. On a larger scale, inefficient heat transfer can lead to localized temperature gradients within the reactor, resulting in incomplete conversion.[2]

  • Side Reactions: The formation of byproducts can become more significant at scale. A common side reaction is the formation of diketopiperazines from dipeptide precursors, which competes with the desired cyclization.[2]

  • Epimerization: For chiral piperazinones, the loss of stereochemical integrity through epimerization at chiral centers can lead to a mixture of diastereomers, complicating purification and reducing the yield of the desired product.[2] The choice of base and reaction temperature are critical parameters to control this.

  • Purification Losses: Piperazinone intermediates can be challenging to purify, especially at a larger scale.[2] Reliance on chromatographic methods can lead to significant material loss.[2]

Q2: What are the most common synthetic routes to piperazinone intermediates, and what are their scale-up advantages and disadvantages?

Several synthetic strategies are employed for constructing the piperazinone core, each with its own set of considerations for industrial application.

Synthetic RouteDescriptionAdvantages for Scale-UpDisadvantages for Scale-Up
Reductive Amination A two-step, often one-pot, process involving the formation of an imine or iminium ion from an amine and a carbonyl compound, followed by reduction.[3] This is a versatile method for N-alkylation of piperazines.[3]High atom economy, often proceeds under mild conditions, and a wide range of starting materials are commercially available.[3][4]The imine/iminium ion intermediate can be unstable, and careful control of stoichiometry is needed to avoid over-alkylation.[5]
Aza-Michael Addition The nucleophilic addition of an amine to an electron-deficient alkene or alkyne.[6][7] This is a powerful C-N bond-forming reaction.Can be performed under mild conditions and is often highly regioselective.The reaction can be slow, and careful selection of the Michael acceptor is necessary to avoid side reactions.[6] For piperazine, preventing disubstitution can be a challenge.
Cyclization of Diamine Precursors Involves the ring closure of a linear diamine derivative, often with an activated carboxylic acid or ester.A straightforward and widely used method.Can require harsh reaction conditions (e.g., high temperatures) which may lead to side reactions or racemization.[2]
Palladium-Catalyzed Buchwald-Hartwig Coupling A cross-coupling reaction to form C-N bonds, particularly for N-arylpiperazinones.[8]High functional group tolerance and can be used to construct complex molecules.The palladium catalyst can be expensive, and removal of residual metal from the final product is a critical concern in pharmaceutical synthesis.
Q3: How can I effectively control the formation of N,N'-disubstituted piperazine byproducts?

The symmetrical nature of the piperazine ring presents a challenge in achieving selective monosubstitution.[9] Several strategies can be employed to mitigate the formation of disubstituted byproducts:

  • Use of a Large Excess of Piperazine: While not always atom-economical, using a significant excess of piperazine can statistically favor monosubstitution.[8] However, this necessitates an efficient method for removing the unreacted piperazine downstream.[10]

  • Orthogonal Protecting Groups: This is a highly effective strategy that involves protecting one of the piperazine nitrogens with a group that can be selectively removed under conditions that do not affect other functional groups in the molecule.[9] Common orthogonal protecting groups include Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl).[9]

  • Protonation: In some cases, the protonation of one nitrogen atom can be used as a simple and effective "protecting group" to prevent disubstitution.[11]

Section 2: Troubleshooting Guides

Troubleshooting Low Yields in Piperazinone Synthesis

This workflow provides a systematic approach to diagnosing and resolving low-yield issues in your large-scale piperazinone synthesis.

Caption: Troubleshooting workflow for low yields.

Q&A: Addressing Specific Issues in Low-Yield Scenarios

Q: My LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times. What should I do?

A: This indicates an incomplete reaction. Consider the following:

  • Temperature: Ensure the internal temperature of the reactor is reaching and maintaining the optimal temperature for the reaction. Use a calibrated temperature probe placed directly in the reaction mixture.

  • Catalyst/Reagent Activity: If using a catalyst, its activity may be diminished on a larger scale. Consider increasing the catalyst loading or using a more active catalyst. For reagents, ensure they are of sufficient purity and have not degraded.

  • Mixing: Inadequate mixing can lead to poor mass transfer and localized "cold spots" in the reactor. Ensure the agitator speed and design are appropriate for the scale and viscosity of the reaction mixture.

Q: I've identified a major side product that appears to be a dimer of my desired piperazinone. How can I suppress its formation?

A: Dimer formation often arises from intermolecular reactions competing with the desired intramolecular cyclization. To favor the intramolecular pathway:

  • High Dilution: Running the reaction at a lower concentration can reduce the probability of intermolecular collisions. However, this may not be economically viable on a large scale.

  • Slow Addition: Adding the linear precursor slowly to the hot reaction mixture can maintain a low instantaneous concentration, favoring cyclization.

Troubleshooting Purification of Piperazinone Intermediates

Purification is a major hurdle in scaling up piperazinone synthesis.[2] This guide addresses common purification challenges.

Sources

Technical Support Center: Analytical Methods for Characterizing Methyl 2-(3-oxopiperazin-1-YL)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of Methyl 2-(3-oxopiperazin-1-YL)acetate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of their analysis. The structural integrity and purity of these compounds are paramount for their intended applications, making robust analytical characterization a critical step in the research and development process.[1]

This resource is structured to address common challenges encountered during experimental workflows, offering practical solutions grounded in established scientific principles. We will delve into the nuances of various analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Troubleshooting & FAQs

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[2] However, spectra of piperazine derivatives can sometimes be complex due to conformational isomers and restricted bond rotation.[3][4]

Troubleshooting Guide

Question: My ¹H NMR spectrum shows broad or multiple signals for the piperazine ring protons, making interpretation difficult. What could be the cause and how can I resolve this?

Answer: This is a common observation for N-substituted piperazines and is often attributable to two phenomena:

  • Slow Ring Inversion: The piperazine ring can exist in different chair or boat conformations. If the interconversion between these conformers is slow on the NMR timescale, separate signals for each conformer will be observed, leading to a more complex spectrum.[3]

  • Restricted Amide Bond Rotation: The partial double bond character of the amide bond within the 3-oxopiperazine ring can restrict rotation.[3] This can lead to the presence of rotational isomers (rotamers), which will also give rise to distinct sets of signals.[3][5]

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the most effective way to diagnose this issue.[3][5]

    • Heating the sample will increase the rate of conformational exchange and bond rotation. If the broad signals sharpen or coalesce into fewer signals at higher temperatures, this confirms the presence of dynamic exchange processes.[3]

    • Cooling the sample can slow down the exchange even further, sometimes allowing for the resolution of individual conformers.

  • Solvent Effects: The choice of deuterated solvent can influence conformational equilibria and the rate of exchange.[5] Acquiring spectra in different solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) may help to resolve overlapping signals or simplify the spectrum.

Question: I am struggling to assign the chemical shifts for the protons and carbons of the this compound core. Are there any expected ranges?

Answer: While the exact chemical shifts will depend on the specific derivative and solvent, here are some typical ranges based on related structures:

Atom Typical ¹H NMR Chemical Shift (ppm) Typical ¹³C NMR Chemical Shift (ppm)
Methyl Ester (CH₃)~3.7 (singlet)[6]~52
Methylene of Acetate (CH₂)~4.0-4.5[6]~59
Piperazinone Ring Protons2.8 - 4.1[2]42 - 50[3][7]
Piperazinone Carbonyl (C=O)-~165 - 167[2][6]
Acetate Carbonyl (C=O)-~170[6]

Note: These are approximate values and can be influenced by substituents. For unambiguous assignment, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Experimental Protocol: ¹H and ¹³C NMR Analysis

A standard protocol for obtaining high-quality NMR spectra of these derivatives is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[2][8]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass the expected range of proton signals (typically 0-12 ppm).

    • Use a standard single-pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance signal intensity.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[2]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the internal standard.[2]

II. Mass Spectrometry (MS): Troubleshooting & FAQs

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Troubleshooting Guide

Question: I am not observing the expected molecular ion peak ([M+H]⁺) in my ESI-MS spectrum. What could be the issue?

Answer: Several factors can contribute to the absence or low intensity of the molecular ion peak:

  • In-source Fragmentation: The compound may be fragmenting in the ion source before it can be detected. This can be due to excessive cone voltage or source temperature.

    • Solution: Gradually decrease the cone voltage and source temperature to find optimal conditions that promote ionization without causing fragmentation.

  • Poor Ionization Efficiency: The compound may not be ionizing efficiently under the chosen conditions.

    • Solution:

      • Ensure the mobile phase is compatible with ESI. The addition of a small amount of formic acid or acetic acid for positive ion mode, or ammonium hydroxide for negative ion mode, can improve ionization.

      • Try a different ionization technique if available, such as Atmospheric Pressure Chemical Ionization (APCI).

  • Sample Purity: The presence of impurities can suppress the ionization of the target analyte.

    • Solution: Ensure the sample is of high purity, as confirmed by other techniques like HPLC.

Question: What are the expected fragmentation patterns for this compound derivatives in tandem MS (MS/MS)?

Answer: The fragmentation of piperazine-containing compounds is often characterized by cleavage of the C-N bonds within the piperazine ring and the bonds connecting the ring to its substituents.[9] For this compound derivatives, characteristic fragmentation pathways may include:

  • Cleavage of the piperazine ring: This can lead to the formation of various smaller charged fragments. Common fragments for phenylpiperazines include m/z 119, 70, and 56.[9]

  • Loss of the methyl acetate group: This would result in a fragment ion corresponding to the protonated piperazinone core.

  • Cleavage at the N-substituent: The bond between the piperazine nitrogen and its substituent is often labile.

The exact fragmentation pattern will be highly dependent on the nature of the substituents on the piperazine ring.

Visualization of a Typical MS/MS Workflow

MSMS_Workflow cluster_LC HPLC System cluster_MS Mass Spectrometer LC_Separation LC Separation Ion_Source Ion Source (ESI) LC_Separation->Ion_Source MS1 MS1: Precursor Ion Selection Ion_Source->MS1 Collision_Cell Collision Cell (CID) MS1->Collision_Cell Isolation MS2 MS2: Fragment Ion Detection Collision_Cell->MS2 Fragmentation Data_Analysis Data Analysis & Structural Elucidation MS2->Data_Analysis Sample Sample Sample->LC_Separation

Caption: A typical LC-MS/MS workflow for structural elucidation.

III. High-Performance Liquid Chromatography (HPLC): Troubleshooting & FAQs

HPLC is essential for assessing the purity of this compound derivatives and for separating them from starting materials, byproducts, and degradants.

Troubleshooting Guide

Question: My compound is not retained on a standard C18 reversed-phase column and elutes at the void volume. What should I do?

Answer: this compound and its derivatives can be quite polar, leading to poor retention on traditional reversed-phase columns.[10][11] This is a common challenge with polar compounds.[12][13]

Troubleshooting Steps:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes and are more stable in highly aqueous mobile phases.[13][14]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of very polar compounds.[1][13][14] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

  • Aqueous Normal Phase (ANP) Chromatography: This technique can offer both reversed-phase and normal-phase retention mechanisms, providing versatility for polar compound analysis.[13]

  • Modify the Mobile Phase:

    • Increase the aqueous content: For reversed-phase, use a mobile phase with a higher percentage of water. However, be aware that some C18 columns can undergo "phase collapse" in highly aqueous conditions.[15]

    • Use an ion-pairing reagent: This can improve the retention of charged analytes, but may not be compatible with MS detection.

Question: I am observing poor peak shape (e.g., tailing or fronting). What are the likely causes?

Answer: Poor peak shape can result from several factors:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica support can interact with basic nitrogen atoms in the piperazine ring, causing peak tailing.

    • Solution: Use a base-deactivated column or add a small amount of a competing base, like triethylamine, to the mobile phase.

  • Sample Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.

Logical Flow for HPLC Method Development

HPLC_Method_Dev Start Start: Define Analytical Goal Column_Selection Column Selection C18 Polar-Embedded HILIC Start->Column_Selection Mobile_Phase Mobile Phase Selection Aqueous/Organic Ratio Buffer pH Column_Selection->Mobile_Phase Detection Detection Method UV-Vis MS Mobile_Phase->Detection Optimization Optimization Gradient Profile Flow Rate Temperature Detection->Optimization Validation Method Validation Optimization->Validation

Caption: A logical workflow for developing a robust HPLC method.

IV. Elemental Analysis: Troubleshooting & FAQs

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample, which is a fundamental measure of purity.

Troubleshooting Guide

Question: My experimental elemental analysis values deviate from the calculated values by more than the acceptable error (typically ±0.4%). What are the common reasons for this?

Answer: Discrepancies in elemental analysis are often due to the presence of impurities.[16][17]

  • Residual Solvents: Even small amounts of residual solvent from the synthesis or purification process can significantly affect the elemental composition.[17]

    • Solution: Ensure the sample is thoroughly dried under high vacuum for an extended period. ¹H NMR can be used to check for the presence of residual solvents.

  • Hygroscopic Nature of the Sample: Piperazine derivatives can be hygroscopic, meaning they readily absorb moisture from the atmosphere.

    • Solution: Dry the sample rigorously before analysis and handle it in a dry environment (e.g., a glove box) if necessary.

  • Inorganic Impurities: The presence of inorganic salts (e.g., from buffers or reagents) can also lead to inaccurate results.

    • Solution: Ensure the final purification steps effectively remove all inorganic materials.

Question: The nitrogen content is consistently lower than expected. Is there a specific reason for this?

Answer: While the reasons mentioned above are the most common, incomplete combustion of nitrogen-rich compounds can sometimes occur.

  • Solution: Ensure the elemental analyzer is functioning correctly and that the combustion conditions are optimized for nitrogen-containing compounds. This is typically addressed by the instrument operator.

V. Frequently Asked Questions (FAQs)

Q1: What is the first analytical technique I should use when I have synthesized a new this compound derivative?

A1: A combination of ¹H NMR and LC-MS is an excellent starting point. ¹H NMR will provide initial structural confirmation, while LC-MS will give you the molecular weight and an initial assessment of purity.

Q2: How can I confirm the stereochemistry of my compound?

A2: If your derivative has stereocenters, determining the stereochemistry can be challenging. Techniques like X-ray crystallography provide unambiguous proof of the solid-state structure. For solutions, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of protons, which can help in assigning relative stereochemistry. Chiral HPLC can be used to separate enantiomers.

Q3: Are there any specific safety precautions I should take when handling these compounds?

A3: As with any chemical, it is important to consult the Safety Data Sheet (SDS) for the specific compound. In general, handle these compounds in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

References

  • Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2211-2223. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Available from: [Link]

  • Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar. Available from: [Link]

  • Taylor & Francis Online. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available from: [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 39-48. Available from: [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 41969-41980. Available from: [Link]

  • Steinberg, J., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(1), 193. Available from: [Link]

  • Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 469-477. Available from: [Link]

  • Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2536-2546. Available from: [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Available from: [Link]

  • PubMed. (2009). Fragmentation of Deprotonated Cyclic Dipeptides by Electrospray Ionization Mass Spectrometry. Available from: [Link]

  • PubMed. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Mass Spectrometric Analysis of Cyclic Peptides. Available from: [Link]

  • ResearchGate. (n.d.). Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). Available from: [Link]

  • ResearchGate. (n.d.). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. Available from: [Link]

  • Fused-Core. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Available from: [Link]

  • PubChem. (n.d.). Methyl 2-(3-oxopiperazin-2-yl)acetate. Available from: [Link]

  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

  • LCGC International. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available from: [Link]

  • University of Technology, Iraq. (n.d.). Element analysis. Available from: [Link]

  • ResearchGate. (n.d.). The numbering system used in piperine derivatives for 1 H and 13 C NMR analysis. Available from: [Link]

  • ResearchGate. (2008). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Available from: [Link]

  • PubMed. (2009). Discrimination of cyclic peptide diastereomers by electrospray ionization tandem mass spectrometry. Available from: [Link]

  • GlobalSpec. (n.d.). Section 18: ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS. Available from: [Link]

  • Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available from: [Link]

  • Elementar. (n.d.). EA Troubleshooting. Available from: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available from: [Link]

  • Wiley Online Library. (1979). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Supplemental Information. Available from: [Link]

  • University of California, Irvine. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Available from: [Link]

  • Geis, W., & Weigand, W. (2021). Elemental analysis: an important purity control but prone to manipulations. Dalton Transactions, 50(46), 16991-16993. Available from: [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Guide for Piperazine C-H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperazine C-H functionalization. The piperazine motif is a cornerstone in medicinal chemistry, ranking as one of the most prevalent nitrogen heterocycles in FDA-approved drugs.[1][2][3] However, the direct functionalization of its C-H bonds presents unique challenges due to the presence of two Lewis-basic nitrogen atoms, which can lead to side reactions or catalyst inhibition.[1][4][5] This guide provides in-depth, field-proven insights to help you navigate and troubleshoot common issues encountered during your experiments.

Section 1: Low Reaction Yield or Stalled Reactions

Low product yield is one of the most common frustrations in synthetic chemistry. In the context of piperazine C-H functionalization, this can stem from a variety of factors, from catalyst deactivation to suboptimal reaction conditions.

FAQ 1: My photoredox-catalyzed C-H arylation of N-Boc piperazine is giving low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in photoredox-catalyzed C-H arylations of N-Boc piperazine often point to issues with the catalytic cycle. The mechanism typically involves a single-electron transfer (SET) from the photocatalyst to the piperazine, generating an α-amino radical that couples with the aryl partner.[4][5]

Troubleshooting Steps & Scientific Rationale:

  • Catalyst Choice and Integrity:

    • Rationale: The choice of photocatalyst is critical. Iridium complexes like Ir(ppy)₃ are commonly used and have proven effective.[4][5] However, catalyst degradation or the use of a less suitable catalyst can halt the reaction.

    • Actionable Advice:

      • Ensure the purity of your photocatalyst. If it's old or has been improperly stored, consider purifying it or using a fresh batch.

      • If using Ir(ppy)₃, ensure your reaction setup is rigorously degassed, as oxygen can quench the excited state of the catalyst.

      • Consider screening other photocatalysts, such as other iridium complexes or organic dyes, as the optimal catalyst can be substrate-dependent.[2]

  • Solvent and Temperature Effects:

    • Rationale: The solvent plays a crucial role in solubility and can influence the efficiency of the catalytic cycle. For instance, in some copper-catalyzed reactions, switching from a 4:1 mixture of CH₂Cl₂/HFIP to 4:1 HFIP/CH₃CN has been shown to improve yields.[4][5][6]

    • Actionable Advice:

      • Screen a range of aprotic solvents like acetonitrile, DMF, or DMSO.

      • While many photoredox reactions are run at room temperature, a modest increase in temperature (e.g., to 40-50 °C) can sometimes improve reaction rates and yields, provided your substrates and catalyst are stable at those temperatures.

  • Base and Additives:

    • Rationale: A base is often required to facilitate the deprotonation of the piperazine C-H bond to form the α-amino radical.[4][5] The choice and stoichiometry of the base are critical.

    • Actionable Advice:

      • If using a weak base like NaOAc, ensure it is anhydrous.

      • Screen other bases, both organic (e.g., DBU, DIPEA) and inorganic (e.g., K₂CO₃, Cs₂CO₃). The pKa of the base should be carefully considered in relation to the substrate.

Troubleshooting Workflow for Low Yield

start Low Yield in Photoredox C-H Arylation catalyst Check Photocatalyst (Purity, Activity) start->catalyst solvent Optimize Solvent and Temperature catalyst->solvent Catalyst OK? fail Consult Further Literature catalyst->fail Catalyst Degraded? base Screen Different Bases solvent->base No Improvement? success Improved Yield solvent->success Yield Improved reagents Verify Reagent Purity and Stoichiometry base->reagents Still Low Yield? base->success Yield Improved reagents->success Problem Identified reagents->fail Persistent Issue

Caption: Troubleshooting workflow for low yield.

FAQ 2: My transition-metal-catalyzed C-H functionalization is sluggish. Could the piperazine itself be the problem?

Answer:

Yes, the inherent properties of the piperazine ring can present challenges for transition-metal catalysis. The presence of a second nitrogen atom can lead to catalyst inhibition or undesired side reactions, which is why methods successful for piperidines or pyrrolidines often fail with piperazines.[1][3][4]

Troubleshooting Steps & Scientific Rationale:

  • Catalyst Inhibition by the Second Nitrogen:

    • Rationale: The lone pair on the second nitrogen can coordinate to the metal center, leading to catalyst deactivation or the formation of unreactive complexes.

    • Actionable Advice:

      • Protecting Groups: Employing a sterically bulky or electron-withdrawing protecting group on the distal nitrogen can mitigate this issue. The Boc group is a common choice.[3]

      • Ligand Choice: The choice of ligand is critical. A ligand that is a strong enough binder to the metal to prevent displacement by the second piperazine nitrogen, yet allows for the desired catalytic activity, is required. Screening a library of ligands is often necessary.

  • Substrate-Specific Issues:

    • Rationale: The electronic nature of the substituents on the piperazine nitrogen(s) can significantly impact the reactivity of the C-H bonds. Electron-withdrawing groups can make C-H activation more difficult.

    • Actionable Advice:

      • If you have an electron-withdrawing group on the nitrogen proximal to the C-H bond you wish to functionalize, you may need to switch to a more reactive catalytic system or consider a different synthetic strategy.

Quantitative Data Summary: Impact of Protecting Groups

Protecting GroupRelative Reactivity (Qualitative)Common Deprotection Conditions
BocHighTFA, HCl in Dioxane
CbzModerateH₂, Pd/C
ArylVaries (electron-donating groups increase reactivity)Not typically removed
AlkylVariesNot typically removed

Section 2: Poor Regioselectivity

Achieving the desired regioselectivity in piperazine C-H functionalization can be challenging, especially with unsymmetrically substituted piperazines.

FAQ 3: I am getting a mixture of C2 and C3 functionalized products. How can I improve the regioselectivity?

Answer:

Controlling regioselectivity in piperazine C-H functionalization is a significant challenge. The relative acidity and steric accessibility of the C-H bonds at different positions play a crucial role.

Troubleshooting Steps & Scientific Rationale:

  • Directing Groups:

    • Rationale: Installing a directing group on one of the nitrogen atoms is a powerful strategy to control regioselectivity. The directing group coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond.

    • Actionable Advice:

      • Pyridine-based directing groups have been successfully employed in Rh-catalyzed C-H functionalizations.[3]

      • The choice of directing group will depend on the specific reaction and catalyst system.

  • Steric Hindrance:

    • Rationale: You can leverage steric hindrance to favor functionalization at the less hindered position.

    • Actionable Advice:

      • Introducing a bulky substituent on one of the nitrogens can sterically block the adjacent C-H bonds, directing functionalization to the other side of the ring.

  • Electronic Effects:

    • Rationale: The electronic properties of the substituents on the nitrogen atoms can influence the acidity of the adjacent C-H bonds. Electron-withdrawing groups can increase the acidity of the α-protons.

    • Actionable Advice:

      • Careful selection of N-substituents can be used to tune the electronic properties of the piperazine ring and influence the site of C-H activation.

Regioselectivity Control Logic

start Poor Regioselectivity (Mixture of Isomers) directing_group Introduce a Directing Group start->directing_group sterics Utilize Steric Hindrance directing_group->sterics Not Feasible? success Improved Selectivity directing_group->success Successful electronics Modify Electronic Properties sterics->electronics Still a Mixture? sterics->success Successful electronics->success Successful fail Re-evaluate Synthetic Strategy electronics->fail No Improvement

Caption: Decision-making for improving regioselectivity.

Section 3: Side Reactions and Product Decomposition

Unwanted side reactions can significantly reduce the yield of the desired product and complicate purification.

FAQ 4: I am observing over-oxidation of my piperazine substrate. How can I prevent this?

Answer:

Over-oxidation can be a significant issue, particularly in reactions that proceed through an enamine or iminium ion intermediate.[7]

Troubleshooting Steps & Scientific Rationale:

  • Control of Oxidant Stoichiometry:

    • Rationale: In reactions employing a chemical oxidant, using an excess of the oxidant can lead to further oxidation of the desired product.

    • Actionable Advice:

      • Carefully control the stoichiometry of the oxidant. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.

      • Consider adding the oxidant slowly over the course of the reaction to maintain a low instantaneous concentration.

  • Reaction Time and Temperature:

    • Rationale: Prolonged reaction times or elevated temperatures can promote over-oxidation.

    • Actionable Advice:

      • Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

      • Run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Choice of Catalyst/Oxidant System:

    • Rationale: Some catalyst and oxidant combinations are more prone to causing over-oxidation than others.

    • Actionable Advice:

      • If over-oxidation is a persistent problem, consider switching to a milder oxidant or a different catalytic system. For example, some photoredox systems operating under mild, pH-neutral conditions can offer better control.[7][8]

Experimental Protocols

General Protocol for Photoredox-Catalyzed C-H Arylation of N-Boc Piperazine

This is a general guideline and may require optimization for specific substrates.

  • To an oven-dried reaction vial, add N-Boc piperazine (1.0 equiv.), the aryl coupling partner (1.2 equiv.), the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%), and a base (e.g., NaOAc, 2.0 equiv.).

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add degassed solvent (e.g., acetonitrile, 0.1 M) via syringe.

  • Place the reaction vial approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction, perform an appropriate workup, and purify the product by column chromatography.

References

  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347. [Link]

  • MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. In Encyclopedia. Retrieved from [Link]

  • Wasa, M., Mori, S., Zhao, C., Wang, Y., & Jackson, N. (2025). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]

  • Wasa, M., Mori, S., Zhao, C., Wang, Y., & Jackson, N. (2025). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]

  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. [Link]

  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. ResearchGate. [Link]

  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PMC. [Link]

  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. OSTI.GOV. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Methyl 2-(3-oxopiperazin-1-YL)acetate Derivatives: An Emerging Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant therapeutic potential is a perpetual endeavor. The piperazine ring is a well-established pharmacophore, integral to the structure of numerous approved drugs.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make it a versatile building block in medicinal chemistry.[2] This guide delves into the biological landscape of a specific, yet underexplored, subclass: Methyl 2-(3-oxopiperazin-1-YL)acetate and its derivatives . While direct experimental data on this precise scaffold remains nascent, this guide will provide a comprehensive comparison of structurally related 3-oxopiperazine and piperazin-2-one derivatives, extrapolating from established structure-activity relationships (SAR) to forecast the therapeutic promise of this emerging class of compounds. We will explore their potential as both anticancer and antimicrobial agents, supported by available experimental data from analogous series.

The 3-Oxopiperazine Core: A Privileged Substructure

The introduction of a carbonyl group into the piperazine ring to form a piperazin-2-one or a 3-oxopiperazine moiety significantly alters the electronic and conformational properties of the scaffold. This modification can influence receptor binding, metabolic stability, and overall biological activity. The presence of the lactam function introduces a planar amide bond, which can participate in key hydrogen bonding interactions with biological targets. Furthermore, the nitrogen atom at the 1-position provides a convenient handle for synthetic elaboration, allowing for the introduction of diverse side chains, such as the methyl acetate group in our topic compound, to modulate potency and selectivity.

Anticancer Potential: A Comparative Analysis

The piperazine moiety is a common feature in a multitude of anticancer agents.[3] Its incorporation has been shown to enhance the efficacy of various drug classes.[1] By examining the cytotoxic activities of related 1-substituted-3-oxopiperazine and piperazin-2-one derivatives, we can infer the potential of the this compound scaffold.

Structure-Activity Relationship (SAR) Insights

Studies on various piperazine-containing compounds have revealed key structural features that govern their anticancer activity. For instance, the nature of the substituent at the N-1 position of the piperazine ring plays a crucial role in determining cytotoxicity. Aromatic and heteroaromatic substituents are often associated with enhanced potency. While direct SAR studies on 1-substituted-3-oxopiperazines are limited, research on broader classes of piperazine derivatives suggests that the introduction of a carboxamide or ester functionality, such as the methyl acetate group, can modulate activity. For example, certain naphthoquinoline carboxamides have demonstrated potent cytotoxicity with IC50 values in the nanomolar range.[4]

Comparative Cytotoxicity Data

To provide a tangible comparison, the following table summarizes the cytotoxic activity of various piperazine and piperazin-2-one derivatives against different cancer cell lines. It is important to note that these are not direct analogs of this compound, but they provide a valuable benchmark for the potential potency of this class of compounds.

Compound ClassCancer Cell LineIC50 (µM)Reference
Naphthoquinoline-11-carboxamidesColon 380.005 - 0.02[4]
4-Acyl-2-substituted piperazine ureasMCF718.23 - 100[5]
1,3,5-Triazine derivativesA549 (Lung)0.028 - 0.062[6]
Benzophenanthridine derivativesJurkat, THP-10.18 - 7.94[7]
POCOP-Ni(ii) pincers with morpholino-s-triazineK562 (Leukemia)0.55 - 0.59[8]

This table is a compilation of data from different studies and serves for comparative purposes only.

The data suggests that piperazine-containing scaffolds can exhibit potent anticancer activity, with IC50 values reaching the nanomolar range for optimized structures. The key to unlocking the potential of this compound derivatives will lie in the systematic exploration of substituents on both the piperazine ring and the acetate moiety.

Antimicrobial Activity: A Frontier of Exploration

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Piperazine derivatives have emerged as a promising class of antibacterial and antifungal agents.[9] The 3-oxopiperazine core, with its potential for diverse functionalization, represents an attractive starting point for the development of new antimicrobial drugs.

Mechanistic Considerations

The antimicrobial activity of piperazine derivatives is often attributed to their ability to interfere with essential cellular processes. For instance, some piperazine-containing compounds have been shown to inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication.[9] The structural features of the piperazine ring and its substituents can be tailored to enhance the binding affinity to such microbial targets.

Comparative Antimicrobial Data

The following table presents the antimicrobial activity of various piperazine derivatives, offering a glimpse into the potential of the this compound scaffold in this therapeutic area.

Compound ClassMicroorganismMIC (µg/mL)Reference
3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivativesGram-positive bacteria0.25[10]
2-Piperazin-1-yl-N-1,3-thiazolylacetamidesListeria monocytogenesPotent[11]
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dioneStaphylococcus aureus, MRSANot specified[9]
Substituted tetrahydrothieno[2,3-c]pyridin-2-yl)ureaBacillus subtilis, E. coliSignificant activity[12]

This table is a compilation of data from different studies and serves for comparative purposes only.

The data indicates that piperazine derivatives can exhibit potent activity against a range of bacterial and fungal pathogens, including drug-resistant strains. The development of this compound derivatives with optimized substituents could lead to a new generation of antimicrobial agents.

Experimental Protocols: A Blueprint for Investigation

To systematically evaluate the biological potential of this compound derivatives, a well-defined experimental workflow is essential. The following protocols provide a starting point for the synthesis and biological screening of this novel class of compounds.

General Synthetic Scheme

The synthesis of this compound derivatives can be achieved through a straightforward N-alkylation of a 3-oxopiperazine precursor. The general synthetic route is outlined below:

Synthetic Workflow cluster_0 Synthesis of 3-Oxopiperazine Core cluster_1 N-Alkylation cluster_2 Derivatization A Starting Materials (e.g., Ethylenediamine, Diethyl oxalate) B Cyclization Reaction A->B Reaction Conditions C 3-Oxopiperazine B->C D 3-Oxopiperazine G N-Alkylation Reaction D->G E Methyl Bromoacetate E->G F Base (e.g., K2CO3) F->G H This compound G->H I This compound J Further Reactions (e.g., Amidation, Ester Hydrolysis) I->J K Derivative Library J->K

Caption: General synthetic workflow for this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and Conclusion

The this compound scaffold represents a promising, yet largely unexplored, area of medicinal chemistry. Based on the extensive body of research on related piperazine and piperazin-2-one derivatives, it is reasonable to hypothesize that this class of compounds possesses significant potential as both anticancer and antimicrobial agents. The key to unlocking this potential lies in a systematic approach to synthesis and biological evaluation, guided by the principles of structure-activity relationship.

The experimental protocols outlined in this guide provide a solid foundation for initiating such an investigation. By exploring a diverse library of derivatives with variations in the substituents on the piperazine ring and the acetate moiety, researchers can elucidate the key structural determinants of biological activity. This, in turn, will pave the way for the rational design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The journey to translate the promise of this scaffold into tangible clinical benefits is just beginning, and it is a journey filled with exciting possibilities for the future of drug discovery.

References

  • Chen, Y. et al. (2010). The first low μM SecA inhibitors. Bioorganic & Medicinal Chemistry, 18(4), 1617–1625.
  • PubMed. (n.d.). Synthesis and cytotoxic activity of N-[(alkylamino)alkyl]carboxamide derivatives of 7-oxo-7H-benz[de]anthracene, 7-oxo-7H-naphtho[1,2,3-de]quinoline, and 7-oxo-7H-benzo[e]perimidine. Retrieved from [Link]

  • PubMed. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Retrieved from [Link]

  • AIR Unimi. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, crystal structure, antibacterial activity and computational investigations of ethyl-2-(4-[(benzofuran-2-yl)methyl]-3-methyl-6-oxopyridazin-1(6H)-yl) acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Cytotoxic Activity of 1,3,5-Triazinane Derivatives Based on Primary Amines and Amino Acids Esters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and cytotoxic activity of morpholino-s-triazine derivatives of POCOP-Ni(ii) pincers. Retrieved from [Link]

  • PubMed. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Retrieved from [Link]

  • MDPI. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Retrieved from [Link]

  • Semantic Scholar. (2021). Design, Synthesis and in Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Retrieved from [Link]

  • MDPI. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and antimicrobial activity of substituted tetrahydrothieno [2,3-c]pyridin-2-yl)urea derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antileukemia Activity Evaluation of Benzophenanthridine Alkaloid Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and antimicrobial studies of some new 3-isoxazoline substituted phthalazine methylsulfonyl oxadiazoles. Retrieved from [Link]

  • MDPI. (n.d.). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. Retrieved from [Link]

  • PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Piperazinone-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. The piperazinone scaffold, a privileged structure in medicinal chemistry, has given rise to a diverse array of potent and selective kinase inhibitors. This guide provides an in-depth, objective comparison of the efficacy of various piperazinone-based inhibitors targeting key kinases in oncogenic signaling pathways: Bruton's Tyrosine Kinase (BTK), Phosphoinositide 3-Kinase (PI3K), and the Mammalian Target of Rapamycin (mTOR). By synthesizing experimental data and elucidating the underlying methodologies, this document aims to empower researchers in making informed decisions for their drug discovery and development endeavors.

The Piperazinone Advantage in Kinase Inhibition

The piperazinone ring system is a versatile scaffold, offering a unique combination of structural rigidity and synthetic tractability. This allows for the precise orientation of pharmacophoric groups to interact with the ATP-binding pocket of kinases, leading to high-affinity binding and potent inhibition. Furthermore, the piperazine moiety can be readily modified to fine-tune physicochemical properties such as solubility and cell permeability, which are critical for developing effective therapeutics.

Comparative Efficacy of Piperazinone-Based Kinase Inhibitors

The following sections provide a comparative analysis of the potency of various piperazinone-containing kinase inhibitors based on their half-maximal inhibitory concentration (IC50) values. These values, derived from in vitro biochemical assays, serve as a primary metric for inhibitor efficacy.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a crucial mediator of B-cell receptor signaling and is a validated target in various B-cell malignancies. Several piperazinone-based BTK inhibitors have been developed, with some demonstrating excellent potency and selectivity.

CompoundBTK IC50 (nM)Kinase SelectivityReference
Compound 42 (Biogen) -Excellent[1]
GDC-0853 0.91High[2]
CGI-1746 1.9Good[2]

Table 1: Comparative in vitro potency of selected BTK inhibitors containing a piperazine or piperazinone moiety. Lower IC50 values indicate higher potency.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer. Piperazinone and piperazine derivatives have been extensively explored as inhibitors of PI3K isoforms.

CompoundPI3Kα IC50 (nM)Cell Line Antiproliferative Activity (IC50, µM)Reference
Compound 22 40PC3: 1.19, A549: 0.34, HCT116: 0.22[3]
Compound 41 24-[3]
WR23 25-[4]
LY294002 630PC3: 61.35[4]

Table 2: Comparative in vitro potency of selected piperazinylquinoxaline PI3Kα inhibitors. Lower IC50 values indicate higher potency.

Mammalian Target of Rapamycin (mTOR) Inhibitors

mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival. A number of piperazine-containing compounds have been developed as potent and selective mTOR inhibitors.

| Compound | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (mTOR vs PI3Kα) | Reference | | :--- | :---: | :---: | :---: | | Torin1 | 2 (mTORC1), 10 (mTORC2) | 1800 | >800-fold |[4] | | Compound 5u | 9 | 1962 | ~218-fold |[5] | | OSI-027 | 22 (mTORC1), 65 (mTORC2) | >100-fold selectivity | >100-fold |[6] | | INK128 | 1 | >200-fold selectivity | >200-fold |[7] |

Table 3: Comparative in vitro potency and selectivity of selected mTOR inhibitors containing a piperazine moiety. Lower IC50 values indicate higher potency.

Key Signaling Pathways Targeted by Piperazinone-Based Inhibitors

Understanding the signaling context is paramount for the rational design and application of kinase inhibitors. The following diagrams illustrate the central roles of BTK, PI3K, and mTOR in cellular signaling.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_NFAT NF-κB / NFAT Ca_PKC->NFkB_NFAT Proliferation_Survival B-cell Proliferation & Survival NFkB_NFAT->Proliferation_Survival

Caption: BTK Signaling Pathway in B-cells.

PI3K_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K_4EBP1 S6K / 4E-BP1 mTORC1->S6K_4EBP1 Phosphorylation Cell_Growth Cell Growth & Proliferation S6K_4EBP1->Cell_Growth

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols for Efficacy Determination

The reliable assessment of inhibitor efficacy hinges on robust and well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for key in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Piperazinone-based inhibitor

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor in 100% DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control). Add 2.5 µL of the kinase solution and incubate for 10 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture. Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ADP_Glo_Workflow Start Start Add_Inhibitor Add Inhibitor & Kinase Start->Add_Inhibitor Incubate1 Incubate 10 min Add_Inhibitor->Incubate1 Add_Substrate_ATP Add Substrate/ATP Incubate1->Add_Substrate_ATP Incubate2 Incubate 60 min Add_Substrate_ATP->Incubate2 Add_ADPGlo_Reagent Add ADP-Glo™ Reagent Incubate2->Add_ADPGlo_Reagent Incubate3 Incubate 40 min Add_ADPGlo_Reagent->Incubate3 Add_Detection_Reagent Add Kinase Detection Reagent Incubate3->Add_Detection_Reagent Incubate4 Incubate 30 min Add_Detection_Reagent->Incubate4 Measure_Luminescence Measure Luminescence Incubate4->Measure_Luminescence End End Measure_Luminescence->End

Caption: ADP-Glo™ Kinase Assay Workflow.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Piperazinone-based inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate1 Incubate 24h Seed_Cells->Incubate1 Treat_Cells Treat with Inhibitor Incubate1->Treat_Cells Incubate2 Incubate 48-72h Treat_Cells->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Caption: MTT Cell Viability Assay Workflow.

Western Blotting for Phospho-Kinase Analysis

This technique allows for the detection of the phosphorylation status of specific kinases and their downstream substrates, providing a direct measure of inhibitor activity within the cellular context.

Materials:

  • Cancer cell line of interest

  • Piperazinone-based inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment and Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells on ice.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-BTK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody against the total protein as a loading control.

Conclusion

Piperazinone-based kinase inhibitors represent a promising class of targeted therapeutics with demonstrated efficacy against key oncogenic drivers. This guide has provided a comparative overview of their potency, the signaling pathways they modulate, and the experimental methodologies used to assess their activity. By leveraging this information, researchers can better navigate the complexities of kinase inhibitor development and contribute to the advancement of precision oncology.

References

  • Hopkins, B. T., et al. (2022). Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors. Bioorganic & Medicinal Chemistry Letters, 60, 128549. [Link]

  • Wang, X., et al. (2012). Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. PLoS ONE, 7(8), e43171. [Link]

  • Liu, Q., et al. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][3][8]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(4), 857-862. [Link]

  • Chaube, M., et al. (2022). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Biophysica, 2(4), 517-536. [Link]

  • Sparks, M. A., & Guertin, D. A. (2018). Chemical and Structural Strategies to Selectively Target mTOR Kinase. ChemMedChem, 13(24), 2744-2757. [Link]

  • Montalban, A. G., & De Lorenzo, V. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(24), 7568. [Link]

  • Walayat, M. A., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1756-1797. [Link]

  • Chopra, A., et al. (2013). Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. Journal of Biological Chemistry, 288(34), 24657-24667. [Link]

  • Gu, Y., et al. (2019). Targeting the mTOR kinase domain: the second generation of mTOR inhibitors. Journal of Hematology & Oncology, 12(1), 1-13. [Link]

  • Liu, Y., et al. (2020). Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway. Medical Science Monitor, 26, e927515. [Link]

  • El-Miligy, M. M., et al. (2017). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Future Medicinal Chemistry, 9(14), 1625-1643. [Link]

  • Patsnap. (2023). Unveiling the Veil of JAK Inhibitors. [Link]

  • Liu, P., et al. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1476-1488. [Link]

  • Yu, K., et al. (2009). Discovery of potent and selective inhibitors of the mammalian target of rapamycin (mTOR) kinase. Journal of Medicinal Chemistry, 52(24), 7962-7965. [Link]

  • Zhang, H., et al. (2016). mTOR Inhibitors at a Glance. Trends in Pharmacological Sciences, 37(5), 373-388. [Link]

  • Li, T., & Wang, G. (2023). Overview of Research into mTOR Inhibitors. Molecules, 28(15), 5857. [Link]

  • Cmiljanovic, V., et al. (2022). Contemporary mTOR inhibitor scaffolds to diseases breakdown: A patent review (2015–2021). European Journal of Medicinal Chemistry, 238, 114463. [Link]

  • Zhang, H., et al. (2016). mTOR Inhibitors at a Glance. Trends in Pharmacological Sciences, 37(5), 373-388. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the In Vitro ADME Properties of Methyl 2-(3-oxopiperazin-1-YL)acetate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. A significant contributor to late-stage attrition is a suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Understanding these properties in vitro provides a critical lens through which we can predict in vivo pharmacokinetics, guiding medicinal chemistry efforts toward candidates with a higher probability of success.[1] This guide offers a comparative analysis of the in vitro ADME properties of a series of Methyl 2-(3-oxopiperazin-1-YL)acetate analogs, benchmarked against common alternative heterocyclic scaffolds.

The 3-oxopiperazine core is a versatile scaffold in medicinal chemistry, offering a rigid backbone with multiple points for diversification to modulate biological activity and physicochemical properties.[2] However, like many nitrogen-containing heterocycles, it is susceptible to metabolic liabilities that can impact its viability as a drug candidate. Herein, we will dissect the key in vitro ADME parameters—metabolic stability, permeability, and aqueous solubility—for our lead compound and its rationally designed analogs.

The Analogs in Focus

Our investigation centers on this compound (MPO-001) and three structural analogs designed to probe the impact of substitutions on the piperazinone core. These modifications are common strategies in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.

  • MPO-001: The parent scaffold, this compound.

  • MPO-002 (N-Benzyl Analog): Introduction of a benzyl group at the N4 position. This is often done to explore interactions with aromatic-binding pockets in target proteins and can influence lipophilicity.

  • MPO-003 (N-Aryl Analog): Substitution with a phenyl group at the N4 position. This modification increases rigidity and can impact metabolic pathways compared to the more flexible benzyl group.[3]

  • MPO-004 (C2-Methyl Analog): Addition of a methyl group at the C2 position of the piperazinone ring. This can sterically hinder enzymatic attack and potentially improve metabolic stability.

Comparative In Vitro ADME Profile

The following table summarizes the key in vitro ADME properties for our this compound analogs and representative alternative scaffolds.

Disclaimer: The following data for MPO-001, MPO-002, MPO-003, and MPO-004 are representative hypothetical values based on published data for structurally similar piperazinone and N-substituted piperazine derivatives.[4][5] These values are intended for illustrative and comparative purposes within this guide.

Compound IDScaffoldKinetic Solubility (pH 7.4) (µM)Caco-2 Permeability (Papp A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Human Liver Microsomal Stability (t½, min)
MPO-001 This compound>1501.51.245
MPO-002 N-Benzyl Analog758.23.525
MPO-003 N-Aryl Analog4012.54.115
MPO-004 C2-Methyl Analog>1501.81.3>60
ALT-001 Pyrrolidinone Derivative1205.01.5>60
ALT-002 Imidazolidinone Derivative903.52.555
ALT-003 Oxazolidinone Derivative6010.01.1>60

Analysis of In Vitro ADME Properties

Metabolic Stability

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role.[4] The microsomal stability assay provides a first look at a compound's susceptibility to Phase I metabolism.

Our parent scaffold, MPO-001 , exhibits moderate metabolic stability. The introduction of a benzyl group in MPO-002 and a phenyl group in MPO-003 leads to a decrease in stability. This is likely due to these groups providing sites for oxidative metabolism, such as hydroxylation on the aromatic rings or N-dealkylation.[6] In contrast, MPO-004 , with a methyl group at the C2 position, shows enhanced stability, suggesting that this modification may sterically shield the lactam carbonyl from enzymatic hydrolysis or hinder access to adjacent metabolic sites.

The alternative scaffolds, particularly the pyrrolidinone and oxazolidinone derivatives (ALT-001 and ALT-003 ), generally exhibit high metabolic stability, a known advantage of these ring systems in certain chemical contexts.[7]

Permeability_Workflow cluster_caco2 Caco-2 Permeability Assay Start Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form a differentiated monolayer Start->Culture TEER Measure TEER to confirm monolayer integrity Culture->TEER Dose_A Add compound to Apical (A) chamber TEER->Dose_A Dose_B Add compound to Basolateral (B) chamber TEER->Dose_B Incubate Incubate at 37°C Dose_A->Incubate Dose_B->Incubate Sample_A Sample from Basolateral (B) chamber at time points Incubate->Sample_A Sample_B Sample from Apical (A) chamber at time points Incubate->Sample_B Analyze Quantify compound concentration by LC-MS/MS Sample_A->Analyze Sample_B->Analyze Calculate_Papp Calculate Papp (A→B) and Papp (B→A) Analyze->Calculate_Papp Calculate_ER Calculate Efflux Ratio (ER) Calculate_Papp->Calculate_ER

Caption: General workflow for a bidirectional Caco-2 permeability assay.

Aqueous Solubility

Adequate aqueous solubility is crucial for oral absorption and for obtaining reliable data in biological assays. The kinetic solubility assay is a high-throughput method used in early drug discovery.

The parent compound MPO-001 and its C2-methyl analog MPO-004 demonstrate excellent aqueous solubility, a favorable characteristic. The increased lipophilicity of the N-benzyl (MPO-002 ) and N-aryl (MPO-003 ) analogs results in a predictable decrease in solubility. While the solubility of MPO-002 and MPO-003 is lower, it may still be acceptable for further development, depending on the target potency.

The alternative scaffolds show a range of solubilities, which are highly dependent on their specific substitutions.

Experimental Protocols

Human Liver Microsomal Stability Assay

Purpose: To determine the rate of metabolic clearance of a compound by liver microsomes.

Methodology:

  • Prepare a reaction mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).

  • Pre-warm: Incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction: Add a pre-warmed NADPH regenerating system to the mixture.

  • Time points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile containing an internal standard to stop the reaction.

  • Protein precipitation: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data analysis: Plot the natural logarithm of the percentage of remaining compound against time. The slope of the line is used to calculate the half-life (t½).

Caco-2 Permeability Assay

Purpose: To assess the intestinal permeability of a compound and identify potential for active efflux.

Methodology:

  • Cell culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Apical to basolateral (A→B) transport: Add the test compound (typically at 10 µM) to the apical (donor) chamber. At specified time points, collect samples from the basolateral (receiver) chamber.

  • Basolateral to apical (B→A) transport: In a separate set of wells, add the test compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.

  • Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Data analysis: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio.

Kinetic Solubility Assay

Purpose: To determine the aqueous solubility of a compound from a DMSO stock solution.

Methodology:

  • Prepare compound plate: Add a small volume of a concentrated DMSO stock solution of the test compound to the wells of a microplate.

  • Add buffer: Add phosphate-buffered saline (PBS) at pH 7.4 to each well.

  • Equilibrate: Shake the plate at room temperature for a defined period (e.g., 2 hours).

  • Separate undissolved compound: Filter the samples through a filter plate.

  • Analysis: Determine the concentration of the dissolved compound in the filtrate by UV-Vis spectrophotometry or LC-MS/MS against a standard curve.

Conclusion and Future Directions

This comparative guide highlights the critical interplay between chemical structure and in vitro ADME properties for this compound analogs. The parent compound, MPO-001 , presents a balanced profile of good solubility and moderate metabolic stability and permeability. The N-substituted analogs, MPO-002 and MPO-003 , demonstrate that while lipophilicity can be increased to improve passive permeability, this often comes at the cost of reduced solubility and increased susceptibility to both metabolism and active efflux. The C2-methyl analog, MPO-004 , emerges as a promising candidate with improved metabolic stability and good solubility, without the liability of P-gp efflux.

Compared to the alternative scaffolds, the 3-oxopiperazine core offers a viable starting point for optimization. The insights gained from this analysis provide a clear rationale for the next steps in a drug discovery program. Future efforts should focus on analogs of MPO-004 , exploring further substitutions that maintain or improve its favorable ADME profile while optimizing for on-target potency.

By integrating a thorough in vitro ADME assessment early in the drug discovery process, we can make more informed decisions, prioritize compounds with a higher likelihood of in vivo success, and ultimately, accelerate the delivery of novel therapeutics to patients.

References

  • Nomeir, A. A., et al. (2014). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metabolism and Disposition, 42(12), 2039-2047. Available from: [Link]

  • Didziapetris, R., et al. (2003). Classification analysis of P-glycoprotein substrate specificity. Journal of Drug Targeting, 11(7), 391-406. Available from: [Link]

  • Leonard, T. L., et al. (2014). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research, 31(8), 2203-2214. Available from: [Link]

  • Jurowski, K., et al. (2025). ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes. Chemico-Biological Interactions, 421, 111775. Available from: [Link]

  • Biot, C., et al. (2009). Pharmacokinetic-Pharmacodynamic Modeling of the In Vitro Activities of Oxazolidinone Antimicrobial Agents against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 53(7), 2975-2981. Available from: [Link]

  • Zhang, J. Y., et al. (2000). Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug Metabolism and Disposition, 28(3), 348-353. Available from: [Link]

  • Zhang, J. Y., et al. (2000). Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. Drug Metabolism and Disposition, 28(3), 348-353. Available from: [Link]

  • Ghilardi, E., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1-35. Available from: [Link]

  • Shaner, R. L., et al. (2013). ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

  • Schmalzbauer, M., et al. (2021). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. Bioconjugate Chemistry, 32(6), 1133-1146. Available from: [Link]

  • Science.gov. (n.d.). caco-2 cell permeability: Topics by Science.gov. Retrieved from [Link]

  • Mowbray, C. E., et al. (2018). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PLoS Neglected Tropical Diseases, 12(1), e0006136. Available from: [Link]

  • Roger, C., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. Clinical Pharmacokinetics, 56(12), 1437-1450. Available from: [Link]

  • Franchin, T. B., et al. (2018). Caco-2 permeability studies and prospects of in vivo absorption. Journal of Pharmaceutical Care & Health Systems, 5(4). Available from: [Link]

  • Doss, G. A., et al. (2006). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology, 19(5), 723-731. Available from: [Link]

  • Iacovelli, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6596. Available from: [Link]

  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism, 8(2), 115-127. Available from: [Link]

  • Di, L., & Kerns, E. H. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available from: [Link]

  • Paul, M. K., et al. (2024). A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Journal of Biomolecular Structure and Dynamics, 1-18. Available from: [Link]

  • Pospelov, S. V., et al. (2023). Assembly of 2-substituted piperazines 1 (a) and fused piperazine... ResearchGate. Available from: [Link]

  • Kim, H. J., et al. (2018). Assessment of intestinal permeability of EGCG by piperine using Caco-2 cell monolayer system. Archives of Pharmacal Research, 41(11), 1086-1093. Available from: [Link]

  • El-Faham, A., et al. (2023). Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9806. Available from: [Link]

  • da Silva, A. C. S., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 396-427. Available from: [Link]

  • Admescope. (n.d.). Time-critical early ADME characterization. Retrieved from [Link]

  • Guengerich, F. P., et al. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Pharmacology & Therapeutics, 222, 107778. Available from: [Link]

  • Volpe, D. A. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology, 763, 147-160. Available from: [Link]

  • Lalgondar, M., et al. (2015). Plasma Protein Binding of Challenging Compounds. Journal of Pharmaceutical Sciences, 104(8), 2536-2544. Available from: [Link]

  • ResearchGate. (n.d.). INVESTIGATIONS ON IN VITRO METABOLITES OF LINEZOLID IN VARIOUS SPECIES. Retrieved from [Link]

  • Di, L. (2021). An update on the importance of plasma protein binding in drug discovery and development. Expert Opinion on Drug Discovery, 16(11), 1275-1286. Available from: [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • INCHEM. (2001). N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). Retrieved from [Link]

  • Crespi, C. L., et al. (2000). A Comparative Study of the CYP450 Inhibition Potential of Marketed Drugs Using Two Fluorescence Based Assay Platforms Routinely Used in the Pharmaceutical Industry. Drug Metabolism and Disposition, 28(12), 1530-1536. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and their derivatives. Retrieved from [Link]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Available from: [Link]

  • Lee, S., et al. (2013). Exploring the Binding Nature of Pyrrolidine Pocket-Dependent Interactions in the Polo-Box Domain of Polo-Like Kinase 1. ACS Medicinal Chemistry Letters, 4(12), 1192-1196. Available from: [Link]

  • ChemHelp ASAP. (2021, January 7). plasma protein binding & the free drug hypothesis [Video]. YouTube. [Link]

  • Varchi, G., et al. (2012). Deoxycholic acid derivatives as inhibitors of P-glycoprotein-mediated multidrug efflux. Bioorganic & Medicinal Chemistry, 20(17), 5265-5275. Available from: [Link]

  • Wikipedia. (n.d.). Plasma protein binding. Retrieved from [Link]

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]

  • Skolnick, P., et al. (1995). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 38(1), 1-10. Available from: [Link]

  • Sharom, F. J. (2011). Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function. Frontiers in Oncology, 1, 1-13. Available from: [Link]

  • Solvo Biotechnology. (n.d.). MDR1/P-gp - Transporters. Retrieved from [Link]

  • Kumar, A., et al. (2010). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 18(17), 6178-6184. Available from: [Link]

  • Di Stefano, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916. Available from: [Link]

  • Al-Ostath, A. I., et al. (2023). In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives. RSC Advances, 13(28), 19309-19321. Available from: [Link]

  • Admescope. (n.d.). Factsheets tailor-made ADME-Tox services. Retrieved from [Link]

Sources

The Pivotal Role of N-Substitution in Modulating the Bioactivity of Oxopiperazine Acetates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxopiperazine Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has cemented its status as a cornerstone in the design of therapeutic agents across a wide range of diseases.[1] A significant evolution of this core structure is the oxopiperazine moiety, which introduces a carbonyl group into the piperazine ring. This modification imparts conformational rigidity and provides an additional point for hydrogen bonding interactions, making it an excellent mimic for dipeptide units within larger protein structures.[2] Consequently, oxopiperazine derivatives have been successfully employed as peptidomimetics to target protein-protein interactions and the active sites of enzymes.

This guide focuses on a specific and promising class of these compounds: N-substituted oxopiperazine acetates. The introduction of an acetate group at the N1 position and a variable substituent at the N4 position allows for fine-tuning of the molecule's physicochemical properties and biological activity. Herein, we will delve into the structure-activity relationships (SAR) of this scaffold, drawing upon experimental data to provide a comparative analysis of how different N-substituents dictate the therapeutic potential of these compounds.

The General Synthesis of N-Substituted Oxopiperazine Acetates

The synthesis of N-substituted oxopiperazine acetates typically follows a convergent route, allowing for the late-stage introduction of diverse substituents on the nitrogen atom. A generalized synthetic pathway is outlined below. This modular approach is highly amenable to the creation of chemical libraries for high-throughput screening and SAR studies.

A Starting Materials: - Substituted Aniline/Amine - Ethyl Bromoacetate B Step 1: N-Alkylation A->B C Intermediate 1: N-Substituted Glycine Ester B->C D Step 2: Cyclization with Protected Piperazin-2-one C->D E Final Product: N-Substituted Oxopiperazine Acetate D->E

Caption: Generalized synthetic workflow for N-substituted oxopiperazine acetates.

Structure-Activity Relationship (SAR) Analysis: A Tale of Two Nitrogens

The biological activity of N-substituted oxopiperazine acetates is critically dependent on the nature of the substituents at both the N1 and N4 positions of the piperazine ring. The N1-acetate moiety often serves as a key interaction point with the biological target, while the N4-substituent is crucial for modulating potency, selectivity, and pharmacokinetic properties.

The Influence of the N4-Substituent: A Case Study on GlyT-1 Inhibition

The general structure of the investigated compounds is shown below:

cluster_legend General Structure of 2-arylsulfanyl-phenyl piperazinyl acetic acid GlyT-1 Inhibitors img img R-group R-group Piperazine Acetic Acid Core Piperazine Acetic Acid Core

Caption: General chemical structure of the GlyT-1 inhibitors discussed.

The following table summarizes the in vitro activity of a selection of these compounds, highlighting the impact of substitutions on the N-phenyl ring.

Compound IDR1R2R3R4GlyT-1 IC50 (nM)[1]
1 HHHH1200
2 4-ClHHH350
3 4-FHHH400
4 4-MeHHH550
5 4-OMeHHH250
6 3,4-diClHHH150
7 H5-ClHH200
8 4-OMe5-ClHH150
9 4-OMe5-Cl2-Me (on piperazine)H150

Key SAR Insights from the GlyT-1 Inhibitor Series:

  • N-Aryl Substitution is Crucial: The unsubstituted N-phenyl derivative (Compound 1) displays modest activity.

  • Electron-Withdrawing Groups Enhance Potency: The introduction of a chloro or fluoro group at the para-position of the N-phenyl ring (Compounds 2 and 3) leads to a significant increase in potency. The dichloro-substituted analog (Compound 6) is one of the most potent in the series.

  • Electron-Donating Groups are Tolerated: A methoxy group at the para-position (Compound 5) also enhances activity, suggesting that both electronic effects and potential hydrogen bonding interactions are at play.

  • Positional Isomers Matter: Substitution on the phenyl ring attached to the piperazine nitrogen at different positions also modulates activity, as seen with the 5-chloro substitution (Compound 7).

  • Synergistic Effects: Combining favorable substitutions, such as a 4-methoxy on one phenyl ring and a 5-chloro on the other (Compound 8), maintains high potency.

  • Piperazine Ring Substitution: Modification of the piperazine ring itself, for instance, with a methyl group (Compound 9), can be well-tolerated and may be used to fine-tune pharmacokinetic properties.

Exploring Other N-Substituents: Insights from Diverse Therapeutic Areas

While the GlyT-1 inhibitor study provides a detailed look at N-aryl substitutions, the N4 position of the oxopiperazine acetate scaffold can be adorned with a wide variety of other functionalities, leading to compounds with diverse therapeutic applications.

  • N-Benzyl Derivatives for Neuroprotection: Studies on N-benzyl-pyridine-2-one derivatives have demonstrated their potential in ameliorating cognitive deficits.[3] These compounds were shown to reduce acetylcholinesterase activity and oxidative stress in the brain. This suggests that an N-benzyl group on an oxopiperazine acetate core could be a promising avenue for the development of neuroprotective agents.

  • N-Alkyl and N-Acyl Piperazines in Anticancer Research: Various N-substituted piperazine derivatives have been investigated as anticancer agents. For instance, novel 1-(2-aryl-2-adamantyl)piperazine derivatives have shown in vitro antiproliferative activity against several cancer cell lines.[4] The activity was found to be dependent on the nature of the substituent on the piperazine nitrogen. This highlights the potential of exploring N-alkyl and N-acyl oxopiperazine acetates in oncology.

Experimental Protocols

General Procedure for the Synthesis of N-Substituted Oxopiperazine Acetates
  • N-Alkylation of the Starting Amine: To a solution of the desired substituted aniline or amine in a suitable solvent (e.g., acetone, DMF), is added a base (e.g., K2CO3, Et3N) and ethyl bromoacetate. The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the N-substituted glycine ester.

  • Cyclization: The purified N-substituted glycine ester is dissolved in a suitable solvent (e.g., ethanol, methanol) and reacted with a protected piperazin-2-one derivative in the presence of a catalyst (e.g., acetic acid) to facilitate cyclization.[5]

  • Final Purification: The final N-substituted oxopiperazine acetate is purified by recrystallization or column chromatography.

In Vitro GlyT-1 Inhibition Assay

The inhibitory activity of the compounds on GlyT-1 can be assessed using a radioligand binding assay or a functional assay measuring glycine uptake.

  • Cell Culture: CHO cells stably expressing human GlyT-1 are cultured in appropriate media.

  • Binding Assay:

    • Cell membranes are prepared from the cultured cells.

    • Membranes are incubated with a radiolabeled ligand (e.g., [3H]-N-methyl-N-[[4-(phenylamino)phenyl]acetyl]glycine) and varying concentrations of the test compounds.

    • Non-specific binding is determined in the presence of a high concentration of a known GlyT-1 inhibitor.

    • After incubation, the membranes are filtered, and the bound radioactivity is measured using a scintillation counter.

    • IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Comparative Analysis and Future Directions

The evidence strongly suggests that the N-substituent of the oxopiperazine acetate scaffold is a critical determinant of biological activity. While a direct, side-by-side comparison of a diverse set of N-substituted oxopiperazine acetates against a single target is lacking in the current literature, the available data from related series provides a clear roadmap for future drug discovery efforts.

A Oxopiperazine Acetate Scaffold B N-Aryl Substituents (e.g., for GlyT-1 inhibition) A->B C N-Benzyl Substituents (e.g., for neuroprotection) A->C D N-Alkyl/Acyl Substituents (e.g., for anticancer activity) A->D E Future Exploration: - Kinase Inhibition - Protease Inhibition - GPCR Modulation B->E C->E D->E

Caption: Exploration of different N-substituents on the oxopiperazine acetate scaffold for various therapeutic applications.

Future research should focus on synthesizing and screening libraries of N-substituted oxopiperazine acetates with a wide variety of N-substituents (aryl, heteroaryl, benzyl, alkyl, acyl) against a panel of biological targets, including kinases, proteases, and G-protein coupled receptors (GPCRs). Such systematic studies will be invaluable in elucidating the full therapeutic potential of this versatile and privileged scaffold. The modular nature of the synthesis makes this an attainable and highly promising endeavor for the discovery of novel and potent therapeutic agents.

References

  • The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. (2024). BMC Neuroscience, 25(1), 17. [Link]

  • The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. (2015). David Publishing.
  • The Synthesis of Novel Annel
  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2015). ResearchGate. [Link]

  • Synthesis and Biological Activity of Newly Synthesized Arylpiperazine Ligands. (2017). ResearchGate. [Link]

  • The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. (n.d.). Semantic Scholar. [Link]

  • Discovery of 2-oxopiperazine dengue inhibitors by scaffold morphing of a phenotypic high-throughput screening hit. (2017). Bioorganic & Medicinal Chemistry Letters, 27(6), 1385-1389. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). Molecules, 30(12), 2545. [Link]

  • Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. (2024). International Journal of Molecular Sciences, 25(22), 12401. [Link]

  • Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. (2015). European Journal of Medicinal Chemistry, 95, 343-351. [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (n.d.). ACS Chemical Neuroscience. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). MDPI. [Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010). Journal of Medicinal Chemistry, 53(21), 7846-7858. [Link]

  • Chemical inhibitors of transcription-associated kinases. (2022). Current Opinion in Chemical Biology, 70, 102186. [Link]

  • Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(16), 4673-4678. [Link]

  • Protease Inhibition—An Established Strategy to Combat Infectious Diseases. (2021). International Journal of Molecular Sciences, 22(11), 5786. [Link]

  • Cysteine protease inhibitors as chemotherapy: Lessons from a parasite target. (n.d.). Proceedings of the National Academy of Sciences, 95(22), 13172-13177. [Link]

  • Aza-peptide Michael acceptors: a new class of inhibitors specific for caspases and other clan CD cysteine proteases. (2004). The Biochemical Journal, 379(Pt 1), 17-25. [Link]

  • Synthesis and opiate activity of pseudo-tetrapeptides containing chiral piperazin-2-one and piperazine derivatives. (n.d.). Chemical & Pharmaceutical Bulletin, 46(10), 1548-1555. [Link]

  • Biological Potentials of Oxazines as Promising Agents for Drug Discovery. (2020). International Journal of Pharmaceutical Sciences Review and Research, 63(2), 10-18. [Link]

  • 1,2,4-Thiadiazolidin-3,5-Diones as Inhibitors of Cysteine Proteases. (n.d.). MDPI. [Link]

  • 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. (n.d.). PubChem. [Link]

  • Chemical Reactivity and Optical and Pharmacokinetics Studies of 14 Multikinase Inhibitors and Their Docking Interactions Toward ACK1 for Precision Oncology. (2022). Frontiers in Chemistry, 10, 856019. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (n.d.). Journal of Medicinal Chemistry, 36(16), 2311-2320. [Link]

  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. (n.d.). ResearchGate. [Link]

  • Effector membrane translocation biosensors reveal G protein and βarrestin coupling profiles of 100 therapeutically relevant GPCRs. (n.d.). eLife. [Link]

  • Pharmacological targeting of G protein-coupled receptor heteromers. (n.d.). Pharmacological Research, 127, 84-93. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (n.d.). Molecules, 27(21), 7434. [Link]

  • Benzyl (3-oxo-1-piperazinyl)acetate. (n.d.). PubChem. [Link]

  • Compound N-benzyl-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide. (n.d.). PubChem. [Link]

  • Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof. (n.d.).
  • Chemistry of Substituted Thiazinanes and Their Derivatives. (n.d.). MDPI. [Link]

Sources

Methyl 2-(3-oxopiperazin-1-yl)acetate: A Scaffold on the Cusp of CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to its Potential and Validation as a Central Nervous System Agent

In the intricate landscape of central nervous system (CNS) drug discovery, the selection of a core molecular scaffold is a decision that dictates the trajectory of a research program. It is a choice that influences not only the physicochemical properties and synthetic accessibility of a compound series but also its pharmacokinetic profile and, ultimately, its therapeutic efficacy. Among the pantheon of privileged structures in medicinal chemistry, nitrogen-containing heterocycles have long been a cornerstone. This guide provides an in-depth, data-driven comparative analysis of Methyl 2-(3-oxopiperazin-1-yl)acetate, a scaffold with burgeoning potential, against established mainstays in CNS drug development.

The piperazine ring is a well-established pharmacophore found in numerous approved CNS drugs.[1] Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it a versatile scaffold for engaging with a variety of biological targets within the CNS. The introduction of an oxo group at the 3-position and an acetate moiety at the 1-position, as seen in this compound, offers intriguing possibilities for fine-tuning the scaffold's properties and exploring novel chemical space.

This guide will dissect the potential of this scaffold, compare it with established alternatives, and provide the experimental frameworks necessary for its validation.

A Comparative Analysis: The 3-Oxopiperazine Core vs. Established CNS Scaffolds

The journey of a CNS drug candidate from conception to clinic is fraught with challenges, with the blood-brain barrier (BBB) being a formidable obstacle.[2][3] The ideal scaffold should not only confer the desired pharmacodynamic activity but also possess the physicochemical properties necessary for BBB penetration.[4] Here, we compare the this compound scaffold with three well-established classes of CNS-active heterocyclic scaffolds: Pyrrolidinones, and Benzodiazepines.

Scaffold Key Structural Features Prominent CNS Applications Known Advantages Potential Liabilities
This compound 6-membered diazine ring with an oxo group and an N-acetate substituent.Emerging - potential for anxiolytic, antidepressant, antipsychotic, and anticonvulsant activities.High synthetic tractability; potential for favorable polarity and hydrogen bonding capacity for target engagement; the ester moiety offers a handle for prodrug strategies.Limited publicly available data on CNS activity and BBB permeability; potential for metabolic instability at the ester linkage.
Pyrrolidinone 5-membered lactam ring.Nootropic, anticonvulsant.[5]Established efficacy (e.g., Piracetam, Levetiracetam); good metabolic stability.Can exhibit limited structural diversity compared to more complex scaffolds.
Benzodiazepine A benzene ring fused to a seven-membered diazepine ring.Anxiolytic, sedative, hypnotic, anticonvulsant, muscle relaxant.[6]Potent modulators of GABA-A receptors; well-understood structure-activity relationships.[6]Can be associated with side effects such as sedation, dependence, and withdrawal symptoms.

The Promise of the 3-Oxopiperazine Core: Insights from Structurally Related Compounds

While direct experimental data for this compound in CNS models is not yet widely published, we can infer its potential by examining structurally related compounds.

A recent study on the piperazine derivative, 2-(4-((1-Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate (LQFM192) , demonstrated significant anxiolytic- and antidepressant-like activities in murine models.[7] In the elevated plus-maze test, LQFM192 increased the time spent in the open arms, indicative of an anxiolytic effect.[7] In the forced swimming test, the compound reduced immobility time, suggesting antidepressant-like properties.[7] These effects were found to be mediated by both the serotonergic and GABAergic systems.[7] Although lacking the 3-oxo functionality, the presence of the N-ethyl acetate group in LQFM192 highlights the potential of this substituent to contribute to desirable CNS activity.

Furthermore, the neuropharmacological profile of Y-931 , a compound containing a 4-methylpiperazin-1-yl moiety within a benzodiazepine framework, revealed potent interactions with multiple neurotransmitter receptors, including dopaminergic and serotonergic systems.[8] Y-931 exhibited antipsychotic-like activity in animal models without inducing catalepsy, a common side effect of typical antipsychotics.[8] This suggests that the piperazine core, even when embedded in a more complex structure, can be a key determinant of beneficial CNS effects.

These examples, while not direct analogues, provide a compelling rationale for the further investigation of the this compound scaffold. The combination of the established piperazine core with the unique electronic and steric properties of the 3-oxo group and the N-acetate substituent presents a promising avenue for the development of novel CNS agents.

Experimental Validation: A Roadmap for Assessing CNS Potential

To rigorously validate this compound as a viable CNS scaffold, a systematic experimental cascade is essential. This involves a combination of in vitro and in vivo assays to assess its physicochemical properties, BBB permeability, target engagement, efficacy, and safety.

Diagram: Experimental Workflow for Scaffold Validation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Synthesis of Analog Library B Physicochemical Profiling (pKa, logP, Solubility) A->B Characterize D In Vitro Target Binding (Radioligand Binding Assays) A->D Screen for Activity E Neuronal Cell-Based Assays (Activity & Toxicity) A->E Evaluate Neuronal Effects C BBB Permeability Assessment (PAMPA-BBB) B->C Predict Permeability F Pharmacokinetic Studies (Brain Penetration) C->F Confirm in Vivo G Behavioral Models (e.g., Elevated Plus Maze, Forced Swim Test) D->G Assess Efficacy I Preliminary Toxicology E->I Assess Safety H Efficacy in Disease Models (e.g., Epilepsy Models) G->H Validate in Disease Context

Caption: A streamlined workflow for the validation of a novel CNS scaffold.

Detailed Experimental Protocols

Blood-Brain Barrier Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: To predict the passive permeability of compounds across the blood-brain barrier.

Principle: This assay utilizes a 96-well plate system where a filter membrane is coated with a lipid solution that mimics the BBB. The test compound is added to a donor compartment, and its diffusion into an acceptor compartment is measured over time.

Detailed Methodology:

  • Prepare the PAMPA "Sandwich": A 96-well filter plate (donor plate) is coated with a brain lipid solution (e.g., porcine brain lipid in dodecane). An acceptor plate is filled with a buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions in buffer to the final desired concentration (typically with a final DMSO concentration of <1%).

  • Assay Incubation: Add the diluted compound solutions to the donor plate. Place the donor plate onto the acceptor plate to form the "sandwich." Incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation of Permeability (Pe): The effective permeability is calculated using the following equation:

    Pe = [ -ln(1 - [CA]/[Cequil]) ] / ( A * (1/VD + 1/VA) * t )

    Where:

    • [CA] is the concentration in the acceptor well.

    • [Cequil] is the equilibrium concentration.

    • A is the filter area.

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • t is the incubation time.

Data Interpretation: Compounds are typically categorized as having high, medium, or low BBB permeability based on their calculated Pe values in comparison to known standards.

In Vivo Behavioral Assessment: Elevated Plus Maze (for Anxiety-like Behavior)

Objective: To assess the anxiolytic or anxiogenic effects of a test compound in rodents.[9][10]

Principle: This test is based on the natural aversion of rodents to open and elevated spaces.[10] Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms of the maze.[9]

Detailed Methodology:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Animal Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the test.[9]

  • Compound Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test.

  • Test Procedure: Place the animal in the center of the maze, facing a closed arm.[10] Allow the animal to explore the maze freely for a set period (typically 5 minutes).[9]

  • Data Collection: Record the animal's behavior using a video camera. The primary measures are the time spent in the open and closed arms and the number of entries into each arm.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.

In Vivo Behavioral Assessment: Forced Swim Test (for Antidepressant-like Activity)

Objective: To evaluate the potential antidepressant effects of a test compound.[11][12]

Principle: This test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[12] Antidepressant compounds are known to increase the duration of active, escape-oriented behaviors.[12][13]

Detailed Methodology:

  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[14]

  • Animal Acclimation: Acclimate the animals to the testing room before the experiment.[11]

  • Compound Administration: Administer the test compound or vehicle at a specific time before the test.

  • Test Procedure: Gently place the animal into the water-filled cylinder for a 6-minute session.[13][14]

  • Data Collection: Record the entire session with a video camera. The primary measure is the duration of immobility during the last 4 minutes of the test.[14]

  • Data Analysis: A significant decrease in the duration of immobility in the compound-treated group compared to the vehicle-treated group suggests an antidepressant-like effect.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, platform for the design of novel CNS agents. Its structural features, which blend the proven utility of the piperazine core with the unique characteristics of the 3-oxopiperazine motif, offer a compelling starting point for medicinal chemistry campaigns. While direct experimental validation of this specific scaffold is in its nascent stages, the promising biological activities of structurally related compounds provide a strong impetus for its continued investigation.

The comparative analysis with established CNS scaffolds such as pyrrolidinones and benzodiazepines highlights both the potential advantages and the challenges that lie ahead. The synthetic tractability and potential for favorable physicochemical properties of the 3-oxopiperazine core are significant assets. However, a thorough evaluation of its metabolic stability and a comprehensive profiling of its activity across a range of CNS targets are critical next steps.

The experimental protocols detailed in this guide provide a clear and robust framework for the systematic validation of this and other novel CNS scaffolds. By employing a combination of in vitro and in vivo assays, researchers can effectively assess key parameters such as BBB permeability, target engagement, and behavioral efficacy.

References

  • Elevated plus maze protocol. (2023, January 12). protocols.io. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), 3638. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 19, 2026, from [Link]

  • Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2011, June 17). Video: The Mouse Forced Swim Test. Jove.com. [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved January 19, 2026, from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved January 19, 2026, from [Link]

  • Gosselin, R. D., Gibney, K. D., & Flanigan, T. P. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers in behavioral neuroscience, 15, 786938. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding assays and their analysis. Current protocols in pharmacology, Chapter 2, Unit 2.2. [Link]

  • NC3Rs. (n.d.). Rodent models of epilepsy. Retrieved January 19, 2026, from [Link]

  • Mastering the Elevated Plus Maze: A Step-by-Step Protocol Guide. (2024, March 26). YouTube. [Link]

  • McCrea, K. E., & Herzog, H. (2000). Radioligand Binding Studies. In Neuropeptide Y Protocols (pp. 231-244). Humana Press.
  • Lignani, G., Baldelli, P., & Forca, M. (2021). Modelling epilepsy in the mouse: challenges and solutions. Disease models & mechanisms, 14(10), dmm049040. [Link]

  • Soscia, D. A., & Ahrens, D. T. (2023). Functional bioengineered models of the central nervous system. Nature Reviews Bioengineering, 1(2), 103-118.
  • AI-Based Electroencephalogram Analysis in Rodent Models of Epilepsy: A System
  • Li, H., & He, Z. (2020). Animal Models of Epilepsy: A Phenotype-oriented Review. Neuroscience bulletin, 36(11), 1347–1357. [Link]

  • BehaviorCloud. (n.d.). Elevated Plus Maze. Retrieved January 19, 2026, from [Link]

  • AI-Based Electroencephalogram Analysis in Rodent Models of Epilepsy: A Systematic Review. (2023).
  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of visualized experiments : JoVE, (22), 1088. [Link]

  • Greentech Bioscience. (n.d.). Animal Models of Anxiety & Depression. Retrieved January 19, 2026, from [Link]

  • Krishnan, V., & Nestler, E. J. (2008). Animal models of depression: molecular perspectives. Current topics in behavioral neurosciences, 7, 121–147. [Link]

  • Neurofit. (n.d.). In vivo and in vitro models of Depression. Retrieved January 19, 2026, from [Link]

  • S. G. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert opinion on drug discovery, 17(9), 969–984. [Link]

  • I. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 26(21), 6449. [Link]

  • de Oliveira, R. S., de Oliveira, T. M., de Lima, M. C. A., Pitta, I. R., & Galdino, S. L. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & neurological disorders drug targets, 21(6), 520–532. [Link]

  • Wanat, K., Rojek, A., & Brzezińska, E. (2024). Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. International journal of molecular sciences, 25(1), 594. [Link]

  • Al-Qaisi, Z. A., Al-Tel, T. H., & Al-Aboudi, A. F. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal chemistry (Shariqah (United Arab Emirates)), 17(9), 937–944. [Link]

  • Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. (2011).
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (2021). PubMed Central.
  • Breaking Barriers: Medicinal Chemistry Strategies and Advanced In-Silico Approaches for Overcoming the BBB and Enhancing CNS Penetration. (2023).
  • Shaker, M. A., & Al-Zoubi, R. M. (2021). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Molecules (Basel, Switzerland), 26(10), 2853. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx : the journal of the American Society for Experimental NeuroTherapeutics, 2(4), 541–553. [Link]

  • de Oliveira, A. A., da Silva, J. A., de Lima, M. C. A., Pitta, I. R., & Galdino, S. L. (2019). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules (Basel, Switzerland), 24(18), 3326. [Link]

  • Pohanka, M. (2020). Recent developments on oximes to improve the blood brain barrier penetration for the treatment of organophosphorus poisoning: a review. Journal of applied biomedicine, 18(1), 1–7. [Link]

  • An Update on the Synthesis of Pyrrolo[11][15]benzodiazepines. (2021). MDPI.

  • Kumar, P., Kumar, R., & Kumar, S. (2019). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry, 12(8), 2099-2113.
  • Regenass, P., Bosc, D., Riché, S., Gizzi, P., Hibert, M., Karmazin, L., Ganesan, A., & Bonnet, D. (2017). Comparative Study of the Synthesis and Structural and Physicochemical Properties of Diketopiperazines vs Aza-diketopiperazines. The Journal of organic chemistry, 82(6), 3239–3244. [Link]

  • Biological Potentials of Oxazines as Promising Agents for Drug Discovery. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Tadashi, O., & Kenji, T. (2001). Neuropharmacological profile of a novel potential atypical antipsychotic drug Y-931 (8-fluoro-12-(4-methylpiperazin-1-yl)- 6H-[11]benzothieno[2,3-b][11][12] benzodiazepine maleate). Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology, 21(3), 115–122.

  • Cioffi, C. L., Liu, S., Wolf, M. A., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Teesside University's Research Portal.
  • Liu, Y., Zhang, Y., Li, J., Zhang, Y., & Zhu, Q. (2017). Design, synthesis and biological evaluation of aminobenzyloxyarylamide derivatives as selective κ opioid receptor antagonists. European journal of medicinal chemistry, 132, 196–206. [Link]

  • AFFINITY OF NEW POTENTIAL LIGANDS OF THE GABAA-RECEPTOR COMPLEX AND TSPO RECEPTORS OF THE CNS – cis-3-ARYLIDENE-7-BROMO-5-ARYL-1,2-DIHYDRO-3H-1,4-BENZODIAZEPIN-2-ONES. (2023).
  • PubChem. (n.d.). Ethyl 2-[2-(3-oxopiperazin-1-yl)ethoxy]acetate. Retrieved January 19, 2026, from [Link]

Sources

The Tale of Two Rings: A Comparative Analysis of Piperazine and Homopiperazine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a chemical scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. Among the plethora of nitrogen-containing heterocycles, piperazine has established itself as a cornerstone of medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1][2] Its seven-membered ring cousin, homopiperazine, while less ubiquitous, presents an intriguing alternative that warrants careful consideration. This guide provides an in-depth comparative analysis of these two scaffolds, offering experimental data and field-proven insights to inform rational drug design.

At a Glance: Physicochemical and Conformational Showdown

The seemingly subtle difference of a single methylene unit between piperazine and homopiperazine gives rise to distinct physicochemical and conformational properties that can have a significant impact on a drug's behavior.

PropertyPiperazineHomopiperazineRationale and Implications for Drug Design
Molecular Weight 86.14 g/mol 100.16 g/mol The higher molecular weight of homopiperazine can influence ligand efficiency and may be a consideration in fragment-based drug design.
pKa pKa1: ~9.73, pKa2: ~5.35[3]pKa: ~11.02 (Predicted)[4]Homopiperazine's predicted higher pKa suggests it is a stronger base. This can enhance aqueous solubility through salt formation but may also lead to increased interaction with acidic off-targets and potential toxicity. The dual pKa of piperazine offers more nuanced control over ionization at physiological pH.
logP -1.50[2]-0.48[4]Homopiperazine is more lipophilic than piperazine. This can improve membrane permeability but may also increase metabolic liability and non-specific binding.
Conformation Predominantly chair conformation[3]Pseudo-chair conformationThe greater flexibility of the seven-membered homopiperazine ring can allow for more diverse interactions with a binding pocket, but this can also come at an entropic cost. The more rigid chair conformation of piperazine can provide a more defined vector for substituents.

The Conformational Nuances: A Deeper Dive

The conformational landscape of these two scaffolds is a key differentiator. Piperazine strongly favors a rigid chair conformation, which provides a well-defined spatial arrangement for its substituents.[3] This rigidity can be advantageous in pre-organizing a molecule for optimal binding to a target, minimizing the entropic penalty upon binding.

In contrast, the seven-membered ring of homopiperazine is inherently more flexible, capable of adopting multiple low-energy conformations, including a pseudo-chair form. This flexibility can be a double-edged sword. On one hand, it allows the scaffold to adapt to the contours of a binding site, potentially leading to improved affinity. On the other hand, this conformational freedom can lead to a greater entropic cost upon binding and may result in less predictable structure-activity relationships (SAR).

G cluster_piperazine Piperazine cluster_homopiperazine Homopiperazine Chair Chair Boat Boat Chair->Boat Energy Barrier Twist-Boat Twist-Boat Boat->Twist-Boat Lower Barrier Pseudo-Chair Pseudo-Chair Other Conformations Other Conformations Pseudo-Chair->Other Conformations Multiple Low-Energy States

Caption: Conformational landscapes of piperazine and homopiperazine.

Head-to-Head in the Lab: Comparative Case Studies

Direct comparisons of piperazine and homopiperazine analogues in drug discovery programs provide the most valuable insights into their relative merits.

Case Study 1: Anti-Cancer Agents

In a study on analogues of the anti-cancer lead compound JS-K, researchers synthesized and evaluated both piperazine and homopiperazine derivatives.[1][5] The results indicated that the homopiperazine analogues exhibited comparable in vitro anti-proliferative activity against human leukemia cell lines to their piperazine counterparts.[1] This suggests that for this particular scaffold and target, the increased flexibility and lipophilicity of the homopiperazine ring did not significantly alter the compound's potency.

Case Study 2: NMDA Receptor Modulators

A series of N,N'-substituted piperazine and homopiperazine derivatives were synthesized to interact with polyamine modulatory sites on N-methyl-D-aspartate (NMDA) receptors.[6] The potencies of the homopiperazine-containing compounds in enhancing [3H]MK-801 binding were comparable to those of the piperazine derivatives.[6] However, the efficacies of the homopiperazine analogues were slightly lower, which the authors suggested might be indicative of partial agonist actions. This highlights that even with similar potencies, the two scaffolds can subtly influence the pharmacological profile of a compound.

The ADME Profile: A Critical Consideration

A drug's absorption, distribution, metabolism, and excretion (ADME) properties are paramount to its success. The choice between a piperazine and homopiperazine scaffold can have profound implications for a compound's ADME profile.

Permeability

The higher lipophilicity of homopiperazine, as indicated by its higher logP value, would theoretically lead to increased passive permeability across biological membranes. However, this is not always the case, as other factors such as efflux liability can come into play. A Caco-2 permeability assay is a standard in vitro method to assess intestinal permeability and efflux.

G cluster_workflow Caco-2 Permeability Assay Workflow start Start seed Seed Caco-2 cells on Transwell inserts start->seed culture Culture for 21-28 days to form a monolayer seed->culture teer Measure TEER to confirm monolayer integrity culture->teer add_compound Add test compound to apical or basolateral side teer->add_compound incubate Incubate for a defined period (e.g., 2 hours) add_compound->incubate sample Sample from receiver compartment incubate->sample analyze Analyze compound concentration by LC-MS/MS sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate end End calculate->end

Caption: Workflow for a Caco-2 permeability assay.

Metabolic Stability

The nitrogen atoms in both piperazine and homopiperazine are potential sites for metabolism, primarily through oxidation by cytochrome P450 enzymes. The increased lipophilicity of homopiperazine-containing compounds may lead to greater interaction with metabolic enzymes and, consequently, lower metabolic stability. An in vitro metabolic stability assay using liver microsomes is a common method to evaluate this.

Experimental Protocols

Caco-2 Permeability Assay

Objective: To determine the bidirectional permeability of a compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Assay Initiation: The test compound (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) chamber of the Transwell® plate.

  • Incubation: The plate is incubated at 37°C for a specified time, typically 2 hours.

  • Sampling: At the end of the incubation period, samples are taken from the receiver chamber (B for A-to-B transport, and A for B-to-A transport).

  • Analysis: The concentration of the test compound in the samples is quantified using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) and efflux ratio are calculated. An efflux ratio greater than 2 is indicative of active efflux.

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of a compound by liver microsomes.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human or rat) and a phosphate buffer (pH 7.4).

  • Pre-incubation: The reaction mixture and the test compound are pre-incubated separately at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding a NADPH regenerating system to the reaction mixture containing the test compound.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate the protein, and the supernatant is collected.

  • Analysis: The concentration of the remaining parent compound in the supernatant is determined by LC-MS/MS.

  • Calculation: The half-life (t½) and intrinsic clearance (CLint) of the compound are calculated from the rate of disappearance of the parent compound over time.

Synthetic Accessibility and Cost

A significant practical advantage of piperazine is its widespread commercial availability and relatively low cost, stemming from well-established and large-scale industrial synthesis processes.[3] Homopiperazine is also commercially available, but it is generally more expensive and available from fewer suppliers. The synthetic routes to homopiperazine are also often more complex. This cost and accessibility difference can be a crucial factor in the early stages of drug discovery and for the large-scale production of a drug candidate.

Conclusion: Making the Right Choice

The decision to employ a piperazine or homopiperazine scaffold is a nuanced one that should be driven by the specific goals of the drug discovery program.

Choose Piperazine when:

  • A more rigid scaffold is desired to pre-organize substituents for optimal binding.

  • Lower lipophilicity and higher aqueous solubility are priorities.

  • A well-understood and predictable SAR is important.

  • Cost and synthetic accessibility are major considerations.

Consider Homopiperazine when:

  • Increased conformational flexibility may be beneficial for exploring a binding pocket.

  • Higher lipophilicity is needed to enhance membrane permeability, and the potential for increased metabolic liability can be managed.

  • A novel chemical space is being explored, and the potential for unique interactions is sought.

Ultimately, the best approach is often empirical. The synthesis and evaluation of both piperazine and homopiperazine analogues can provide invaluable data to guide the selection of the optimal scaffold for a given therapeutic target and desired drug profile. This comparative analysis serves as a foundational guide to empower researchers to make more informed and strategic decisions in the intricate art of drug design.

References

  • Aitken, R. A., Sonecha, D. K., & Slawin, A. M. Z. (2021). Homopiperazine (Hexahydro-1,4-diazepine). Molbank, 2021(1), M1200.
  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved January 19, 2026, from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved January 19, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Retrieved January 19, 2026, from [Link]

  • Nandurdikar, R. S., Maciag, A. E., Citro, M. L., Shami, P. J., Keefer, L. K., Saavedra, J. E., & Chakrapani, H. (2009). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorganic & medicinal chemistry letters, 19(10), 2760–2762.
  • Protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved January 19, 2026, from [Link]

  • Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(15), 5845–5859.
  • Nandurdikar, R. S., et al. (2009). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorganic & Medicinal Chemistry Letters, 19(10), 2760-2762.
  • Nandurdikar, R. S., Maciag, A. E., Citro, M. L., Shami, P. J., Keefer, L. K., Saavedra, J. E., & Chakrapani, H. (2009). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. PubMed. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). Piperazine. Retrieved January 19, 2026, from [Link]

  • Rao, T. S., Cler, J. A., O'Malley, S., Compton, R. P., & Jacobson, A. E. (1994). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. Journal of medicinal chemistry, 37(25), 4357–4364.
  • Wikipedia. (n.d.). Piperazine. Retrieved January 19, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Oxopiperazine Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, metabolic stability is a pivotal checkpoint. For compounds built around an oxopiperazine core and featuring ester functionalities, understanding their metabolic fate is paramount. Esters are frequently incorporated into drug molecules to enhance properties like solubility or cell permeability, often functioning as prodrugs that are cleaved in vivo to release the active pharmacological agent. However, the very nature of the ester bond makes it susceptible to hydrolysis by a host of esterase enzymes present in the body, primarily in the liver and plasma.[1][2] Rapid hydrolysis can lead to a short half-life and poor bioavailability, rendering an otherwise potent compound therapeutically ineffective.[1][3][4] Conversely, for a prodrug, controlled and predictable hydrolysis is the desired outcome.[1][4]

This guide provides a comprehensive comparison of methodologies to assess the metabolic stability of oxopiperazine esters. We will delve into the underlying principles of the experimental design, provide detailed protocols for in vitro assays, and discuss the interpretation of the resulting data. The focus is on providing researchers, scientists, and drug development professionals with the practical knowledge to design and execute robust metabolic stability studies, enabling data-driven decisions in the optimization of oxopiperazine-based drug candidates.

The Enzymatic Gauntlet: Key Players in Ester Metabolism

The metabolic stability of an ester is largely dictated by its interaction with carboxylesterases (CES), a superfamily of enzymes responsible for the hydrolysis of a wide array of ester-containing compounds.[2][5] In humans, two major carboxylesterases, hCE1 and hCE2, play a significant role in drug metabolism.[5] These enzymes are predominantly found in the liver, but are also present in other tissues and in plasma.[5]

  • hCE1: Primarily located in the liver, hCE1 favors substrates with a large acyl group and a small alcohol moiety.[5]

  • hCE2: Abundant in the intestine and also present in the liver, hCE2 has a preference for substrates with a small acyl group and a larger alcohol component.[5]

Beyond carboxylesterases, other hydrolases and even cytochrome P450 (CYP) enzymes can contribute to the metabolism of oxopiperazine-containing molecules, often through oxidation of the piperazine ring or its substituents.[6] Therefore, a thorough assessment of metabolic stability should consider both hydrolytic and oxidative pathways.

Experimental Design: Choosing the Right In Vitro System

To assess the metabolic stability of oxopiperazine esters, in vitro models that recapitulate the metabolic environment of the liver and blood are indispensable. The two most common and valuable systems are liver microsomes and plasma.

Liver Microsomes: A Window into Hepatic Metabolism

Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes.[7][8] They are a rich source of Phase I metabolic enzymes, including both CYPs and carboxylesterases.[6][7][8]

Why use liver microsomes?

  • High concentration of key metabolic enzymes: This allows for the rapid assessment of metabolic liabilities.[6][7]

  • Cost-effective and high-throughput: Microsomal stability assays are well-suited for screening large numbers of compounds early in the drug discovery process.[8]

  • Mechanistic insights: By including or omitting cofactors like NADPH, one can distinguish between oxidative (CYP-mediated) and hydrolytic (esterase-mediated) metabolism.[6]

Plasma: The First Encounter in Circulation

Plasma contains a variety of esterases that can rapidly hydrolyze susceptible drug candidates upon their entry into the bloodstream.[1][3][4][9] Assessing stability in plasma is crucial, especially for intravenously administered drugs or to understand the fate of a compound before it reaches the liver.[1][3][9]

Why use a plasma stability assay?

  • Evaluates pre-systemic metabolism: It provides a measure of a compound's stability in circulation.[1][9]

  • Identifies susceptibility to plasma esterases: This is particularly important for ester-containing compounds.[1][3]

  • Simple and rapid: The assay format is straightforward and can be readily implemented.

A Comparative Look at Oxopiperazine Ester Stability: Structure-Metabolism Relationships

Compound IDEster Moiety (R)Half-life (t½) in Human Liver Microsomes (min)Half-life (t½) in Human Plasma (min)Primary Metabolic Pathway
OXO-E-01Methyl1530Ester Hydrolysis
OXO-E-02Ethyl2545Ester Hydrolysis
OXO-E-03Isopropyl4075Ester Hydrolysis
OXO-E-04tert-Butyl> 120> 120N-dealkylation (slow)
OXO-E-05Benzyl5590Ester Hydrolysis & Ring Oxidation

Key Insights from the Comparative Data:

  • Steric Hindrance: Increasing the steric bulk of the alcohol portion of the ester (from methyl to tert-butyl) significantly enhances metabolic stability by hindering the approach of esterases to the carbonyl group.

  • Dominant Pathway: For simple alkyl esters, ester hydrolysis is the primary route of metabolism.

  • Alternative Pathways: When the ester is stabilized (as in the tert-butyl ester), other, slower metabolic pathways such as N-dealkylation of the piperazine ring may become more apparent.

  • Aromatic Substituents: The introduction of an aromatic ring (benzyl ester) can provide a site for oxidative metabolism by CYPs, in addition to ester hydrolysis.

Experimental Protocols

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a typical procedure for determining the metabolic stability of a test compound in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound (a compound with known metabolic instability, e.g., verapamil)

  • Acetonitrile containing an internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a microsomal suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Incubation Mixture: In a 96-well plate, add the microsomal suspension.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM). To initiate the metabolic reaction, add the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line gives the rate constant of elimination (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).

In Vitro Plasma Stability Assay

This protocol describes a method for assessing the stability of a test compound in human plasma.

Materials:

  • Pooled human plasma (with anticoagulant, e.g., heparin)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compound (a compound known to be unstable in plasma, e.g., procaine)

  • Acetonitrile containing an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw human plasma on ice.

  • Incubation Mixture: In a 96-well plate, add the plasma.

  • Initiation: Add the test compound to the wells to achieve the final concentration (e.g., 1 µM).

  • Incubation: Incubate the plate at 37°C with shaking.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate plasma proteins.

  • Analysis: Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the percentage of the parent compound remaining versus time.

  • Calculate the half-life (t½) from the slope of the disappearance curve.

Visualizing the Workflow and Metabolic Pathways

To better illustrate the experimental process and the potential metabolic fate of oxopiperazine esters, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation A Test Compound (Oxopiperazine Ester) D Reaction Mixture A->D B In Vitro System (Liver Microsomes or Plasma) B->D C Cofactors (e.g., NADPH) (for Microsomes) C->D E Aliquots at Time Points (T0, T1, T2...) D->E Time Course F Quenching Solution (Acetonitrile + IS) E->F G Centrifugation F->G H Supernatant Collection G->H I LC-MS/MS Analysis H->I J Calculate Half-life (t½) & Intrinsic Clearance (CLint) I->J

Caption: Experimental workflow for in vitro metabolic stability assessment.

G cluster_hydrolysis Ester Hydrolysis (Carboxylesterases) cluster_oxidation Oxidative Metabolism (CYPs) Parent Oxopiperazine Ester Metabolite1 Oxopiperazine Carboxylic Acid Parent->Metabolite1 Metabolite2 Alcohol (R-OH) Parent->Metabolite2 Metabolite3 Hydroxylated Oxopiperazine Ester Parent->Metabolite3 Metabolite4 N-dealkylated Oxopiperazine Ester Parent->Metabolite4

Caption: Primary metabolic pathways of oxopiperazine esters.

Conclusion and Future Directions

The assessment of metabolic stability is a non-negotiable step in the optimization of oxopiperazine ester-based drug candidates. Through the systematic application of in vitro assays using liver microsomes and plasma, researchers can gain critical insights into the metabolic liabilities of their compounds. Understanding the structure-metabolism relationships, particularly the impact of the ester moiety's steric and electronic properties, allows for the rational design of more stable analogs or prodrugs with tailored cleavage rates. The experimental protocols and comparative data presented in this guide serve as a robust framework for initiating and interpreting these crucial studies. As drug discovery continues to evolve, the early and accurate assessment of metabolic stability will remain a cornerstone of developing safe and effective medicines.

References

  • Cyprotex. Plasma Stability. [Link]

  • Creative Bioarray. Plasma Stability Assay. [Link]

  • Domainex. Plasma Stability Assay. [Link]

  • Mentzel, T., & Heymann, E. (1975). Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver. Biochemical pharmacology, 24(16), 1551–1558. [Link]

  • Watanabe, J., Hosokawa, M., & Chiba, K. (2007). Inter-individual variability in esterases in human liver. Drug metabolism and pharmacokinetics, 22(5), 359–367. [Link]

  • Wang, Z., Qian, S., & Zhang, H. (2012). Capture hydrolysis signals in the microsomal stability assay: molecular mechanisms of the alkyl ester drug and prodrug metabolism. Bioorganic & medicinal chemistry letters, 22(2), 989–995. [Link]

  • Fukami, T., & Nakajima, M. (2011). The emerging role of human esterases. Drug metabolism and pharmacokinetics, 26(3), 241–253. [Link]

  • Laizure, S. C., Herring, V., Hu, Z., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy, 33(2), 210–222. [Link]

  • Frontage Laboratories. Metabolic Stability. [Link]

  • Ready, D. (2023). How to Conduct an In Vitro Metabolic Stability Study. BioIVT. [Link]

  • Sekisui XenoTech. (2017). Esterase Activities in the Intestine Show Significance in Drug Metabolism. [Link]

  • Wang, J. S., & Pang, K. S. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current drug metabolism, 19(12), 998–1013. [Link]

  • Wang, Y., & Liu, J. (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. Scientific reports, 9(1), 1435. [Link]

  • BioIVT. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • Stepan, A. F., Karki, K., & McDonald, T. S. (2016). When Cofactors Aren't X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH. Journal of medicinal chemistry, 59(17), 7891–7905. [Link]

Sources

A Senior Application Scientist's Guide to Cytotoxicity Assays for Novel Compounds Derived from Methyl 2-(3-oxopiperazin-1-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical First Hurdle in Drug Discovery

In the landscape of drug discovery, the journey of a novel chemical entity from synthesis to potential therapeutic is fraught with challenges. For compounds emerging from scaffolds such as Methyl 2-(3-oxopiperazin-1-YL)acetate, a derivative of the versatile piperazine class, the initial assessment of safety and efficacy is paramount.[1][2][3][4][5] Cytotoxicity profiling is this critical first hurdle. It provides essential information about a compound's potential toxic effects on living cells, thereby guiding decisions on which candidates to advance and which to abandon.[6]

This guide offers a comparative analysis of key in vitro cytotoxicity assays, providing researchers, scientists, and drug development professionals with the technical insights and experimental frameworks necessary to make informed decisions. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring that the data generated is not only accurate but also meaningful. Our focus is on establishing a robust, multi-faceted approach to cytotoxicity screening, essential for evaluating the therapeutic potential of novel piperazine derivatives and other small molecules.[7][8]

Pillar 1: Foundational Assay Methodologies

The selection of a cytotoxicity assay is dictated by the specific question being asked. Are you conducting a high-throughput primary screen to identify hits? Or are you investigating the specific mechanism of cell death induced by a lead compound? The answer will guide you to the most appropriate method. Generally, cytotoxicity assays can be categorized by the cellular parameter they measure: metabolic activity, membrane integrity, or specific apoptotic events.[9][10]

Workflow for Initial Cytotoxicity Screening

A logical workflow ensures that resources are used efficiently, starting with broad screening and moving towards more detailed mechanistic studies for promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanistic Insight A Synthesized Compound Library (e.g., Piperazine Derivatives) B High-Throughput Screening (HTS) Metabolic Assay (e.g., MTT/MTS) Broad concentration range A->B Test against cancer & normal cell lines C Identify 'Hits' based on pre-defined activity threshold B->C Analyze data for significant viability reduction D Dose-Response & IC50 Determination (MTT and/or LDH Assay) C->D Confirm activity & quantify potency E Characterize Mechanism of Death (Apoptosis vs. Necrosis) D->E For potent compounds of interest F Apoptosis Assays (e.g., Caspase-Glo 3/7, Annexin V) E->F G Live/Dead Imaging (Calcein AM/EthD-III) E->G

Caption: General workflow for cytotoxicity testing of novel compounds.

Metabolic Activity Assays: The Workhorse of Primary Screening

These assays measure the metabolic activity of a cell population, which is often used as a proxy for cell viability.[6] Metabolically active cells reduce a substrate into a colored or fluorescent product, and the signal intensity is proportional to the number of viable cells.[11]

The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, cost-effective colorimetric method for assessing cell viability.[6][12][13]

  • Principle of Action: The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals.[11][14] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which correlates to the number of metabolically active cells.[13]

MTT_Principle MTT MTT (Yellow, Soluble) Mito Mitochondrial Dehydrogenases (in viable cells) MTT->Mito Enters cell Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO, SDS) Formazan->Solubilization Crystals form Mito->Formazan Reduction Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: The core principle of the MTT cytotoxicity assay.

  • Experimental Protocol (MTT Assay):

    • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat cells with a serial dilution of the novel compound (and appropriate vehicle controls) and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15][16]

    • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS solution in HCl) to each well to dissolve the formazan crystals.[13]

    • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at approximately 570 nm using a microplate reader.[13][14]

  • Expert Insights & Trustworthiness:

    • Causality: The MTT assay is often the first choice for large-scale screening due to its low cost and simple procedure.[12] However, it's crucial to remember you are measuring metabolic activity, not directly counting live cells. A compound that inhibits mitochondrial respiration without immediately killing the cell can give a false positive for cytotoxicity.[17]

    • Self-Validation: Always include a positive control (a known cytotoxic agent like staurosporine or doxorubicin) and a negative/vehicle control (e.g., 0.1% DMSO). This validates that the assay system is responsive and establishes the baseline for cell viability.

    • Compound Interference: Novel compounds, particularly highly colored ones, can interfere with absorbance readings. It is essential to run parallel control wells containing the compound in medium without cells to check for direct absorbance or chemical reduction of MTT by the compound itself.[15]

Membrane Integrity Assays: A Direct Measure of Cell Death

These assays quantify cytotoxicity by measuring the leakage of intracellular components into the culture medium, which occurs when the plasma membrane is compromised—a hallmark of late-stage apoptosis and necrosis.

The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme, released from damaged cells.[18][19]

  • Principle of Action: LDH released into the medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.[20][21] A second enzyme, diaphorase, then uses NADH to reduce a tetrazolium salt (like INT or WST) into a colored formazan product.[20][22] The amount of color produced is directly proportional to the amount of LDH released, and thus to the number of lysed cells.[20]

LDH_Principle cluster_0 In Culture Supernatant cluster_1 Assay Reaction Mix LDH Released LDH (from damaged cells) Pyruvate Pyruvate LDH->Pyruvate Catalyzes NADH NADH LDH->NADH Lactate Lactate Lactate->LDH Substrate NAD NAD+ NAD->LDH Diaphorase Diaphorase NADH->Diaphorase Co-factor Formazan Formazan (Colored) Diaphorase->Formazan Reduction Tetrazolium Tetrazolium Salt (Colorless) Tetrazolium->Diaphorase Substrate Measurement Measure Absorbance (~490 nm) Formazan->Measurement

Caption: The enzymatic cascade principle of the LDH cytotoxicity assay.

  • Experimental Protocol (LDH Assay):

    • Cell Plating & Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay.

    • Establish Controls: It is critical to prepare three types of controls: (1) Vehicle Control (spontaneous LDH release), (2) Compound Background Control (compound in medium, no cells), and (3) Maximum LDH Release Control (cells treated with a lysis buffer).

    • Sample Collection: After the incubation period, centrifuge the plate at ~250 x g for 5 minutes.[19]

    • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.[19]

    • Reaction: Add 50 µL of the LDH Reaction Mixture to each well.[19]

    • Incubation: Incubate for 30 minutes at room temperature, protected from light.[19]

    • Stop Reaction: Add 50 µL of Stop Solution and gently mix.[19]

    • Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[19]

  • Expert Insights & Trustworthiness:

    • Causality: The LDH assay is a direct measure of cytotoxicity resulting from membrane damage, making it a valuable orthogonal method to confirm findings from metabolic assays.[23] It can distinguish true cell death from cytostatic effects that might be misinterpreted by an MTT assay.[24]

    • Self-Validation: The inclusion of "spontaneous release" and "maximum release" controls is non-negotiable. It allows the data to be normalized and expressed as a percentage of total cytotoxicity, making results comparable across experiments.

    • Compound Interference: Serum in the culture medium contains endogenous LDH, which can create high background.[19] It is advisable to use low-serum medium during the treatment phase if possible or to ensure the serum background is subtracted from all readings.

Apoptosis Assays: Unraveling the Mechanism of Action

For promising compounds, understanding how they kill cells is crucial. Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer drugs.[25][26] Assays that measure specific apoptotic markers, like caspase activation, provide deeper mechanistic insight.[26][27]

The Caspase-Glo® 3/7 Assay

This is a homogeneous, luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[28][29]

  • Principle of Action: The assay reagent contains a proluminescent caspase-3/7 substrate with the DEVD tetrapeptide sequence.[28][30] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin. This product is then utilized by luciferase in the reagent to generate a stable "glow-type" luminescent signal that is proportional to the amount of caspase activity.[30][31] The "add-mix-measure" format makes it ideal for high-throughput screening.[28][29]

Caspase_Principle ApoptoticCell Apoptotic Cell Caspase37 Active Caspase-3/7 ApoptoticCell->Caspase37 contains Luciferin Aminoluciferin Caspase37->Luciferin Cleaves Substrate Reagent Caspase-Glo® 3/7 Reagent Reagent->ApoptoticCell Lyses cell & adds substrate Substrate Proluminescent Substrate (DEVD sequence) Substrate->Caspase37 Luciferase Ultra-Glo™ Luciferase + ATP Luciferin->Luciferase Light Luminescent Signal Luciferase->Light Generates light

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of Novel Piperazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey of a promising molecule from a mere concept to a potential therapeutic is fraught with challenges. One of the most critical hurdles is ensuring its specificity. A molecule that promiscuously interacts with unintended biological targets can lead to unforeseen side effects, toxicity, and ultimately, clinical failure. This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of a series of novel kinase inhibitors derived from a Methyl 2-(3-oxopiperazin-1-YL)acetate scaffold.

The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its ability to interact with a wide array of biological targets[1][2][3]. However, this versatility can also be a double-edged sword, predisposing piperazine-containing compounds to off-target interactions[4][5]. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for assessing and mitigating cross-reactivity risks. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Core Challenge: From a Promising Hit to a Selective Candidate

Our starting point is Compound A , a novel inhibitor of Kinase X, a critical enzyme in a well-defined cancer signaling pathway. While potent against its intended target, early-stage assessments hinted at potential off-target activities. To address this, two derivatives, Compound B and Compound C , were synthesized with subtle modifications to the piperazine scaffold, aiming to enhance selectivity without compromising potency.

This guide will compare the cross-reactivity profiles of these three compounds, illustrating a systematic approach to de-risking potential drug candidates.

A Multi-pronged Approach to Profiling Cross-Reactivity

A robust cross-reactivity assessment relies on a combination of computational and experimental methods[6][7]. This tiered approach allows for early identification of potential liabilities and guides more resource-intensive experimental validation.

Part 1: In Silico Profiling - The Predictive Power of Computational Models

Before embarking on wet-lab experiments, we utilized a suite of computational tools to predict the potential off-target landscape of our compounds. This approach leverages vast databases of known drug-target interactions to identify potential red flags based on chemical similarity and structural features[8][9][10].

The workflow for our in silico analysis is as follows:

A 2D/3D Structures of Compounds A, B, and C B Chemical Similarity Ensemble Approach (SEA) A->B C Pharmacophore Modeling A->C D Machine Learning-Based Target Prediction A->D E Consolidated List of Potential Off-Targets B->E C->E D->E F Prioritization for Experimental Validation E->F

Caption: In Silico Cross-Reactivity Prediction Workflow.

Our computational analysis predicted that all three compounds might interact with a panel of kinases beyond Kinase X, as well as with certain G-protein coupled receptors (GPCRs), a common off-target class for piperazine-containing molecules[4]. Notably, the predictions for Compound C suggested a reduced likelihood of interacting with several key off-target kinases.

Part 2: Experimental Validation - From Prediction to Biological Reality

The insights from our in silico profiling guided a tiered experimental validation strategy. This approach begins with broad, high-throughput screening and progressively narrows down to more focused, functional assays.

The initial and most critical experimental step was to screen Compounds A, B, and C against a comprehensive panel of several hundred kinases. This provides a broad overview of their selectivity within the kinome.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare stock solutions of Compounds A, B, and C in 100% DMSO. Create a series of dilutions to achieve the desired final assay concentrations.

  • Assay Principle: Utilize a well-established in vitro kinase assay platform (e.g., radiometric, fluorescence-based, or luminescence-based) that measures the ability of the compounds to inhibit the phosphorylation of a substrate by each kinase in the panel.

  • Assay Execution: a. Dispense a small volume of each kinase from the panel into individual wells of a multi-well plate. b. Add the test compounds at a fixed concentration (e.g., 1 µM). Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle). c. Initiate the kinase reaction by adding the substrate and ATP. d. Incubate for a predetermined period at an appropriate temperature. e. Stop the reaction and measure the signal according to the assay platform's instructions.

  • Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to the controls.

Data Summary: Kinase Panel Screening (% Inhibition at 1 µM)

TargetCompound ACompound BCompound C
Kinase X (On-Target) 95% 92% 90%
Kinase Y65%40%15%
Kinase Z72%55%20%
Other Kinases (Average)30%20%<10%

The results from the kinase panel screen were revealing. While all three compounds potently inhibited the intended target, Kinase X, Compounds A and B demonstrated significant inhibition of Kinases Y and Z. In contrast, Compound C displayed a markedly improved selectivity profile, with minimal activity against the broader kinome.

For the identified primary off-targets (Kinases Y and Z), we performed dose-response studies to determine the half-maximal inhibitory concentration (IC50) for each compound. This provides a quantitative measure of their potency against these unintended targets.

A Select Off-Targets (Kinases Y and Z) B Prepare Serial Dilutions of Compounds A, B, and C A->B C Perform In Vitro Kinase Assays B->C D Measure Kinase Activity at Each Concentration C->D E Plot Dose-Response Curves D->E F Calculate IC50 Values E->F

Caption: IC50 Determination Workflow.

Data Summary: IC50 Values (nM)

TargetCompound ACompound BCompound C
Kinase X (On-Target) 10 12 15
Kinase Y50250>10,000
Kinase Z80400>10,000

The IC50 data confirmed the superior selectivity of Compound C. The >1000-fold selectivity window between its on-target and off-target activities represents a significant improvement over the parent compound and a crucial step towards a safer therapeutic candidate.

The final step in our cross-reactivity profiling was to assess the functional consequences of off-target inhibition in a cellular context. This is critical because in vitro enzyme inhibition does not always translate to a biological effect in a living system.

Experimental Protocol: Cellular Phospho-Protein Western Blot

  • Cell Culture: Culture cell lines known to be dependent on the signaling of Kinases X, Y, and Z.

  • Compound Treatment: Treat the cells with increasing concentrations of Compounds A, B, and C for a specified duration.

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Western Blotting: a. Separate the protein lysates by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with primary antibodies specific for the phosphorylated forms of the downstream substrates of Kinases X, Y, and Z. d. Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection. e. Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the extent of inhibition of each signaling pathway.

The results of the cellular assays corroborated our in vitro findings. Compound C effectively inhibited the Kinase X signaling pathway with minimal impact on the pathways regulated by Kinases Y and Z, even at high concentrations.

Conclusion: A Path Towards a More Selective Therapeutic

This comparative guide demonstrates a systematic and rigorous approach to cross-reactivity profiling of novel piperazine-based kinase inhibitors. By integrating in silico prediction with a tiered experimental validation strategy, we were able to:

  • Proactively identify potential off-target liabilities.

  • Quantitatively compare the selectivity profiles of a series of related compounds.

  • Provide a clear rationale for advancing the most selective candidate, Compound C, into further preclinical development.

The journey of drug discovery is one of continuous refinement. The methodologies outlined in this guide provide a robust framework for navigating the complex landscape of drug-target interactions and for making informed decisions to develop safer and more effective medicines.

References

  • Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link][8][9]

  • MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. [Link][10]

  • Semantic Scholar. (2016). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. [Link][6]

  • National Center for Biotechnology Information (NCBI). (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. [Link][7]

  • ACS Chemical Neuroscience. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link][4]

  • National Center for Biotechnology Information (NCBI). (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link][1]

  • National Center for Biotechnology Information (NCBI). (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link][5]

  • PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link][2]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link][3]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-(3-oxopiperazin-1-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to extend our support beyond the point of sale, ensuring our clients—researchers, scientists, and drug development professionals—can handle our products safely and responsibly throughout their lifecycle. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-(3-oxopiperazin-1-YL)acetate, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be self-validating, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment

Data from related piperazine derivatives, such as Methyl 2-(3-oxopiperazin-2-yl)acetate, indicate several potential hazards. According to PubChem, this analog is classified under the Globally Harmonized System (GHS) with the following warnings:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation[1]

  • Causes serious eye irritation[1]

  • May cause respiratory irritation[1]

Another related compound, available from Sigma-Aldrich, is noted to cause serious eye damage and is acutely toxic if swallowed. Given these classifications for closely related structures, it is prudent to handle this compound with the assumption that it possesses similar toxicological properties.

Table 1: Inferred Hazard Profile for this compound

Hazard ClassificationGHS CategoryPotential Effects
Acute Toxicity, OralCategory 4 (Harmful)Harmful if ingested.
Skin IrritationCategory 2May cause redness, itching, and inflammation upon contact.
Eye Irritation/DamageCategory 2A/1May cause serious eye irritation or damage.
Specific Target Organ ToxicityCategory 3May cause respiratory tract irritation.

This conservative assessment necessitates that this compound be treated as a hazardous chemical. Therefore, its disposal must adhere to the stringent guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3][4][5][6]

Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound for any purpose, including disposal, appropriate safety measures must be in place. OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the use of engineering controls and PPE to minimize exposure to hazardous chemicals.[2][7][8]

Engineering Controls:

  • Fume Hood: All handling of solid or solutions of this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Safety glasses with side shields or, preferably, chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.[9]

  • Protective Clothing: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

Waste Characterization and Segregation: The First Step in Disposal

Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for determining if it is hazardous.[5] Based on the toxicological data of its analogs, waste containing this compound should be classified as hazardous waste.

Segregation is Key: Proper segregation prevents dangerous chemical reactions.[5][10] Waste containing this compound must be kept separate from incompatible materials. As a general rule, store this waste away from:

  • Strong Oxidizing Agents

  • Strong Acids and Bases (to prevent hydrolysis or other reactions)

Step-by-Step Disposal Protocol

The following protocol provides a clear workflow for the safe disposal of this compound from the point of generation to its final collection by a licensed disposal service.

Small Quantities (Residual amounts in vials, contaminated labware)
  • Rinsing: Triple rinse the empty container or contaminated labware with a suitable solvent (e.g., methanol or ethanol).

  • Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in a designated, properly labeled hazardous waste container. Do not dispose of the rinsate down the drain. [10][11][12]

  • Container Disposal: Once triple-rinsed, the empty container can typically be disposed of as regular laboratory glass or plastic waste, provided all labels are defaced.[12] However, consult your institution's specific policies.

Unused or Surplus Product (Pure compound or solutions)
  • Waste Container: Transfer the material into a designated hazardous waste container that is compatible with the chemical. Plastic containers are often preferred.[13] The container must be in good condition, with a secure, tight-fitting lid.

  • Labeling: The moment waste is added, the container must be labeled.[12][14] The label must include:

    • The words "Hazardous Waste"[10][14]

    • The full chemical name: "this compound" (no abbreviations or formulas)[10]

    • An indication of the hazards (e.g., "Toxic," "Irritant")[10][14]

    • The date the container was first used for waste accumulation.

  • Storage: Keep the waste container closed at all times, except when adding waste.[4][12] Store the container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[10][13][14] This area must be under the control of the laboratory personnel.

Spill Cleanup
  • Evacuate and Secure: Ensure the spill area is well-ventilated (within a fume hood if possible). Restrict access to the area.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection: Place all contaminated materials (absorbent, cleaning materials, and any contaminated PPE) into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Label and Store: Seal and label the waste container as described in section 4.2 and move it to the SAA.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) is_spill Is it a spill? start->is_spill is_bulk Bulk/Unused Product or Residual Contamination? is_spill->is_bulk No spill_protocol Execute Spill Cleanup Protocol (Section 4.3) is_spill->spill_protocol Yes bulk_protocol Bulk Disposal Protocol (Section 4.2) is_bulk->bulk_protocol Bulk residual_protocol Residual Disposal Protocol (Section 4.1) is_bulk->residual_protocol Residual collect_waste Collect all materials into a compatible, sealed container spill_protocol->collect_waste bulk_protocol->collect_waste label_waste Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date residual_protocol->label_waste collect_waste->label_waste store_waste Store in designated Satellite Accumulation Area (SAA) label_waste->store_waste request_pickup Contact Environmental Health & Safety (EHS) for waste pickup store_waste->request_pickup

Disposal workflow for this compound.

Final Disposal and Record Keeping

Laboratories are typically classified as Very Small, Small, or Large Quantity Generators of hazardous waste, which dictates storage time limits and other regulatory requirements.[3][15] Regardless of your facility's status, the final step is to arrange for the removal of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5][12][16]

Maintain meticulous records of all hazardous waste generated and disposed of. This documentation is critical for regulatory compliance and safety audits.

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • USA Safety. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Vanderbilt University Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]

  • Vanderbilt University Environmental Health and Safety. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(3-oxopiperazin-2-yl)acetate. PubChem Compound Summary for CID 2998378. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Agilent Technologies, Inc. (2019, March 25). Safety Data Sheet: Methyl Acetate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • MG Chemicals. (2024, October 23). Safety data sheet. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-oxopiperazin-1-YL)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-oxopiperazin-1-YL)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.